3-Fluoro-5-(trifluoromethoxy)aniline
Description
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Properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCVCBKAVVNGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)aniline
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its properties, a proposed synthetic pathway, and its applications as a critical building block in modern chemistry.
Introduction: The Strategic Value of Fluorine in Molecular Design
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. The unique electronic properties of fluorine—its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physicochemical and biological profile. Specifically, the trifluoromethoxy (-OCF3) group has gained prominence as a "super-methyl" bioisostere. It offers enhanced lipophilicity and metabolic stability compared to a simple methoxy group, while also being a strong electron-withdrawing group.[1] These characteristics can lead to improved membrane permeability, enhanced binding affinity to biological targets, and increased bioavailability of active pharmaceutical ingredients (APIs).[2]
This compound combines the benefits of a trifluoromethoxy group with a fluorine substituent on the aniline core. This specific substitution pattern creates a versatile chemical intermediate with distinct reactivity, making it a valuable building block for synthesizing complex, high-value molecules.
Section 1: Physicochemical and Spectroscopic Properties
Precise characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key properties, based on available data for the compound and its close structural analogs.
| Property | Value | Source |
| CAS Number | 1352999-96-2 | [3][4] |
| Molecular Formula | C7H5F4NO | [3] |
| Molecular Weight | 195.12 g/mol | [3] |
| Appearance | Estimated to be a colorless to light yellow liquid or low-melting solid | Analog Data |
| Boiling Point | ~70-75 °C at 8 mmHg (estimated based on 3-(trifluoromethoxy)aniline) | [1] |
| Density | ~1.3-1.4 g/mL at 25 °C (estimated based on related anilines) | [1] |
| LogP | 2.72 | [3] |
| Purity | ≥98% (commercially available) | [3] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals. The protons on the aromatic ring will exhibit complex splitting patterns due to coupling with both the fluorine atom and each other. A broad singlet corresponding to the -NH2 protons would also be present.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon atoms bonded to fluorine and the trifluoromethoxy group exhibiting quartet splitting with a large coupling constant (J C-F) for the -OCF3 carbon.
-
¹⁹F NMR: The fluorine NMR is a critical tool for characterization. It is expected to show two distinct signals: one for the single fluorine atom on the ring and a singlet for the -OCF3 group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the exact mass of the compound.
Section 2: Proposed Synthesis of this compound
A specific, peer-reviewed synthesis for this compound is not widely published. However, a plausible and robust synthetic route can be designed based on established organofluorine chemistry methodologies. The proposed pathway starts from the commercially available 1,3-difluoro-5-nitrobenzene.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocols
The following protocols are proposed based on analogous transformations found in the literature.[7][8][9] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Nucleophilic Aromatic Substitution to form 3-Fluoro-5-nitroanisole
-
Rationale: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution. One of the fluorine atoms can be selectively displaced by a methoxide nucleophile.
-
Protocol:
-
To a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Conversion to 3-Fluoro-5-(trichloromethoxy)nitrobenzene
-
Rationale: This two-part step first converts the methoxy group into a chlorothionocarbonate, which is then chlorinated to the trichloromethoxy intermediate. This is a common strategy for preparing the precursor for trifluoromethoxylation.[8]
-
Protocol:
-
The anisole from Step 1 is first demethylated using a reagent like boron tribromide (BBr3) to yield 3-fluoro-5-nitrophenol.
-
The resulting phenol (1.0 eq) is dissolved in an inert solvent like toluene with a base such as pyridine (1.2 eq). Thiophosgene (CSCl2, 1.1 eq) is added dropwise at 0 °C. The reaction is stirred until the formation of the chlorothionocarbonate is complete.
-
The intermediate is then treated with a chlorinating agent like phosphorus pentachloride (PCl5) and heated to reflux to form the trichloromethoxy compound.[8]
-
After cooling, the reaction is carefully quenched with ice water and the product is extracted. Purification is typically achieved by distillation or chromatography.
-
Step 3: Fluorination to 3-Fluoro-5-(trifluoromethoxy)nitrobenzene
-
Rationale: The trichloromethoxy group is converted to the target trifluoromethoxy group via a halogen exchange (HALEX) reaction. Anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) are common reagents for this transformation.[8][10]
-
Protocol:
-
In a suitable pressure-resistant reactor (e.g., Hastelloy), the trichloromethoxy compound (1.0 eq) is treated with anhydrous HF or a mixture of SbF3 and a catalytic amount of SbCl5.
-
The reaction is heated to the required temperature (typically 50-150 °C) and maintained for several hours.
-
After completion, the reaction mixture is cooled, and the excess fluorinating agent is carefully neutralized.
-
The product is isolated by extraction and purified by distillation.
-
Step 4: Reduction of the Nitro Group to form this compound
-
Rationale: The final step involves the reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol:
-
The nitro compound from Step 3 (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.
-
General Experimental Workflow
Caption: A general workflow for the synthesis and purification of organic intermediates.
Section 3: Key Applications in Research and Development
This compound is a highly valuable building block due to its unique substitution pattern, which allows for regioselective transformations.
-
Pharmaceutical Development: The aniline moiety serves as a synthetic handle for a wide range of reactions, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions. This allows for its incorporation into diverse molecular scaffolds. The presence of the -F and -OCF3 groups can enhance the drug-like properties of the final compound, leading to candidates with improved potency, selectivity, and pharmacokinetic profiles.[11]
-
Agrochemicals: In agrochemical research, trifluoromethoxy- and trifluoromethyl-containing compounds often exhibit high potency as herbicides, fungicides, or insecticides.[1][11] The metabolic stability conferred by these groups can lead to longer-lasting effects in the field.
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, such as polymers and liquid crystals, due to their unique thermal and electronic properties.
Section 4: Safety, Handling, and Storage
As with all halogenated anilines, this compound should be handled with care by trained professionals.
-
Hazard Classification: Based on data for analogous compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Section 5: References
-
Matrix Fine Chemicals. (n.d.). 3,5-BIS(TRIFLUOROMETHYL)ANILINE. Retrieved January 19, 2026, from [Link]
-
Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline. Retrieved January 19, 2026, from
-
Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines. Retrieved January 19, 2026, from
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
-
Georganics Ltd. (2011). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
-
Postovoytenko, D., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. [Link]
-
Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline. Retrieved January 19, 2026, from
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- 11. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Physicochemical Properties of 3-Fluoro-5-(trifluoromethoxy)aniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Fluoro-5-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the aniline scaffold confers a unique and advantageous set of physicochemical properties. These include modulated basicity, enhanced lipophilicity, and improved metabolic stability, all of which are critical parameters in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive examination of the core physicochemical characteristics of this compound, supported by detailed, field-proven experimental protocols for their accurate determination. The methodologies presented are designed to be self-validating, ensuring the generation of robust and reproducible data essential for informed decision-making in research and development.
The Strategic Imperative of Fluorination in Drug Discovery
The deliberate introduction of fluorine and fluorinated moieties into bioactive molecules is a well-established and powerful strategy in contemporary drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity for its biological target. This compound is an exemplary scaffold that leverages these "fluorine effects." The potent electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents significantly reduces the basicity of the aniline nitrogen, a crucial factor in mitigating potential off-target effects and improving oral bioavailability. Concurrently, these groups substantially increase the molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This guide will systematically dissect the key physicochemical properties that underpin the utility of this versatile chemical intermediate.
Fundamental Molecular and Physical Characteristics
A thorough understanding of a compound's foundational properties is the cornerstone of all subsequent experimental and computational evaluations. These basic parameters are essential for identification, quality control, and theoretical modeling.
Table 1: Core Physical and Chemical Identifiers of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅F₄NO | [1] |
| Molecular Weight | 195.12 g/mol | [1] |
| CAS Number | 1352999-96-2 | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Predicted logP | 2.72 | [1] |
Bioavailability Predictors: Solubility and Partitioning Behavior
A compound's aqueous solubility and lipophilicity are paramount in determining its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For the development of orally administered therapeutics, a delicate balance between these two properties is required: sufficient aqueous solubility for dissolution in the gastrointestinal tract and adequate lipophilicity for efficient permeation across biological membranes.
Aqueous Solubility
The fluorinated and aromatic nature of this compound suggests that its aqueous solubility is limited. Accurate determination of this property is crucial for formulation development and for ensuring reliable results in biological assays.[4]
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method, which is designed to measure the true thermodynamic equilibrium solubility of a compound.[4][5]
Causality Behind Experimental Choices: The shake-flask method is favored for its accuracy because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the solvated compound.[5][6] The extended incubation period and precise temperature control are critical to ensure that the measured solubility is not an artifact of kinetic limitations.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of a physiologically relevant buffer, such as phosphate-buffered saline (PBS, pH 7.4), within a sealed glass vial. The presence of excess solid is essential to ensure that the solution becomes saturated.
-
Equilibration: The vial is agitated on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 to 48 hours.[7] This prolonged agitation is necessary to achieve thermodynamic equilibrium.
-
Phase Separation: Following equilibration, the vial is left undisturbed for an extended period (e.g., >24 hours) to allow for the sedimentation of the undissolved solid. Alternatively, the sample can be centrifuged at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed, taking care not to disturb the solid material. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Interpretation: The concentration determined in the supernatant represents the thermodynamic aqueous solubility of the compound under the specified conditions of pH and temperature.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Shake-flask method for thermodynamic solubility.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
The partition coefficient (P), or its logarithmic form (LogP), is the most widely accepted measure of a compound's lipophilicity. It is defined as the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium.[8]
Experimental Protocol: LogP Determination via the Shake-Flask Method
Causality Behind Experimental Choices: This method provides a direct and unambiguous measurement of a compound's partitioning behavior between an aqueous and a lipophilic phase, yielding a highly reliable LogP value.[9][10] The pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would affect the accuracy of the final concentration measurements.
Step-by-Step Methodology:
-
Solvent Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol by vigorous mixing followed by separation overnight. This ensures that the two phases are in equilibrium before the introduction of the analyte.
-
Sample Preparation: A stock solution of this compound is prepared in the pre-saturated aqueous phase.
-
Partitioning: Equal volumes of the pre-saturated n-octanol and the aqueous stock solution are combined in a sealed vial.
-
Equilibration: The vial is agitated for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The vial is centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀([Concentration in n-Octanol] / [Concentration in Aqueous Phase]).
Ionization Constant (pKa): A Determinant of In Vivo Behavior
The pKa is a measure of the acidity or basicity of a compound. For an aniline derivative, the pKa of its conjugate acid (ArNH₃⁺) is a critical parameter that dictates its ionization state at physiological pH. This, in turn, has a profound impact on its solubility, membrane permeability, and potential for interactions with biological targets. The strong electron-withdrawing nature of the fluoro and trifluoromethoxy groups is expected to significantly lower the pKa of this compound compared to unsubstituted aniline.
Experimental Protocol: pKa Determination by UV-Metric Titration
Causality Behind Experimental Choices: UV-metric titration is a highly sensitive method that is well-suited for compounds with a chromophore near the ionizable center.[11][12] It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as its ionization state is altered by changes in pH.[13] By monitoring these spectral shifts during a precise titration, an accurate pKa can be determined with a minimal amount of sample.[11][12]
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent system (e.g., a methanol/water mixture) to maintain solubility across the required pH range.
-
Instrumentation Setup: An automated titrator is coupled with a UV-Vis spectrophotometer equipped with a fiber-optic probe, which is immersed in the sample solution.
-
Titration Procedure: The sample solution is titrated with a standardized acidic solution (e.g., 0.1 M HCl) followed by a back-titration with a standardized basic solution (e.g., 0.1 M NaOH). UV-Vis spectra are recorded at small, regular pH intervals throughout the entire titration process.
-
Data Analysis: The changes in absorbance at specific wavelengths are plotted against the corresponding pH values. Specialized software is then used to fit this data to the Henderson-Hasselbalch equation, allowing for the precise calculation of the pKa value.[14]
Diagram 2: Conceptual Framework for pKa Determination by UV-Metric Titration
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- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-5-(trifluoromethoxy)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. Due to its unique substitution pattern, combining the electronic effects of a fluorine atom and a trifluoromethoxy group, this molecule presents a valuable scaffold for the development of novel therapeutics and functional materials. This document will cover its chemical identity, physicochemical properties, proposed synthesis, and potential applications, with a focus on the practical insights relevant to researchers in the field.
While this compound is a specific chemical entity, it is often handled and sold in its more stable hydrochloride salt form. This guide will primarily focus on the free aniline, while also providing information on its hydrochloride salt, including its distinct CAS number.
Chemical Identity and Physicochemical Properties
The structural features of this compound, specifically the presence of both a fluorine and a trifluoromethoxy group on the aniline ring, are key to its utility. The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom further modulates the electronic environment and can participate in hydrogen bonding, offering another point of interaction with biological targets.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1352999-96-2 | [1] |
| Molecular Formula | C₇H₅F₄NO | [1] |
| Molecular Weight | 195.12 g/mol | [1] |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Hydrochloride Salt:
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| CAS Number | 2703756-87-8 | [2][3][4][5] |
| Molecular Formula | C₇H₆ClF₄NO | [3][5] |
| Molecular Weight | 231.57 g/mol | [3][5] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups and the electron-donating effect of the amino group. The amino protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven signals. The carbon atoms attached to the fluorine and trifluoromethoxy groups will exhibit characteristic couplings (C-F and C-O-C-F). The chemical shift of the carbon bearing the trifluoromethoxy group will be significantly influenced by the quadrupolar effect of the fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is anticipated to show two signals: one for the fluorine atom directly attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and C-O-C stretching of the ether linkage.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.12 m/z). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or other characteristic fragments.
Synthesis of this compound
A plausible synthetic route to this compound, based on established organic chemistry principles, is proposed below. This multi-step synthesis involves the introduction of the key functional groups onto a benzene ring, culminating in the formation of the target aniline.
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- 4. 3-氟-5-(三氟甲氧基)苯胺盐酸盐 - CAS:2703756-87-8 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
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Spectroscopic Characterization of 3-Fluoro-5-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethoxy)aniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety. As such, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing upon established spectroscopic principles and comparative data from structurally related compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name 3-fluoro-5-(trifluoromethoxy)benzenamine, is characterized by a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a trifluoromethoxy group (-OCF₃) at positions 1, 3, and 5, respectively. This substitution pattern dictates a specific set of spectroscopic characteristics that will be explored in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of an aromatic compound provides information about the number, environment, and connectivity of protons attached to the aromatic ring. For this compound, three distinct signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The amino group protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 6.5 - 6.7 | triplet (t) or doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-4 | 6.3 - 6.5 | triplet (t) or doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-6 | 6.2 - 6.4 | triplet (t) | J(H-H) ≈ 2-3 Hz |
| -NH₂ | 3.5 - 4.5 | broad singlet (br s) | - |
Causality behind Predictions: The electron-donating amino group will shield the aromatic protons, shifting them upfield. The electronegative fluorine and trifluoromethoxy groups will have a deshielding effect, but the overall shifts will be a balance of these influences. The splitting patterns arise from coupling between the aromatic protons (meta-coupling, ³JHH) and coupling to the fluorine atom (³JHF and ⁴JHF).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon. However, coupling to fluorine is still observed.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (-NH₂) | 148 - 152 | doublet (d) | ²J(C-F) ≈ 10-15 Hz |
| C-2 | 100 - 105 | singlet (s) | - |
| C-3 (-F) | 160 - 165 | doublet (d) | ¹J(C-F) ≈ 240-250 Hz |
| C-4 | 105 - 110 | doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |
| C-5 (-OCF₃) | 150 - 155 | quartet (q) | ²J(C-F) ≈ 2-4 Hz |
| C-6 | 98 - 102 | doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| -OCF₃ | 118 - 122 | quartet (q) | ¹J(C-F) ≈ 255-260 Hz |
Expertise in Interpretation: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms, also with a large ¹JCF. The other aromatic carbons will show smaller couplings to the ring fluorine depending on their proximity.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. Two distinct signals are expected for this compound.
Predicted ¹⁹F NMR Data:
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | -110 to -115 | triplet (t) or doublet of doublets (dd) |
| -OCF₃ | -58 to -62 | singlet (s) |
Authoritative Grounding: The chemical shift of the aromatic fluorine is influenced by the electronic effects of the other substituents. The trifluoromethoxy group's fluorine atoms are generally observed in a characteristic region and typically do not show significant coupling to the aromatic protons or the other fluorine atom over five bonds. The aromatic fluorine will be coupled to the ortho and para protons.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-pulse experiment.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).[1]
-
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Fluoro-5-(trifluoromethoxy)aniline, a compound of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique stereoelectronic properties that dictate its three-dimensional architecture and potential intermolecular interactions. This document synthesizes theoretical principles with spectral data from analogous compounds to offer a detailed understanding of its synthesis, spectroscopic signature, and conformational landscape.
Introduction: The Significance of Fluorinated Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers. The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The trifluoromethoxy group (-OCF3) and the fluorine atom are particularly notable for their ability to influence lipophilicity, metabolic stability, and binding affinity.[1][2] this compound presents a fascinating case study in the interplay of these two distinct fluorine-based functionalities on a common aromatic core. Understanding its molecular structure and conformational dynamics is paramount for harnessing its potential in the rational design of novel chemical entities.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1352999-96-2 | [3][4] |
| Molecular Formula | C7H5F4NO | [3][4] |
| Molecular Weight | 195.12 g/mol | [4] |
| LogP | 2.72 (Predicted) | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Synthesis of this compound
Proposed Synthetic Workflow
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Trifluoromethylation of 3-Fluoro-5-nitrophenol: 3-Fluoro-5-nitrophenol would serve as a potential starting material. The trifluoromethylation of the phenolic hydroxyl group could be achieved using a variety of reagents, such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst, or other modern trifluoromethylating agents. This step would yield 3-fluoro-5-nitro-1-(trifluoromethoxy)benzene.
-
Reduction of the Nitro Group: The nitro group of 3-fluoro-5-nitro-1-(trifluoromethoxy)benzene can then be reduced to the corresponding amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., H2 over Palladium on carbon) or treatment with a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid, would be applicable.
-
Purification: The final product, this compound, would be purified using standard laboratory techniques such as column chromatography or distillation.
Spectroscopic Characterization (Predicted)
Direct experimental spectra for this compound are not widely published. However, a detailed prediction of its key spectroscopic features can be made by analyzing the spectra of closely related analogs.
1H NMR
The 1H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fluorine and trifluoromethoxy groups, and the electron-donating amino group. The protons will likely appear as multiplets due to coupling with each other and with the fluorine atom. The amino (-NH2) protons will appear as a broad singlet.
13C NMR
The 13C NMR spectrum will display signals for the seven carbon atoms. The carbon atoms directly bonded to fluorine and the trifluoromethoxy group will exhibit characteristic splitting patterns (C-F coupling). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
19F NMR
The 19F NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group. The signal for the -OCF3 group will appear as a singlet, while the signal for the aromatic fluorine will likely be a multiplet due to coupling with the neighboring protons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: Two bands in the region of 3300-3500 cm-1, characteristic of a primary amine.
-
C-F stretching: Strong absorptions in the 1100-1400 cm-1 region.
-
C-O stretching: A strong band around 1250 cm-1 for the aryl ether linkage.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm-1 region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M+) at m/z = 195. The fragmentation pattern will likely involve the loss of fluorine, the trifluoromethoxy group, and other characteristic fragments.
Conformational Analysis: The Influence of Stereoelectronic Effects
The three-dimensional shape of this compound is primarily dictated by the rotational preferences of the amino and trifluoromethoxy groups relative to the plane of the benzene ring. These preferences are governed by a combination of steric and stereoelectronic effects.
The Perpendicular Preference of the Trifluoromethoxy Group
A key conformational feature of aryl trifluoromethoxy compounds is the strong preference for the Caryl-O-CF3 bond to be oriented perpendicular to the plane of the aromatic ring.[2][7] This is in stark contrast to anisole (methoxybenzene), where the methoxy group is typically coplanar with the ring.[7] This perpendicular arrangement minimizes unfavorable steric interactions between the bulky trifluoromethyl group and the ortho-hydrogens of the benzene ring. Furthermore, it allows for favorable hyperconjugative interactions between the oxygen lone pairs and the σ* orbitals of the C-F bonds.
The Role of the Fluorine Substituent
The fluorine atom at the 3-position also exerts a significant influence on the molecule's electronic properties and conformation through the gauche effect.[7] The gauche effect describes the tendency of certain substituents to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically less hindered anti conformation. This is due to stabilizing hyperconjugative interactions. In the context of this compound, the fluorine atom will influence the electron distribution within the ring and may participate in intramolecular interactions that stabilize specific conformations.
Overall Predicted Conformation
The interplay of these effects suggests that the most stable conformation of this compound will feature the trifluoromethoxy group oriented roughly perpendicular to the benzene ring. The amino group is expected to be largely planar with the ring to maximize resonance stabilization.
Figure 2: Factors influencing the conformation of the molecule.
Potential Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of this compound make it an attractive building block for various applications:
-
Medicinal Chemistry: The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability of drug candidates.[1] The fluorine atom can modulate pKa and serve as a site for hydrogen bonding. Therefore, this aniline derivative is a valuable scaffold for the synthesis of novel bioactive molecules targeting a range of therapeutic areas.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated substituents can lead to the development of more potent and selective herbicides and pesticides.
-
Materials Science: The polarity and stability imparted by the fluoro- and trifluoromethoxy groups can be exploited in the design of advanced polymers, liquid crystals, and other functional materials with tailored properties.
Conclusion
This compound is a molecule whose structure and conformation are governed by a sophisticated interplay of stereoelectronic effects. While direct experimental data remains limited, a robust understanding of its properties can be achieved through the analysis of related compounds and the application of fundamental chemical principles. The perpendicular orientation of the trifluoromethoxy group is a defining feature of its three-dimensional structure. This technical guide provides a foundational understanding for researchers and scientists working with this and similar fluorinated scaffolds, enabling more informed decisions in the design and synthesis of next-generation chemical entities.
References
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Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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A Technical Guide to the Reactivity and Electronic Effects of the Trifluoromethoxy Group in Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in medicinal chemistry and materials science, imparting unique electronic and physicochemical properties to aromatic systems. This in-depth technical guide explores the profound influence of the -OCF₃ group on the reactivity and electronic landscape of anilines. We will dissect the interplay of its potent electron-withdrawing inductive effects and modest resonance contributions, which fundamentally alter the basicity, nucleophilicity, and regioselectivity of electrophilic aromatic substitution reactions. This guide provides field-proven insights, detailed experimental protocols, and a robust theoretical framework to empower researchers in leveraging the distinct characteristics of trifluoromethoxy-substituted anilines for the rational design of novel pharmaceuticals and advanced materials.
Introduction: The Rise of a "Super-Halogen"
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery.[1] Among these, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its ability to modulate key molecular properties. Often dubbed a "super-halogen" or "pseudo-halogen," its electronic and steric characteristics are distinct from both its methoxy (-OCH₃) analogue and the trifluoromethyl (-CF₃) group.[2] The trifluoromethoxy group is strongly electron-withdrawing, a property that can influence the pKa of nearby acidic or basic groups and modulate interactions with biological targets.[3] This guide will focus on the impact of this unique substituent on the aniline scaffold, a fundamental building block in a vast array of pharmaceuticals and agrochemicals.[4] Understanding the electronic perturbations and consequent reactivity changes induced by the -OCF₃ group is paramount for its effective utilization in molecular design.
The Electronic Signature of the Trifluoromethoxy Group
The electronic influence of the trifluoromethoxy group is a complex interplay of inductive and resonance effects, which are significantly different from the more familiar methoxy group.
Inductive and Resonance Effects
The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the aromatic ring.[5] Unlike the methoxy group, which is a strong resonance donor (+M), the resonance donation from the oxygen in the -OCF₃ group is substantially diminished due to the electron-withdrawing pull of the fluorine atoms.[6] This results in the -OCF₃ group being a net electron-withdrawing substituent.[7]
Figure 1: Dominant electronic effects of the trifluoromethoxy group on an aniline ring.
Impact on Basicity and Nucleophilicity
The strong electron-withdrawing nature of the -OCF₃ group has a profound impact on the basicity of the aniline nitrogen. By pulling electron density away from the aromatic ring and, consequently, from the amino group, the lone pair of electrons on the nitrogen becomes less available for protonation. This leads to a significant decrease in the pKa of trifluoromethoxy-substituted anilines compared to aniline itself.
This reduction in electron density at the nitrogen atom also directly translates to decreased nucleophilicity.[8] Trifluoromethoxy anilines are generally less reactive towards electrophiles in reactions involving the amino group, such as acylation or alkylation, when compared to their non-fluorinated counterparts.
Quantitative Assessment: Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing nature of a substituent in the meta (σm) and para (σp) positions.
| Substituent | σm | σp |
| -OCH₃ | 0.12 | -0.27 |
| -OCF₃ | 0.35 | 0.35 |
| -CF₃ | 0.43 | 0.54 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Table 1: Hammett Substituent Constants.[9][10][11]
The positive Hammett constants for the -OCF₃ group in both the meta and para positions confirm its electron-withdrawing character. Notably, the σp value is significantly more positive than that of the -OCH₃ group, highlighting the dramatic electronic shift upon trifluorination of the methoxy group.
Reactivity in Electrophilic Aromatic Substitution
The electronic perturbations caused by the trifluoromethoxy group also dictate the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on the aniline ring.
Directing Effects
Despite its overall deactivating, electron-withdrawing nature, the trifluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution.[7] This is attributed to the ability of the oxygen lone pairs to stabilize the arenium ion intermediate through resonance at the ortho and para positions. However, the strong deactivating effect means that harsher reaction conditions are often required compared to reactions with aniline or anisole. For N-acetyl-(trifluoromethoxy)anilines, nitration shows a pronounced preference for para substitution.[2]
Figure 2: Regioselectivity in electrophilic aromatic substitution of trifluoromethoxy aniline.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties imparted by the trifluoromethoxy group make it a valuable tool in drug design.[12][13]
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1] The Hansch lipophilicity parameter (π) for -OCF₃ is approximately +1.04.[3]
-
Improved Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making it resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3][5] This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[14]
-
Modulation of Binding Affinity: The electron-withdrawing nature of the -OCF₃ group can alter the electronic distribution of a molecule, potentially leading to stronger interactions with biological targets.[14][15] The unique orthogonal orientation of the O-CF₃ bond relative to the aromatic ring can also provide additional binding affinity in drug-target complexes.[16][17]
Trifluoromethoxy aniline derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents and neuroprotective agents.[4][18][19][20]
Experimental Protocols
Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives
A modern and effective method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular -OCF₃ migration.[21][22]
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxylamine
-
To a solution of the N-aryl-N-hydroxylamine derivative (1.0 equiv) in a suitable solvent (e.g., chloroform) at room temperature, add a catalytic amount of a weak base such as cesium carbonate (Cs₂CO₃).
-
Add an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1.1 equiv), portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the O-trifluoromethylated intermediate.
Step 2: Intramolecular -OCF₃ Migration
-
Dissolve the crude O-trifluoromethylated intermediate from Step 1 in a high-boiling point solvent such as nitromethane.
-
Heat the reaction mixture to 120 °C and monitor the progress of the migration by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired ortho-trifluoromethoxylated aniline derivative.
This protocol is generally applicable to a wide range of substrates and is amenable to gram-scale synthesis.[21]
Figure 3: Workflow for the synthesis of ortho-trifluoromethoxylated anilines.
Characterization Techniques
The synthesized trifluoromethoxy anilines can be characterized using a suite of spectroscopic techniques:
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule.[23][24]
-
¹³C NMR: Confirms the carbon skeleton and the presence of the -OCF₃ group.[25]
-
¹⁹F NMR: A crucial technique for confirming the presence and purity of the trifluoromethoxy group, which typically exhibits a singlet in the spectrum.[25][26]
-
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations. Computational studies can aid in the assignment of vibrational frequencies.[27][28]
Conclusion
The trifluoromethoxy group exerts a powerful and multifaceted influence on the electronic properties and reactivity of the aniline scaffold. Its strong electron-withdrawing inductive effect dominates, leading to decreased basicity and nucleophilicity of the amino group. In electrophilic aromatic substitution, it acts as a deactivating but ortho, para-directing substituent. These unique characteristics have cemented the role of trifluoromethoxy anilines as invaluable building blocks in the design of pharmaceuticals and advanced materials with enhanced properties such as increased lipophilicity and metabolic stability. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full potential of this remarkable functional group in their scientific endeavors.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). (n.d.). Retrieved January 19, 2026, from [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (2025, August 6). Retrieved January 19, 2026, from [Link]
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The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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2-(trifluoromethoxy)aniline (C7H6F3NO). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
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Potential applications of 3-Fluoro-5-(trifluoromethoxy)aniline in medicinal chemistry
A-Whitepaper
For Internal Distribution
Abstract
The deliberate incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of 3-Fluoro-5-(trifluoromethoxy)aniline , a uniquely substituted aniline that serves as a high-value building block in drug discovery programs. We will dissect the synergistic effects of the meta-positioned fluoro and trifluoromethoxy groups on molecular properties, including metabolic stability, lipophilicity, and target engagement. This document will explore its synthetic utility, present case studies of its application, and provide actionable experimental protocols to facilitate its integration into active research pipelines. The strategic deployment of this reagent can significantly enhance the drug-like properties of lead compounds, accelerating the path to viable clinical candidates.
Introduction: The Strategic Advantage of Fluorination
In drug design, modifying molecular scaffolds with specific chemical groups is a key strategy to enhance biological and physicochemical properties.[1][2] The introduction of fluorine atoms or fluorine-containing groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Two of the most impactful moieties in this regard are the single fluorine atom and the trifluoromethoxy (-OCF₃) group.
-
Fluorine Atom: A single fluorine atom can act as a bioisostere for a hydrogen atom, yet its high electronegativity alters the local electronic environment.[4][5] This is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[4][5][6]
-
Trifluoromethoxy (-OCF₃) Group: This group is particularly valuable for its significant impact on lipophilicity.[7] The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can dramatically improve a molecule's ability to permeate biological membranes.[7] Furthermore, it is a strong electron-withdrawing group and is metabolically robust, showing high stability against O-detrifluoromethylation.[8]
The subject of this guide, This compound , combines these features onto a single, synthetically versatile aromatic amine core. The meta-substitution pattern provides a unique electronic and steric profile, making it a powerful tool for fine-tuning drug candidates.
Physicochemical Profile and Strategic Implications
The substitution on the aniline ring dictates its utility. The placement of a fluorine atom and a trifluoromethoxy group at the 3- and 5-positions, respectively, confers a distinct set of properties that are highly advantageous in a medicinal chemistry context.
| Property | Influence of Substituents | Strategic Advantage in Drug Design |
| Lipophilicity (LogP) | The -OCF₃ group is strongly lipophilic (Hansch π ≈ +1.04), significantly increasing the overall LogP of the molecule.[7] | Enhanced membrane permeability (e.g., intestinal absorption, blood-brain barrier penetration) and potentially improved binding in hydrophobic pockets of target proteins.[2][7] |
| Metabolic Stability | The C-F bond is exceptionally strong, and the -OCF₃ group is highly resistant to oxidative metabolism.[2][8] The fluorine at C3 can also serve as a "metabolic block," preventing hydroxylation at that position.[6] | Reduced metabolic clearance, leading to a longer in vivo half-life, lower required doses, and potentially reduced patient-to-patient variability.[3][6] |
| pKa (Acidity of Anilinium Ion) | Both the fluoro and trifluoromethoxy groups are strongly electron-withdrawing, which decreases the basicity of the aniline nitrogen. | Modulates the ionization state of the molecule at physiological pH. A lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels, and can fine-tune solubility and binding characteristics. |
| Target Interactions | The trifluoromethyl group can participate in favorable non-covalent interactions, such as dipole-dipole and halogen bonding, within a protein's binding pocket.[3] | Increased binding affinity and selectivity for the biological target. The unique electronic nature of the substituted ring can lead to novel and potent interactions.[3] |
Synthetic Utility and Key Transformations
This compound is a versatile intermediate for constructing a wide array of core scaffolds used in pharmaceuticals. The primary amino group is a synthetic handle for numerous transformations.
Caption: Synthetic pathways from this compound.
This aniline is a key precursor for building molecules with applications as CNS agents, anti-inflammatory drugs, and kinase inhibitors.[9] Its derivatives are frequently found in structure-activity relationship (SAR) studies.[9]
Case Study: Application in Kinase Inhibitor Scaffolds
While specific, publicly disclosed drug candidates containing the exact this compound moiety are proprietary, we can extrapolate its utility from analogous structures. Many kinase inhibitors utilize a substituted aniline as a "hinge-binding" motif. The unique electronic and steric properties of this building block make it an excellent candidate for optimizing such interactions.
For example, in the design of inhibitors targeting a hypothetical kinase, the 3-fluoro substituent could form a critical hydrogen bond with a backbone amide in the hinge region, while the 5-trifluoromethoxy group projects into a hydrophobic pocket, displacing water molecules and increasing binding affinity.
Caption: Integration into a typical drug discovery pipeline.
Experimental Protocol: Synthesis of a Representative N-Aryl Amide
This protocol details a standard amide coupling reaction, a fundamental step for integrating this compound into a lead series.
Objective: To synthesize N-(3-fluoro-5-(trifluoromethoxy)phenyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) to the stirred solution. A precipitate (triethylammonium chloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and LC-MS analysis.
Conclusion and Future Perspectives
This compound is more than a simple building block; it is a strategic tool for overcoming common challenges in drug discovery, particularly concerning metabolic stability and bioavailability.[10] Its unique combination of a metabolic block (F) and a lipophilic, stable modulator (-OCF₃) provides medicinal chemists with a powerful lever to fine-tune the properties of lead compounds. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and application of such exquisitely functionalized intermediates will undoubtedly grow, paving the way for the development of safer and more effective therapeutics. We strongly encourage our research teams to consider this and similar reagents when embarking on lead optimization campaigns.
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The Strategic deployment of 3-Fluoro-5-(trifluoromethoxy)aniline in Modern Organic Synthesis: A Technical Guide
Introduction: The Rise of Fluorinated Building Blocks
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The unique electronic properties of fluorine, when judiciously placed within a molecular scaffold, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the privileged fluorinated substituents, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance these key pharmacodynamic and pharmacokinetic parameters. This guide provides an in-depth technical overview of 3-Fluoro-5-(trifluoromethoxy)aniline, a versatile and increasingly important building block in the synthesis of complex, high-value molecules. We will explore its intrinsic properties, key synthetic transformations, and provide detailed, field-proven protocols to empower researchers and drug development professionals in harnessing its full potential.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a synthetic building block is rooted in the interplay of its constituent functional groups. The trifluoromethoxy group is a powerful electron-withdrawing substituent, which modulates the electron density of the aromatic ring and influences its reactivity in various transformations.[1] Concurrently, the fluorine atom at the 3-position further enhances the electron-withdrawing nature of the ring and can serve as a handle for specific interactions or as a site for further functionalization. The aniline moiety provides a nucleophilic center, readily participating in a wide range of bond-forming reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄NO | [2] |
| Molecular Weight | 195.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Commercially available |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents | General knowledge |
The strategic combination of these features makes this compound a highly desirable starting material for introducing the 3-fluoro-5-(trifluoromethoxy)phenyl motif into target molecules. This moiety is particularly sought after in the design of kinase inhibitors and other targeted therapeutics, where the trifluoromethoxy group can occupy hydrophobic pockets in protein active sites and enhance binding affinity.[3]
Key Synthetic Transformations: A Gateway to Molecular Complexity
This compound is a versatile precursor for a variety of synthetic transformations, primarily revolving around the reactivity of the aniline nitrogen and the potential for functionalization of the aromatic ring. The following sections will detail some of the most impactful applications of this building block, complete with mechanistic insights and detailed experimental protocols.
C-N Bond Formation: The Cornerstone of Bioactive Amine Synthesis
The nucleophilic nature of the aniline nitrogen makes it an ideal substrate for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of pharmaceuticals and agrochemicals.
Experimental Protocol: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethoxy)aniline
Reaction Scheme:
A schematic for the synthesis of a key Nilotinib intermediate.
Materials:
-
This compound
-
4-Methylimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 4-methylimidazole (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
To the resulting solution of the sodium salt of 4-methylimidazole, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethoxy)aniline.
Causality Behind Experimental Choices:
-
Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the N-H of 4-methylimidazole to form the corresponding sodium salt. This significantly increases the nucleophilicity of the imidazole, facilitating the subsequent nucleophilic aromatic substitution reaction.
-
DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction. It effectively solvates the ionic intermediate (the sodium salt of 4-methylimidazole) and can withstand the elevated temperatures required for the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen in the air.
-
Heating: The nucleophilic aromatic substitution of the fluorine atom on the electron-deficient aromatic ring requires thermal energy to overcome the activation barrier. The electron-withdrawing trifluoromethoxy group facilitates this substitution.
C-C Bond Formation: Building Complex Scaffolds via Cross-Coupling
To utilize this compound in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura or Heck couplings, it is often necessary to first convert the aniline into a suitable aryl halide or triflate. The Sandmeyer reaction provides a classic and reliable method for achieving this transformation.
A generalized workflow for C-C bond formation.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-1-(trifluoromethoxy)benzene
The following is a representative protocol for a Suzuki-Miyaura coupling reaction, a powerful tool for the formation of biaryl linkages.[5][6]
Materials:
-
3-Bromo-5-fluoro-1-(trifluoromethoxy)benzene (prepared from this compound via the Sandmeyer reaction)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-bromo-5-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
De-gas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and the Role of Fluorine Substituents:
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The electron-withdrawing nature of the fluorine and trifluoromethoxy groups on the aryl bromide substrate can have a significant impact on the reaction. These groups increase the electrophilicity of the carbon-bromine bond, which can facilitate the initial oxidative addition step to the palladium(0) catalyst.[6] This can lead to faster reaction times and allow for the use of less reactive aryl bromides.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has emerged as a powerful and versatile building block in the synthesis of complex organic molecules. Its unique combination of a nucleophilic aniline group and an electron-deficient, fluorinated aromatic ring provides a gateway to a wide range of synthetic transformations. The strategic incorporation of the 3-fluoro-5-(trifluoromethoxy)phenyl moiety has proven to be a valuable tactic in the design of novel pharmaceuticals and agrochemicals with enhanced properties. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and effectively utilize this valuable synthetic intermediate in their own research and development endeavors.
References
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[No Author]. (n.d.). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
[No Author]. (n.d.). Buchwald-Hartwig Amination. Wikipedia. Retrieved January 19, 2026, from [Link]
-
[No Author]. (n.d.). Heck Reaction. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- [No Author]. (n.d.). Preparation method of nilotinib intermediate. Google Patents.
-
[No Author]. (n.d.). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
- Huang, W. S., & Shakespeare, W. C. (2007). An efficient synthesis of nilotinib (AMN107). Synthesis, (14), 2121-2124.
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-Iodo-5-(2,2,2-trifluoroethoxy)aniline. Retrieved January 19, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Retrieved January 19, 2026, from [Link]
-
Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved January 19, 2026, from [Link]
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The Advent and Evolution of Trifluoromethoxylated Anilines: A Technical Guide for the Modern Chemist
Abstract
The trifluoromethoxy (-OCF₃) group stands as a uniquely powerful substituent in the design of contemporary pharmaceuticals and agrochemicals. Its introduction into molecular scaffolds, particularly the aniline framework, imparts a desirable combination of metabolic stability, lipophilicity, and electron-withdrawing character, often leading to enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of trifluoromethoxylated anilines. We will traverse the challenging early methodologies, pioneered by luminaries in fluorine chemistry, to the sophisticated and versatile synthetic strategies available to the modern researcher. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of chemical building blocks.
Introduction: The Allure of the Trifluoromethoxy Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its profound impact on molecular properties.[2] Unlike a simple methoxy group, the -OCF₃ moiety is strongly electron-withdrawing, which can significantly alter the pKa of nearby functionalities and influence a molecule's interaction with biological targets.[3] Furthermore, it is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross cellular membranes.[3][4] Crucially, the trifluoromethoxy group is exceptionally stable towards metabolic degradation, offering a strategy to design drug candidates with longer biological half-lives.[4]
Anilines, as foundational scaffolds in a vast array of bioactive molecules, represent a prime target for trifluoromethoxylation. The resulting trifluoromethoxylated anilines are invaluable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5][6] This guide will provide a detailed chronological journey of their discovery and the evolution of their synthesis.
Early Discoveries and the Dawn of Aromatic Trifluoromethoxylation
The story of trifluoromethoxylated anilines begins with the pioneering work on simpler aryl trifluoromethyl ethers. The first synthesis of an aryl trifluoromethyl ether was reported in 1955 by the esteemed Ukrainian chemist L. M. Yagupol'skii.[7] His early methods involved the harsh treatment of anisoles and other precursors, laying the groundwork for the field of aromatic trifluoromethoxylation.[7]
In the following decade, the American chemist William A. Sheppard, a prominent figure in organic fluorine chemistry, further advanced the field. In 1964, he described the synthesis of aryl trifluoromethyl ethers through the reaction of sulfur tetrafluoride (SF₄) with aryl fluoroformates.[7] These early methods, while groundbreaking, were often hampered by the use of highly toxic and difficult-to-handle reagents, as well as harsh reaction conditions that limited their broad applicability.[2]
The initial forays into the synthesis of trifluoromethoxylated anilines often relied on a multi-step approach, typically involving the nitration of a pre-formed trifluoromethoxybenzene derivative, followed by the reduction of the nitro group to an amine. This circuitous route was necessitated by the lack of direct and selective methods for introducing the -OCF₃ group onto an aniline ring.
The Classical Synthetic Arsenal: A Retrospective
Over the years, a number of "classical" methods for the synthesis of trifluoromethoxylated anilines were developed. These approaches, while often superseded by modern techniques, are important to understand from a historical and chemical evolution perspective. The five main classical routes to 4-(trifluoromethoxy)aniline are:
-
Trifluoromethoxybenzamide Degradation: This method involves the Hofmann rearrangement of a trifluoromethoxy-substituted benzamide to yield the corresponding aniline.
-
Aminophenol High-Pressure Reaction: Direct reaction of an aminophenol under high pressure with a trifluoromethyl source.
-
Trifluoromethoxychlorobenzene High-Pressure Ammonolysis: Substitution of a chlorine atom on a trifluoromethoxy-substituted chlorobenzene with ammonia under high pressure.
-
Trifluoromethoxynitrobenzene Chemical Reduction: The reduction of a nitro group on a trifluoromethoxy-substituted nitrobenzene using stoichiometric reducing agents.
-
Trifluoromethoxynitrobenzene Catalytic Hydrogenation: The catalytic reduction of a nitro group using hydrogen gas and a metal catalyst.
These classical methods often suffered from significant drawbacks, including the need for high temperatures and pressures, the use of hazardous reagents, long reaction times, and often, low overall yields.[5]
Representative Classical Protocol: Reduction of 4-(Trifluoromethoxy)nitrobenzene
A common early approach to synthesizing 4-(trifluoromethoxy)aniline involved the reduction of 4-(trifluoromethoxy)nitrobenzene.
Reaction Scheme:
Caption: General scheme for the reduction of a nitroaromatic precursor.
Experimental Details (Illustrative):
-
To a solution of 4-(trifluoromethoxy)nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), a reducing agent such as iron powder (excess) and a catalytic amount of hydrochloric acid are added.[8]
-
The reaction mixture is heated to reflux and stirred vigorously for several hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with a basic aqueous solution to neutralize any remaining acid.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to afford the crude 4-(trifluoromethoxy)aniline, which can be further purified by distillation or chromatography.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Iron in the presence of an acid is a classical and cost-effective method for the reduction of aromatic nitro compounds. The acid helps to activate the iron surface and serves as a proton source.
-
Solvent: Alcohols are often used as they are good solvents for both the starting material and the product, and they are relatively inert to the reaction conditions.
-
Workup: The basic wash is crucial to remove any residual acid and to ensure the aniline product is in its free base form.
The Modern Era: Innovations in Trifluoromethoxylation
The limitations of classical methods spurred the development of more efficient, milder, and user-friendly protocols for the synthesis of trifluoromethoxylated anilines. A significant breakthrough came with the development of electrophilic trifluoromethylating reagents, such as the Togni and Umemoto reagents.[9]
A particularly elegant and widely adopted modern strategy for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration.[9][10]
Modern Protocol: ortho-Trifluoromethoxylation via OCF₃ Migration
This method provides a regioselective route to ortho-substituted trifluoromethoxylated anilines, which are often challenging to access through classical methods.
Workflow Diagram:
Caption: Modern workflow for the synthesis of ortho-trifluoromethoxylated anilines.
Detailed Experimental Protocol (Example: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate): [9]
Step 1: O-Trifluoromethylation
-
To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1.0 eq) in chloroform, add a catalytic amount of cesium carbonate (Cs₂CO₃).
-
To this mixture, add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (as monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The resulting crude methyl 4-(N-(trifluoromethoxy)acetamido)benzoate can be purified by column chromatography.
Step 2: OCF₃ Migration
-
The purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate is dissolved in nitromethane.
-
The solution is heated to 120 °C in a sealed vessel and stirred for several hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The crude product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, is then purified by column chromatography.
Causality and Trustworthiness:
-
Togni Reagent II: This hypervalent iodine reagent is a stable, crystalline solid that serves as an electrophilic source of the CF₃ group, making it much safer and easier to handle than many traditional fluorinating agents.[9]
-
Cesium Carbonate: The mild base facilitates the deprotonation of the hydroxylamine, activating it for the subsequent trifluoromethylation.
-
Intramolecular Migration: The thermal rearrangement proceeds with high regioselectivity for the ortho position, driven by the formation of a more stable aromatic system. This self-validating system ensures the desired isomer is the major product.
Comparative Analysis of Synthetic Methodologies
The evolution of synthetic methods for trifluoromethoxylated anilines reflects a continuous drive towards greater efficiency, safety, and versatility. The following table provides a comparative overview of classical and modern approaches.
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Classical: Nitro Reduction | Fe/HCl or H₂, Pd/C | Reflux or High Pressure | Cost-effective reagents | Often requires harsh conditions, functional group intolerance | Variable, can be high |
| Classical: Ammonolysis | NH₃, High Pressure | High Temperature & Pressure | Direct amination | Requires specialized equipment, safety concerns | Moderate |
| Modern: OCF₃ Migration | Togni Reagent II, Heat | Mild to Moderate | High regioselectivity for ortho isomers, good functional group tolerance, uses bench-stable reagents | Multi-step, requires synthesis of hydroxylamine precursor | Good to Excellent |
Conclusion and Future Perspectives
The journey from the initial discovery of aryl trifluoromethyl ethers to the sophisticated synthetic routes for trifluoromethoxylated anilines available today is a testament to the ingenuity and perseverance of synthetic chemists. Early methods, though foundational, were often fraught with challenges related to safety and efficiency. The development of modern reagents and methodologies has transformed the landscape, providing researchers with powerful tools to incorporate the valuable trifluoromethoxy group into aniline scaffolds with high precision and control.
As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of trifluoromethoxylated anilines as key building blocks will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for direct C-H trifluoromethoxylation of anilines, further streamlining the synthesis of these vital compounds.
References
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]
-
Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. [Link]
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
- Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). The trifluoromethoxy group, a key substituent for the future of agrochemistry. Journal of Fluorine Chemistry, 131(2), 132-142.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 13. [Link]
- Bayer AG. (1998). Process for the preparation of 2-trifluoromethoxy-aniline. EP0820981A1.
-
Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M. Y. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14559-14563. [Link]
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Methodological & Application
Synthesis Protocol for 3-Fluoro-5-(trifluoromethoxy)aniline Derivatives: An Application Note for Advanced Drug Discovery
Introduction: The Strategic Importance of the 3-Fluoro-5-(trifluoromethoxy)aniline Scaffold in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of drug candidates. Its high lipophilicity (Hansch-Leo parameter, πx = 1.04) can improve membrane permeability and oral absorption, while its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and improve metabolic stability.[1] When combined with other strategically placed substituents, such as a fluorine atom, the resulting aniline scaffold becomes a highly valuable building block for the synthesis of novel therapeutics. The this compound core, with its distinct electronic and steric properties, presents a compelling starting point for the development of new chemical entities across a range of therapeutic areas.
This application note provides a comprehensive guide to the synthesis of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their discovery programs. The protocols described herein are based on established chemical principles and analogous transformations found in the scientific literature, providing a robust framework for the successful synthesis of these valuable compounds.
Synthetic Strategy: A Multi-Step Approach to the Target Scaffold
The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with a commercially available starting material and proceeding through key intermediates. The overall strategy involves the introduction of the trifluoromethoxy and nitro functionalities onto a fluorinated aromatic core, followed by the reduction of the nitro group to the desired aniline.
Caption: Overall synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of the Key Intermediate: 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene
The pivotal step in this synthesis is the preparation of the nitro-substituted intermediate. This can be approached by trifluoromethoxylation of a pre-functionalized phenol.
Protocol 1: Trifluoromethoxylation of 3-Fluoro-5-nitrophenol
This protocol is adapted from established methods for the trifluoromethoxylation of phenols.[1] The reaction introduces the -OCF3 group via a hypervalent iodine reagent, offering a user-friendly and efficient transformation.
Materials:
-
3-Fluoro-5-nitrophenol
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous chloroform (CHCl3)
-
Diatomaceous earth (Celite®)
-
Hexanes
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Nitrogen/vacuum manifold
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask, add 3-fluoro-5-nitrophenol (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (0.1 equiv). The flask is then sealed with a septum and connected to a nitrogen/vacuum manifold.
-
Inert Atmosphere: The reaction flask is subjected to three vacuum-refill cycles to replace the air with an inert nitrogen atmosphere.
-
Solvent Addition: Anhydrous chloroform is added to the flask via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove any solid residues. The filter cake is washed with dichloromethane.
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and dichloromethane to afford the pure 1-fluoro-3-nitro-5-(trifluoromethoxy)benzene.
Causality and Experimental Choices:
-
Togni Reagent II: This hypervalent iodine reagent serves as an electrophilic source of the trifluoromethyl group, which, upon reaction, leads to the formation of the trifluoromethoxy group. It is favored for its relative stability and ease of handling compared to other trifluoromethylating agents.
-
Cesium Carbonate: The mild base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the Togni reagent.
-
Anhydrous Conditions: The exclusion of moisture is important to prevent the decomposition of the Togni reagent and other side reactions.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent potential oxidation of the starting material and intermediates.
Part 2: Synthesis of this compound
The final step in the synthesis of the target aniline is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Catalytic Hydrogenation of 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene
This protocol is based on general procedures for the reduction of fluorinated nitroaromatic compounds.[2][3][4]
Materials:
-
1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H2)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Celite® or a syringe filter)
Procedure:
-
Reactor Setup: The hydrogenation vessel is charged with a solution of 1-fluoro-3-nitro-5-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: The 10% Pd/C catalyst is carefully added to the reaction mixture (typically 1-5 mol%).
-
Hydrogenation: The reactor is sealed and purged several times with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or LC-MS analysis.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent. Caution: The palladium catalyst is pyrophoric and should be handled with care, preferably while wet.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or distillation if necessary.
Causality and Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers good activity and selectivity.
-
Hydrogen Gas: Serves as the reducing agent in this transformation.
-
Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under the reaction conditions and effectively dissolve the substrate.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for the synthesis of this compound.
| Step | Product | Starting Material | Reagents | Typical Yield | Analytical Data (Expected) |
| 1 | 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene | 3-Fluoro-5-nitrophenol | Togni reagent II, Cs2CO3 | 70-85% | 1H NMR, 13C NMR, 19F NMR, MS |
| 2 | This compound | 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene | H2, 10% Pd/C | >90% | 1H NMR, 13C NMR, 19F NMR, MS |
Part 3: Derivatization of this compound
The synthesized this compound is a versatile building block that can be readily functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. Common derivatization reactions include acylation, sulfonylation, and coupling reactions.
Caption: Common derivatization pathways for this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in trifluoromethoxylation | Incomplete reaction | Increase reaction time, slightly increase the equivalents of Togni reagent II, or consider a different solvent. |
| Decomposition of Togni reagent | Ensure strictly anhydrous conditions and a fresh batch of the reagent. | |
| Incomplete reduction of the nitro group | Catalyst deactivation | Use a fresh batch of Pd/C catalyst or increase the catalyst loading. Ensure the substrate is free of catalyst poisons. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure within the safe limits of the equipment. | |
| Formation of byproducts | Side reactions | Optimize reaction temperature and time. For the reduction, ensure complete removal of oxygen before introducing hydrogen. |
| Difficulty in purification | Co-eluting impurities | Optimize the mobile phase for column chromatography or consider recrystallization or distillation for purification. |
Conclusion
The synthesis of this compound derivatives provides a valuable platform for the discovery of novel drug candidates. The protocols outlined in this application note offer a reliable and adaptable route to this important scaffold. By understanding the rationale behind the experimental choices and potential challenges, researchers can efficiently synthesize a diverse range of derivatives for biological evaluation, ultimately accelerating the drug discovery process.
References
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
-
Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
- Process for the synthesis of organic compounds.
-
3-fluoro-5-nitrophenol (C6H4FNO3). PubChem. [Link]
- Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
Sources
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-(trifluoromethoxy)aniline
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 3-Fluoro-5-(trifluoromethoxy)aniline in palladium-catalyzed cross-coupling reactions. This aniline derivative is a valuable building block in modern medicinal chemistry, primarily due to the unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This document elucidates the core principles of palladium catalysis and offers step-by-step protocols for key transformations including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, enabling the synthesis of diverse and complex molecular scaffolds.
Introduction: The Strategic Value of this compound
The design of novel therapeutic agents frequently involves the incorporation of fluorine-containing functional groups to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] this compound has emerged as a critical structural motif for this purpose. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of other functionalities and is known for its high lipophilicity and metabolic stability.[1][3][4] The fluoro substituent further influences the electronic properties of the aromatic ring, providing chemists with a handle to fine-tune molecular interactions.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in a predictable and efficient manner.[5][6][7] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have become indispensable in both academic and industrial settings.[7] This guide details the application of these transformative reactions to this compound, providing a roadmap for its use in the synthesis of high-value compounds.
Foundational Principles: The Palladium Catalytic Cycle
Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to successful experimentation and troubleshooting. The process is a catalytic cycle that typically involves the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.[5][6]
The three key elementary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organic halide (or pseudohalide, like a triflate), forming a Pd(II) complex.[5][8] The rate of this step is highly dependent on the C-X bond strength (I > Br > Cl >> F) and the electron density of the palladium center.
-
Transmetalation (for C-C Couplings) : An organometallic reagent (e.g., organoboron, organotin) transfers its organic group to the palladium(II) center, displacing the halide.[5][6][8] This step is often facilitated by a base. For C-N couplings (Buchwald-Hartwig), this step is replaced by coordination of the amine, followed by deprotonation to form a palladium amide complex.[9][10]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]
The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands coordinated to the palladium atom. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the catalyst's stability, solubility, and reactivity by altering the steric and electronic environment of the metal center.[11][12][13] Electron-rich and sterically bulky ligands generally accelerate both oxidative addition and reductive elimination, leading to higher catalytic turnover.[12]
Application Protocols
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrate combinations.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines.[9][14] For this compound, this reaction enables its coupling with a variety of aryl or heteroaryl halides to produce complex diarylamine structures, which are prevalent in pharmaceuticals. The electron-withdrawing nature of the substituents on the aniline can decrease its nucleophilicity, often necessitating the use of highly active catalyst systems.
General Reaction Scheme:
Ar-X = Aryl or Heteroaryl Halide/Triflate
Representative Protocol: Coupling with 4-Bromotoluene
-
Vessel Preparation : To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), RuPhos (14.0 mg, 0.03 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 eq).
-
Inert Atmosphere : Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition : Under the inert atmosphere, add this compound (97.5 mg, 0.5 mmol, 1.0 eq) and 4-bromotoluene (85.5 mg, 0.5 mmol, 1.0 eq) followed by 2.5 mL of anhydrous, degassed toluene via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Data Summary & Causality
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) precatalysts. Pd(II) sources are reduced in situ to the active Pd(0) state.[10] |
| Ligand | RuPhos, BrettPhos, XPhos | Bulky, electron-rich phosphine ligands are crucial for C-N coupling.[15] They promote the challenging reductive elimination step and stabilize the catalyst, preventing decomposition.[12] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the aniline (or the intermediate Pd-amine complex) without competing in the reaction.[9][10] LHMDS can be effective with sensitive functional groups.[16] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic, and relatively high-boiling solvents are preferred to ensure solubility and achieve necessary reaction temperatures. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barriers for oxidative addition and reductive elimination, especially with less reactive aryl chlorides. |
Suzuki-Miyaura Coupling: C-C Bond Formation
To utilize this compound in C-C coupling reactions like the Suzuki-Miyaura, it must first be converted into an aryl halide or triflate. A standard Sandmeyer reaction (diazotization followed by halogenation) on the aniline can yield the corresponding 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene, a versatile substrate for Suzuki coupling. This reaction is highly valued for its functional group tolerance and the commercial availability and stability of boronic acid reagents.[5][8]
General Reaction Scheme (Post-Sandmeyer):
R-B(OH)₂ = Aryl or Vinylboronic Acid
Representative Protocol: Coupling of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene with Phenylboronic Acid
-
Vessel Preparation : In a round-bottom flask, dissolve 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a 4:1 mixture of Dioxane/Water.
-
Degassing : Bubble argon or nitrogen through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq) to the mixture under a positive pressure of inert gas.[11]
-
Reaction : Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 4-12 hours.
-
Monitoring : Track the disappearance of the aryl bromide via TLC or GC-MS.
-
Work-up : After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the biaryl product.[17]
Data Summary & Causality
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Source | PdCl₂(dppf), Pd(PPh₃)₄ | PdCl₂(dppf) is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki couplings.[11] Pd(PPh₃)₄ is a classic Pd(0) catalyst but can be more sensitive to air. |
| Ligand | dppf, PPh₃, SPhos | The ligand is often pre-complexed in the catalyst (e.g., dppf). The ligand's "bite angle" and electronics are key to facilitating the transmetalation and reductive elimination steps.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water often accelerates the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the catalytic cycle, particularly the initial oxidative addition to the C-Br bond. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[18] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[15] As with the Suzuki coupling, the aniline must first be converted to the corresponding aryl halide.
General Reaction Scheme (Post-Sandmeyer):
R-C≡CH = Terminal Alkyne
Representative Protocol: Coupling of 1-Iodo-3-fluoro-5-(trifluoromethoxy)benzene with Phenylacetylene
Note: Aryl iodides are generally more reactive than bromides in Sonogashira couplings.
-
Vessel Preparation : To a dry Schlenk flask under argon, add 1-iodo-3-fluoro-5-(trifluoromethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Solvent and Reagents : Add anhydrous, degassed triethylamine (Et₃N) (20 eq) and THF (as a co-solvent if needed for solubility). The large excess of amine acts as both the base and a solvent.
-
Alkyne Addition : Add phenylacetylene (1.2 eq) via syringe.
-
Reaction : Stir the mixture at room temperature for 8-16 hours. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
Monitoring : Monitor by TLC or LC-MS.
-
Work-up : Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper salts, followed by water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Data Summary & Causality
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts are effective. The key is the synergy with the copper co-catalyst. |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself, preventing side reactions.[15] |
| Base | Et₃N, Diisopropylamine | An amine base is essential. It deprotonates the terminal alkyne and neutralizes the HX generated during the cycle. It also serves as a solvent.[18] |
| Solvent | Amine (e.g., Et₃N), THF, DMF | Often, the amine base is used as the solvent. Anhydrous and anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[19] |
| Temperature | 25 - 60 °C | Sonogashira couplings can often be run at or near room temperature, especially with reactive aryl iodides. |
Synthetic Workflow Overview
The utility of this compound as a synthetic hub relies on its initial transformation into a suitable coupling partner for C-C bond formation. The following workflow illustrates the synthetic pathways described.
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- 13. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-Fluoro-5-(trifluoromethoxy)aniline Scaffold
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and metabolic stability. It serves as a highly lipophilic hydrogen bond acceptor with a strong electron-withdrawing nature, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]
This compound is a key building block that leverages these properties. The presence of two strongly electron-withdrawing groups (–F and –OCF₃) meta to the amine and ortho/para to each other renders the aromatic ring highly electron-deficient. This electronic arrangement activates the fluorine atom for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a wide array of functional groups and the construction of complex molecular architectures. This guide provides an in-depth exploration of the SNAr reactions of this valuable intermediate, complete with mechanistic insights and detailed, field-proven protocols.
Mechanistic Principles of SNAr on this compound
The SNAr reaction of this compound proceeds via a classical addition-elimination mechanism. The key to the reactivity of this substrate lies in the ability of the electron-withdrawing trifluoromethoxy group to stabilize the intermediate formed during the reaction.
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and is significantly stabilized by the strong inductive and resonance effects of the trifluoromethoxy group. The subsequent rapid elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.
The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is counterintuitive to their leaving group ability in SN1 and SN2 reactions. In SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring for the initial nucleophilic attack, which is the rate-limiting step.
Caption: Workflow for O-Arylation.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired phenol derivative (1.2 eq.), and finely ground potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Key Considerations:
-
Base: Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and basicity.
-
Solvent: Ensure the use of anhydrous solvents to prevent unwanted side reactions.
-
Temperature: The optimal temperature may vary depending on the nucleophilicity of the phenol.
Protocol 2: N-Arylation with Amine Nucleophiles
This protocol outlines the formation of diarylamines, which are prevalent in kinase inhibitor scaffolds and other pharmaceutical agents.
Step-by-Step Procedure:
-
Reagent Preparation: In a sealable reaction vessel, combine this compound (1.0 eq.), the desired amine nucleophile (1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition (Optional but Recommended): For less reactive amines, the addition of a palladium catalyst and a suitable ligand can significantly improve reaction rates and yields. A typical system would be Pd₂(dba)₃ (2 mol%) and a biarylphosphine ligand like Xantphos (4 mol%).
-
Reaction Setup: Evacuate and backfill the vessel with an inert atmosphere. Add a dry, degassed solvent such as dioxane or toluene.
-
Reaction Execution: Seal the vessel and heat the mixture to 90-120 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Key Considerations:
-
Base Selection: The choice of base is critical and depends on the pKa of the amine nucleophile.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary when using palladium catalysts to prevent catalyst deactivation.
Protocol 3: S-Arylation with Thiol Nucleophiles
This protocol describes the synthesis of aryl sulfides, which are important intermediates and can be found in various bioactive compounds.
Step-by-Step Procedure:
-
Reagent Preparation: To a round-bottom flask, add the thiol (1.1 eq.) and a suitable base such as sodium hydride (NaH, 1.2 eq., handle with care) or potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. Stir at room temperature for 15-30 minutes to form the thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the pre-formed thiolate.
-
Reaction Execution: Heat the reaction mixture to 60-100 °C.
-
Reaction Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude product by flash column chromatography.
Key Considerations:
-
Thiolate Formation: Ensure complete formation of the thiolate before adding the aniline substrate to avoid side reactions.
-
Odor: Thiols are malodorous; conduct the reaction in a well-ventilated fume hood.
Data Summary and Comparison
The following table provides a hypothetical comparison of reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles, based on the reactivity of analogous compounds.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Oxygen | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 120-140 | 75-90 |
| Ethanol | NaH | THF | 65 (reflux) | 60-80 | |
| Nitrogen | Morpholine | K₂CO₃ | DMF | 100-120 | 80-95 |
| Aniline | NaOtBu | Toluene | 110 | 65-85 | |
| Sulfur | Thiophenol | K₂CO₃ | Acetonitrile | 80 | 85-95 |
| Ethanethiol | NaH | DMF | 60-80 | 70-90 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its electron-deficient nature, conferred by the fluorine and trifluoromethoxy substituents, renders it an excellent substrate for nucleophilic aromatic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its unique properties in the development of novel pharmaceuticals and agrochemicals. The adaptability of the SNAr reaction on this scaffold opens up a vast chemical space for the generation of diverse compound libraries and the optimization of lead candidates.
References
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Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]
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Umemoto, T., et al. (2008). O-(Trifluoromethyl)dibenzofuranium Salts: Reagents for Direct O- and N-Trifluoromethylation. Journal of the American Chemical Society, 130(44), 14667–14672. [Link]
-
Feiring, A. E. (1979). Chemistry in hydrogen fluoride. 6. A new synthesis of aryl trifluoromethyl ethers. The Journal of Organic Chemistry, 44(16), 2907–2910. [Link]
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- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2021).
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. [Link]
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Togni, A. (2010). New and Unusual Reactivity of Hypervalent Iodine Reagents in Fluorination Reactions. Angewandte Chemie International Edition, 49(48), 9234-9236. [Link]
-
Popp, C., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10323–10329. [Link]
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Application Notes and Protocols for the Use of 3-Fluoro-5-(trifluoromethoxy)aniline in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of Fluorinated Anilines in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[1] A key building block in the medicinal chemist's arsenal for constructing these targeted therapies is the substituted aniline scaffold. Among these, anilines bearing fluorine-containing substituents have gained prominence due to the unique physicochemical properties these moieties impart.
This guide focuses on the application of a specific fluorinated building block, 3-Fluoro-5-(trifluoromethoxy)aniline , in the synthesis of potent kinase inhibitors. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to the target kinase.[2][3] The additional fluorine atom on the aniline ring can further modulate the electronic properties and binding interactions of the final compound.
Herein, we provide a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its application in the synthesis of a representative quinoline-based kinase inhibitor, drawing parallels to the structure of approved drugs such as Cabozantinib, a potent inhibitor of VEGFR and MET kinases. This document will furnish detailed synthetic protocols, explain the rationale behind experimental choices, and present data in a clear, accessible format.
Rationale for Employing this compound
The unique substitution pattern of this compound offers several advantages in the design of kinase inhibitors:
-
Enhanced Potency and Selectivity: The trifluoromethoxy group can form favorable interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.[2]
-
Improved Pharmacokinetic Properties: The lipophilic nature of the trifluoromethoxy group can enhance cell membrane permeability and oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can lead to a longer half-life in the body.[2][3]
-
Modulation of Physicochemical Properties: The presence of both a fluorine atom and a trifluoromethoxy group allows for fine-tuning of the molecule's pKa, lipophilicity (logP), and other properties crucial for drug-likeness.
Synthetic Strategy: Construction of a Quinoline-Based Kinase Inhibitor
A common and effective strategy for the synthesis of many kinase inhibitors involves the coupling of a substituted aniline with a heterocyclic core, such as a quinoline or quinazoline.[4][5][6] In this guide, we will outline a plausible synthetic route to a hypothetical, yet representative, kinase inhibitor, which we will refer to as "Foretinib-analog" . This analog is structurally inspired by the potent multi-kinase inhibitor Cabozantinib and utilizes this compound as a key starting material.
The overall synthetic workflow can be visualized as a convergent synthesis, involving the preparation of two key fragments followed by their coupling.
Caption: Convergent synthetic strategy for "Foretinib-analog".
Detailed Experimental Protocols
PART 1: Synthesis of the Amide Intermediate from this compound
This protocol describes the acylation of this compound with cyclopropane-1,1-dicarbonyl chloride to form the key amide intermediate.
Materials:
-
This compound
-
Cyclopropane-1,1-dicarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclopropane-1,1-dicarbonyl chloride:
-
To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cyclopropane-1,1-dicarbonyl chloride, which can be used in the next step without further purification.
-
-
Acylation of this compound:
-
Dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude cyclopropane-1,1-dicarbonyl chloride (0.5 eq) in anhydrous DCM to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide intermediate.
-
PART 2: Synthesis of the Quinoline Core and Final Coupling
This part details the synthesis of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline intermediate and its final coupling with the amide from Part 1.
Materials:
-
4-Chloro-6,7-dimethoxyquinoline
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amide intermediate from Part 1
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline:
-
To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and 4-aminophenol (1.2 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).[7]
-
Heat the reaction mixture to 100-120 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
-
-
Final Amidation to "Foretinib-analog":
-
In a reaction vessel, combine the amide intermediate from Part 1 (1.0 eq), 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final "Foretinib-analog".
-
Caption: Step-by-step synthetic workflow for "Foretinib-analog".
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting material and the hypothetical final product, "Foretinib-analog". These properties are crucial for assessing the drug-like characteristics of the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₅F₄NO | 195.12 | 2.8 | 1 | 2 |
| "Foretinib-analog" | C₂₇H₂₁F₄N₃O₅ | 559.47 | 4.5 | 2 | 7 |
Calculated logP and other properties are estimations based on the chemical structure.
Biological Evaluation: Kinase Inhibition Assay
The synthesized "Foretinib-analog" can be evaluated for its inhibitory activity against a panel of relevant kinases, such as VEGFR2 and c-Met, using a standard in vitro kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (Representative)
-
Prepare a reaction mixture containing the recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers the potential to enhance the potency, selectivity, and pharmacokinetic profile of the final drug candidates. The synthetic strategies and protocols outlined in this guide provide a framework for the rational design and synthesis of next-generation targeted therapies. Future work in this area could involve the synthesis of a library of analogs based on the "Foretinib-analog" scaffold to explore the structure-activity relationship (SAR) of the this compound moiety in greater detail.
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Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
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Technical Support Center: Optimizing Aniline Coupling with 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
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Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. University of Padua.
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central.
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3-(Trifluoromethoxy)aniline. Sigma-Aldrich.
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
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Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.
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Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof. Google Patents.
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3-(Trifluoromethoxy)aniline. PubChem.
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Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing.
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central.
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Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives. BenchChem.
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Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors. BenchChem.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
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Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. National Institutes of Health.
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3-Fluoro-5-methoxy-2-(trifluoromethyl)aniline. PubChem.
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Quinoline intermediates of receptor tyrosine kinase inhibitors and the synthesis thereof. Google Patents.
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N-(4-((6,7-DIMETHOXYQUINOLIN-4-YL)OXY)PHENYL)-N-(2-FLUOROPHENYL)CYCLOPROPANE-1,1-DICARBOXAMIDE. Global Substance Registration System.
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N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. ChemBK.
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N-(4-((6,7-DIMETHOXY-1-OXIDO-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE. Global Substance Registration System.
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central.
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3,5-Bis(trifluoromethyl)aniline. Sigma-Aldrich.
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3-Fluoro-5-(trifluoromethyl)aniline. Santa Cruz Biotechnology.
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.
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Discovery of new VEGFR-2 inhibitors based on bis([4][5][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online.
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The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
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Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. PubMed Central.
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Discovery of new VEGFR-2 inhibitors based on bis([4][5][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central.
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Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. PubMed Central.
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI.
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Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. PubMed.
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Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry.
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Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. PubMed.
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The Strategic Integration of 3-Fluoro-5-(trifluoromethoxy)aniline in Advanced Agrochemical Synthesis: A Guide for Researchers
In the competitive landscape of agrochemical research and development, the pursuit of novel active ingredients with enhanced efficacy, improved safety profiles, and robust performance is perpetual. Fluorinated organic compounds have emerged as a cornerstone in this endeavor, with their unique physicochemical properties often translating to superior biological activity.[1][2][3] Among the myriad of fluorinated building blocks, substituted anilines are of paramount importance. This guide provides an in-depth exploration of the potential applications of 3-Fluoro-5-(trifluoromethoxy)aniline as a key intermediate in the synthesis of next-generation agrochemicals. While direct literature on this specific molecule is emerging, its structural motifs, combining both a fluorine atom and a trifluoromethoxy group, suggest significant potential based on well-established principles in medicinal and agrochemical chemistry.
The Power of Fluorine: Unlocking Enhanced Agrochemical Performance
The introduction of fluorine into organic molecules can dramatically alter their properties. In the context of agrochemicals, the strategic placement of fluorine atoms or fluorine-containing moieties like the trifluoromethoxy group can lead to:
-
Increased Biological Activity: The high electronegativity of fluorine can modify the electronic properties of a molecule, leading to stronger interactions with biological targets.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation in plants, insects, and soil. This can lead to longer-lasting efficacy.[4]
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, facilitating its transport across biological membranes to reach its site of action.[4]
-
Favorable Physicochemical Properties: Fluorination can influence a molecule's pKa, conformation, and dipole moment, all of which can impact its biological activity and formulation characteristics.
The trifluoromethoxy (-OCF3) group, in particular, is highly sought after in drug and agrochemical discovery. It is a powerful electron-withdrawing group that also significantly increases lipophilicity, a combination of properties that can be highly advantageous for bioactive molecules.[5][6][7]
This compound: A Privileged Scaffold
The structure of this compound presents a unique combination of reactive sites and beneficial substituents. The aniline core provides a versatile handle for a variety of chemical transformations, while the meta-disposed fluoro and trifluoromethoxy groups are poised to impart their advantageous properties onto the final product.
The strategic placement of these groups influences the reactivity of the aromatic ring, directing further substitutions and serving as key recognition elements for biological targets. This makes this compound a highly promising starting material for the synthesis of novel herbicides, fungicides, and insecticides.
Application Protocol: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide
To illustrate the utility of this compound, this section details a proposed synthetic protocol for a novel herbicide targeting the protoporphyrinogen oxidase (PPO) enzyme. PPO-inhibiting herbicides are a well-established class of herbicides that are effective against a broad spectrum of weeds.[6]
Synthetic Workflow Overview
The proposed synthesis involves a multi-step sequence, beginning with the diazotization of this compound, followed by a Sandmeyer reaction to introduce a chlorine atom. The resulting chlorinated intermediate is then subjected to a nucleophilic aromatic substitution with a suitable heterocyclic alcohol, a common strategy in the synthesis of PPO inhibitors.
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 3-Fluoro-5-(trifluoromethoxy)aniline: An Application Guide
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the amine functionality of 3-fluoro-5-(trifluoromethoxy)aniline. This valuable building block in pharmaceutical and agrochemical research presents unique challenges due to the electron-deficient nature of its aromatic ring, a consequence of the strong electron-withdrawing effects of the fluorine and trifluoromethoxy substituents. This document details robust protocols for the application and cleavage of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—with a focus on reaction conditions optimized for this challenging substrate. The causality behind experimental choices is explained, and orthogonal strategies are discussed to facilitate complex synthetic routes.
Introduction: The Challenge of Protecting an Electron-Deficient Aniline
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both a fluorine atom and a trifluoromethoxy group significantly modulates the electronic properties of the aniline ring, enhancing metabolic stability and influencing binding interactions of the final compounds. However, these same electron-withdrawing groups decrease the nucleophilicity of the amine, making its protection a non-trivial synthetic step.
Standard conditions for the introduction of common amine protecting groups may prove sluggish or ineffective for this substrate. Therefore, a careful selection of reagents and reaction conditions is paramount to achieve high yields and avoid unwanted side reactions. This guide provides experimentally-derived insights and detailed protocols for the successful protection and deprotection of this compound, enabling its effective use in multi-step synthetic campaigns.
Strategic Selection of Protecting Groups
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent synthetic transformations and the ease of its selective removal. For this compound, the most versatile protecting groups are carbamates, which effectively mask the nucleophilicity of the amine. We will focus on three widely used carbamate protecting groups: Boc, Cbz, and Fmoc. Their differing cleavage conditions allow for orthogonal protection strategies, a critical consideration in complex syntheses.[1][2][3][4]
dot
Figure 1: Orthogonal protecting group strategies for this compound.
Detailed Protocols and Methodologies
The following protocols are designed to address the reduced nucleophilicity of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability under a wide range of conditions and its facile removal with acid. For electron-deficient anilines, forcing conditions or the use of a catalyst may be necessary to drive the reaction to completion.
dot
Figure 2: Workflow for the Boc protection of this compound.
Experimental Protocol: Boc Protection
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and triethylamine (TEA, 1.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating to 40°C can be applied.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected aniline.
Deprotection Protocol: Boc Cleavage
The Boc group can be removed under acidic conditions.
-
Dissolve the N-Boc protected aniline in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aniline.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is stable to acidic and some basic conditions, making it a useful orthogonal protecting group to Boc and Fmoc. It is typically removed by catalytic hydrogenolysis.
dot
Figure 3: Workflow for the Cbz protection of this compound.
Experimental Protocol: Cbz Protection
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 2:1, 0.3 M), add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][6][7][8][9]
Deprotection Protocol: Cbz Cleavage
The Cbz group is readily cleaved by catalytic hydrogenolysis.
-
Dissolve the N-Cbz protected aniline in methanol or ethanol (0.2 M).
-
Add palladium on carbon (10% Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is stable to acidic conditions and hydrogenolysis, but is readily cleaved by bases, making it an excellent choice for orthogonal protection strategies.[4][10]
dot
Figure 4: Workflow for the Fmoc protection of this compound.
Experimental Protocol: Fmoc Protection
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1, 0.4 M), add sodium carbonate (1.5 eq).
-
Cool the mixture to 0°C.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[11]
Deprotection Protocol: Fmoc Cleavage
The Fmoc group is cleaved under basic conditions, typically with piperidine.
-
Dissolve the N-Fmoc protected aniline in N,N-dimethylformamide (DMF, 0.2 M).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aniline.
Comparative Summary of Protecting Group Strategies
The choice of protecting group will depend on the overall synthetic plan. The following table summarizes the key features of the Boc, Cbz, and Fmoc protecting groups for this compound.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Advantages | Disadvantages |
| Boc | (Boc)₂O, Base (e.g., TEA, DMAP) | Strong Acid (e.g., TFA, HCl) | Base, Hydrogenolysis | Robust, Widely Used | Acid labile, may require forcing conditions for introduction |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | H₂, Pd/C | Acid, Base | Orthogonal to Boc and Fmoc | Not compatible with hydrogenation-sensitive functional groups |
| Fmoc | Fmoc-Cl, Base (e.g., Na₂CO₃) | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis | Mild, base-labile deprotection | Not stable to basic conditions |
Conclusion
The successful incorporation of this compound into complex molecules hinges on the strategic use of amine protecting groups. This guide has provided detailed, robust protocols for the application and removal of Boc, Cbz, and Fmoc protecting groups, tailored to the challenges posed by this electron-deficient aniline. By understanding the nuances of each protecting group and leveraging orthogonal strategies, researchers can confidently utilize this valuable building block in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and agrochemicals.
References
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Systems for C-N Cross-Coupling with 3-Fluoro-5-(trifluoromethoxy)aniline
Preamble: The Strategic Importance of the 3-Fluoro-5-(trifluoromethoxy)aniline Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, improve membrane permeability, and alter electronic characteristics, often leading to superior pharmacological profiles.[1] The subject of this guide, this compound, is a valuable building block that combines the benefits of the -OCF₃ group with a strategically placed fluorine atom, offering medicinal chemists a powerful tool for creating novel molecular entities.[1]
The synthesis of N-aryl structures from this aniline is predominantly achieved through transition-metal-catalyzed C-N cross-coupling reactions.[2] These methods have revolutionized the way chemists approach the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[2] This document provides an in-depth analysis of the two primary catalytic platforms for the amination of aryl halides using this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the mechanistic underpinnings of each system, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Workhorse of Modern C-N Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or pseudohalide.[3] It has become one of the most powerful and versatile methods for this transformation due to its broad substrate scope, functional group tolerance, and the continuous development of highly active catalyst systems.[2][4][5]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle consisting of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. For electron-deficient anilines and electron-rich aryl halides, this step can become rate-limiting.[6]
The electron-withdrawing nature of the fluoro and trifluoromethoxy groups on this compound decreases its nucleophilicity. This makes the choice of catalyst system—specifically the ligand—critically important to facilitate efficient coupling.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Critical Reaction Components & Causality
The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components:
| Component | Examples | Role & Scientific Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | These are stable Pd(II) or Pd(0) sources that are reduced in situ to generate the catalytically active Pd(0) species.[7][8] The choice often depends on air/moisture stability and cost. |
| Ligand | Bulky Biaryl Phosphines: XPhos, RuPhos, BrettPhos | This is the most critical choice. For an electron-deficient amine like this compound, bulky, electron-rich monophosphine ligands are essential.[5] They promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[9] Furthermore, their steric bulk accelerates the final reductive elimination step, preventing catalyst decomposition.[10] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base deprotonates the aniline to form the nucleophilic amido species. Strong, non-nucleophilic bases like sodium tert-butoxide are highly effective.[11] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or moderately polar solvents are typically used.[11] Toluene is a common choice due to its high boiling point, which allows for a wider range of reaction temperatures. |
The Classic Approach: Ullmann Condensation
The Ullmann condensation is the original transition-metal-catalyzed C-N bond-forming reaction, traditionally involving copper catalysis at high temperatures.[12] While early iterations required harsh conditions, modern protocols utilizing ligands have significantly broadened its applicability, making it a viable and often cost-effective alternative to palladium-catalyzed methods.[13]
Mechanistic Overview
The mechanism of the Ullmann reaction is more debated than that of the Buchwald-Hartwig amination, but a common proposal involves a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of ligands:
-
Ligand Association: The amine or a ligand coordinates to the Cu(I) salt.
-
Oxidative Addition: The aryl halide adds to the copper center to form a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species.
The reaction yield often correlates directly with the activation energy of the initial haloarene activation step.[14]
Caption: A simplified catalytic cycle for the Ullmann Condensation.
Key Parameters for Modern Ullmann Reactions
| Component | Examples | Role & Scientific Rationale |
| Copper Source | CuI, Cu₂O, Cu powder | Copper(I) iodide (CuI) is the most common and effective catalyst source for modern Ullmann aminations.[15] |
| Ligand | N,N'-dimethylethylenediamine (DMEDA), L-proline, 8-hydroxyquinoline | Ligands are crucial for enabling milder reaction conditions (lower temperatures).[13][16] They increase the solubility and reactivity of the copper catalyst and facilitate the oxidative addition step.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to act as a proton scavenger. The choice can influence reaction rates and yields. |
| Solvent | DMSO, DMF, NMP | High-boiling, polar aprotic solvents are typically necessary to ensure solubility of the reagents and to reach the required reaction temperatures. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The aniline and aryl halides can be toxic and irritants. Strong bases like NaOtBu are corrosive and moisture-sensitive.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
-
Workflow Diagram
Caption: General workflow for a Buchwald-Hartwig amination reaction.
-
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the biaryl phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Filtration: Pass the mixture through a short plug of Celite® or silica gel, washing with additional ethyl acetate.
-
Extraction & Drying: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-arylated aniline.
-
Protocol 2: Ligand-Accelerated Ullmann Condensation
This protocol provides a general method for the copper-catalyzed amination of a generic aryl iodide.
-
Step-by-Step Methodology:
-
Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the aryl iodide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2 M.
-
Reaction: Seal the vial and place it in a preheated oil bath at 90-120 °C. Stir the reaction vigorously. Note: Unlike Buchwald-Hartwig, a strictly inert atmosphere is not always required but is good practice.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a large volume of water and extract several times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash thoroughly with brine to remove residual DMSO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the final product.
-
Concluding Remarks
The choice between a palladium- or copper-catalyzed system for the amination of this compound depends on several factors, including cost, substrate scope, and functional group compatibility. The Buchwald-Hartwig amination offers unparalleled versatility and generally proceeds under milder conditions, but the catalysts and ligands can be expensive. The modern Ullmann condensation provides a robust, cost-effective alternative, particularly for aryl iodides, though it may require higher temperatures. Both methods are powerful tools in the synthetic chemist's arsenal, and a thorough understanding of their mechanisms and operating procedures, as outlined in this guide, is essential for the successful synthesis of valuable compounds derived from this important fluorinated building block.
References
- US Patent US5965775A, "Process for the preparation of 3,5-difluoroaniline", Google P
- "The Buchwald–Hartwig Amination After 25 Years", University of Groningen Research Portal.
- "Palladium-Catalyzed Arylation of Fluoroalkylamines", Journal of the American Chemical Society.
- "Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction", DSpace@MIT.
- "Chapter 3: Synthetic Methods for Primary Anilines", Books.
- "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts", Journal of the American Chemical Society.
- "Palladium-Catalyzed Aryl
- "3,5-Bis(trifluoromethyl)aniline 97 328-74-5", Sigma-Aldrich.
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- "An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling", PMC.
- "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions", PMC - NIH.
- "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria", PMC - PubMed Central.
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- "Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions", Request PDF.
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- "this compound", Fluorochem.
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- EP Patent EP3904342A1, "Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)
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Application Note: Strategic Use of 3-Fluoro-5-(trifluoromethoxy)aniline in the Synthesis of Novel Bioactive Scaffolds
Abstract
This guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethoxy)aniline as a strategic building block for the synthesis of novel compounds in medicinal chemistry and materials science. We delve into the unique physicochemical properties conferred by the fluoro and trifluoromethoxy substituents and present detailed, field-proven protocols for its application in several critical synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate to accelerate innovation. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Profile and Strategic Advantages
This compound is a highly valuable intermediate due to the strategic placement of its functional groups on the aniline core.[1] The trifluoromethoxy (-OCF3) and fluoro (-F) groups impart a unique combination of electronic and steric properties that are highly sought after in modern drug design.[2][3]
Strategic Impact of Fluorine and Trifluoromethoxy Groups:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both the -F and -OCF3 groups resistant to metabolic degradation by cytochrome P450 enzymes.[2][4] This can significantly prolong a drug candidate's in-vivo half-life.
-
Lipophilicity and Bioavailability: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry (Hansch π value ≈ +1.04), which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.[4][5] This strategic incorporation allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of both substituents lowers the pKa of the aniline nitrogen. This decreased basicity can be crucial for optimizing drug-receptor interactions and reducing off-target effects.
-
Binding Affinity: The trifluoromethyl and trifluoromethoxy groups can participate in favorable non-covalent interactions, such as dipole-dipole and halogen bonding, within a protein's binding pocket, potentially increasing the potency of a drug candidate.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2703756-87-8 (as HCl salt) | |
| Molecular Formula | C7H5F4NO | [7] |
| Molecular Weight | 195.12 g/mol (free base) | N/A |
| Appearance | Colorless to yellow liquid | [8] |
| Boiling Point | Not widely reported | N/A |
| Calculated LogP | ~3.0-3.5 (estimated) | N/A |
Core Synthetic Transformations: Protocols and Mechanistic Insights
The aniline moiety is a versatile handle for a wide array of chemical transformations. Due to the electron-withdrawing nature of the substituents, this compound can be less nucleophilic than simple anilines, sometimes requiring optimized or more robust reaction conditions.[9]
Protocol 1: Synthesis of N-Aryl Amides via Acylation
Amide bond formation is one of the most frequently used reactions in drug discovery.[10] This protocol describes a standard and reliable method for the acylation of this compound using a carboxylic acid activated with a carbodiimide coupling agent.
Experimental Protocol: Amide Coupling using EDC/HOBt
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (catalytic to 1.0 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
-
Expert Insights:
-
Why HOBt? HOBt is used to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center. For electron-deficient anilines, using a stoichiometric amount of HOBt can be beneficial.[10]
-
Choice of Solvent: DCM is a good general-purpose solvent. However, if solubility is an issue, DMF can be used. Ensure it is anhydrous as water will hydrolyze the activated ester intermediate.
-
Alternative Reagents: For particularly challenging couplings where EDC/HOBt fails, more potent coupling reagents like HATU or converting the carboxylic acid to an acyl chloride can be effective strategies.[9][11]
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of diarylamines and other N-aryl compounds.[12][13] This protocol provides a general method for coupling this compound with an aryl bromide.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl bromide (1.0 eq), Pd2(dba)3 (2 mol%), XPhos (4-6 mol%), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the crude product by flash column chromatography.
-
-
Expert Insights:
-
Ligand Choice is Critical: The choice of phosphine ligand is crucial for success. Bulky, electron-rich ligands like XPhos or SPhos are often required for coupling electron-deficient anilines and unactivated aryl chlorides/bromides.[14]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Maintaining a strict inert atmosphere throughout the setup and reaction is essential to prevent catalyst degradation and ensure high yields.[14]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the aniline in the catalytic cycle.[12] Other bases like LHMDS can also be effective.[14]
-
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Synthesis of Biologically Relevant Sulfonamides
The sulfonamide moiety is a cornerstone in medicinal chemistry, found in numerous antibacterial, diuretic, and antiviral drugs.[15][16] The reaction of an aniline with a sulfonyl chloride is a straightforward method for their synthesis.[17]
Experimental Protocol: Sulfonamide Synthesis
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylsulfonyl chloride of choice (1.1 eq)
-
Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the arylsulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold 2M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
-
Expert Insights:
-
Base and Solvent: Pyridine serves as both the base to neutralize the HCl byproduct and as the solvent.[17] For less reactive anilines or sulfonyl chlorides, gentle heating may be required.
-
Workup: The acidic workup is crucial for removing the excess pyridine.
-
Reactivity: The nucleophilicity of anilines can vary significantly. While this aniline is electron-deficient, the reaction with common sulfonyl chlorides generally proceeds well under these standard conditions.[17]
-
Protocol 4: Versatile Functionalization via Diazotization
Diazotization of the primary amine provides a gateway to a vast array of other functional groups through Sandmeyer-type reactions.[18][19] The aniline is converted to a diazonium salt, which is an excellent leaving group (N2 gas) and can be displaced by various nucleophiles.
Experimental Protocol: Diazotization and Iodination (Sandmeyer-type Reaction)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO2) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Ice, Deionized Water
-
10% Sodium Thiosulfate (Na2S2O3) solution
-
-
Procedure:
-
Diazotization: In a flask, dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.[18]
-
Prepare a solution of NaNO2 (1.1 eq) in a minimal amount of cold deionized water.
-
Add the NaNO2 solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction.[19]
-
After the addition is complete, stir for an additional 15 minutes. Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[19]
-
Iodination: In a separate flask, dissolve KI (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring.
-
Effervescence (N2 gas evolution) will be observed. Allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle warming may be necessary to complete the reaction.
-
Workup: Extract the mixture with diethyl ether or DCM.
-
Wash the organic layer with 10% sodium thiosulfate solution to remove excess iodine, then with water and brine.[18]
-
Dry over anhydrous Na2SO4, filter, and concentrate to obtain the crude aryl iodide, which can be further purified by chromatography.
-
-
Expert Insights:
-
Temperature Control is Critical: Diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining the temperature between 0-5 °C is paramount for safety and yield.[18]
-
Versatility: This protocol is a template. By replacing KI with other reagents like CuCl, CuBr, or CuCN, the corresponding aryl chloride, bromide, or nitrile can be synthesized.[19]
-
Application in Lead Optimization: A Conceptual Workflow
This compound is an ideal starting point for lead optimization in a drug discovery program. The core can be functionalized using the protocols above to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
Diagram 2: Drug Discovery Workflow
Caption: Conceptual workflow for lead optimization.
Safety and Handling
-
This compound: Harmful if swallowed or in contact with skin. Toxic if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[20]
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Diazotization: Diazonium salts can be explosive when isolated or heated. Always keep them in solution at low temperatures and handle them with extreme caution behind a safety shield.[18]
References
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
WUR eDepot. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides from sulfinate salts and amines or anilines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
ACS Publications. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
JoVE. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound hydrochloride [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cbijournal.com [cbijournal.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-Fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable intermediate. This document will address specific challenges in a question-and-answer format, explaining the chemical principles behind the problems and offering practical, field-proven solutions.
Synthetic Strategy Overview
The synthesis of this compound is most commonly achieved through a two-step process:
-
Nitration: Electrophilic aromatic substitution on a suitable precursor, typically 1-fluoro-3-(trifluoromethoxy)benzene, to introduce a nitro group at the 5-position, yielding 1-fluoro-3-nitro-5-(trifluoromethoxy)benzene.
-
Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, this compound.
Low yields can arise from challenges in either of these critical steps. This guide will dissect potential pitfalls in both stages of the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Part 1: Troubleshooting the Nitration of 1-Fluoro-3-(trifluoromethoxy)benzene
The key challenge in this step is achieving high regioselectivity for the desired 1-fluoro-3-nitro-5-(trifluoromethoxy)benzene isomer. The directing effects of the existing substituents on the aromatic ring will dictate the position of the incoming nitro group.
Q1: My nitration reaction is resulting in a low yield of the desired product, with a significant amount of unreacted starting material. What are the likely causes and solutions?
A1: Incomplete nitration is a common issue, often stemming from insufficiently reactive nitrating conditions. The trifluoromethoxy group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack.
-
Causality: The electron-withdrawing nature of the trifluoromethoxy group reduces the electron density of the benzene ring, slowing down the rate of electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Increase the potency of the nitrating agent: If you are using a standard mixture of nitric acid and sulfuric acid, consider increasing the concentration of fuming sulfuric acid (oleum) to generate a higher concentration of the nitronium ion (NO₂⁺).
-
Elevate the reaction temperature: A modest increase in temperature can significantly enhance the reaction rate. However, this must be done cautiously as it can also lead to the formation of undesired side products and dinitration.
-
Increase reaction time: Monitor the reaction by TLC or GC-MS to ensure it has reached completion.
-
Alternative nitrating agents: For highly deactivated systems, consider more potent nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) or a mixture of nitric acid and trifluoromethanesulfonic acid.[1][2]
-
Q2: I am observing the formation of multiple isomers in my nitration reaction, with the desired meta-nitro product being a minor component. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a direct consequence of the directing effects of the fluoro and trifluoromethoxy substituents. While the trifluoromethoxy group is generally considered a meta-director due to its strong electron-withdrawing inductive effect, the lone pairs on the oxygen can participate in resonance, leading to some ortho- and para-directing character. The fluorine atom is an ortho-, para-director. The interplay of these electronic effects can lead to a mixture of products.
-
Causality: The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.[3][4] The stability of the intermediate carbocation (arenium ion) determines the preferred position of attack.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.
-
Choice of Nitrating Agent: The steric bulk of the nitrating species can influence the ortho:para ratio. Different nitrating systems can lead to different isomer distributions.
-
Purification: If achieving high selectivity is challenging, focus on an efficient method to separate the desired isomer from the mixture, such as fractional distillation or column chromatography. The physical properties of the isomers will likely be different enough to allow for separation.
-
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | HNO₃/H₂SO₄ | Standard, cost-effective choice. |
| HNO₃/Trifluoromethanesulfonic acid | For highly deactivated substrates.[1][2] | |
| Temperature | 0-10 °C | To control the reaction rate and minimize side reactions. |
| Reaction Time | 1-4 hours | Monitor by TLC or GC for completion. |
| Work-up | Quench with ice, extract with organic solvent, wash with NaHCO₃ | To neutralize acid and remove impurities. |
Table 1: Recommended Reaction Conditions for the Nitration of 1-Fluoro-3-(trifluoromethoxy)benzene.
Part 2: Troubleshooting the Reduction of 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene
The primary challenge in this step is the chemoselective reduction of the nitro group without affecting the fluoro or trifluoromethoxy substituents.
Q3: My reduction of the nitro-intermediate is incomplete, and I am recovering a significant amount of starting material. What should I do?
A3: Incomplete reduction can be due to several factors, including insufficient reducing agent, catalyst poisoning, or low reactivity of the substrate.
-
Causality: The reduction of a nitro group is a multi-electron process, and ensuring complete conversion requires an adequate amount of the reducing agent and an active catalyst (if applicable).
-
Troubleshooting Steps:
-
Increase Stoichiometry of Reducing Agent: If using a metal-acid system like SnCl₂/HCl or Fe/HCl, ensure you are using a sufficient molar excess of the metal and acid.
-
Catalyst Activity (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., Pd/C, PtO₂), ensure the catalyst is fresh and active. Certain functional groups can poison the catalyst. Consider increasing the catalyst loading or using a different catalyst.
-
Reaction Time and Temperature: Monitor the reaction to completion. A moderate increase in temperature may be necessary for some less reactive substrates.
-
Q4: I am observing byproducts that suggest my fluoro or trifluoromethoxy groups are not stable under the reduction conditions. How can I avoid these side reactions?
A4: The C-F bond is generally robust, but under certain reductive conditions, particularly with some heterogeneous catalysts, dehalogenation can occur. The trifluoromethoxy group is generally more stable.
-
Causality: Catalytic hydrogenation, especially with palladium catalysts, can sometimes lead to hydrodehalogenation.[5][6]
-
Troubleshooting Steps:
-
Choose a Chemoselective Reducing Agent: Metal-acid reductions, such as with tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid or with ammonium chloride, are generally highly chemoselective for the reduction of nitro groups in the presence of halogens.[7][8][9][10][11]
-
Alternative Catalysts: If catalytic hydrogenation is preferred, consider using catalysts less prone to causing dehalogenation, such as platinum-based catalysts or modified palladium catalysts.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst can sometimes offer better selectivity compared to high-pressure hydrogenation.
-
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | H₂ (balloon or pressure), Pd/C (5-10 mol%), RT to 50 °C | High efficiency, clean workup. | Potential for dehalogenation.[6][7] |
| SnCl₂·2H₂O | SnCl₂·2H₂O (3-5 eq.), HCl, EtOH, reflux | Excellent chemoselectivity, tolerates halogens.[7][11] | Workup can be tedious due to tin salts. |
| Fe/HCl or Fe/NH₄Cl | Fe powder (excess), HCl or NH₄Cl, EtOH/H₂O, reflux | Inexpensive, robust, and chemoselective.[8][10] | Requires filtration of iron salts. |
| Zn/NH₄Cl | Zn dust (excess), NH₄Cl, MeOH/H₂O, RT | Mild conditions, good for sensitive substrates.[10] | Can be slower than other methods. |
Table 2: Comparison of Common Reagents for Nitro Group Reduction.
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway for this compound with potential side products.
Purification of this compound
Q5: I am having difficulty purifying the final product. What are the recommended procedures?
A5: Anilines can be challenging to purify due to their basicity and susceptibility to oxidation.
-
Causality: The basic amino group can cause tailing on silica gel chromatography. Anilines can also oxidize upon exposure to air, leading to colored impurities.
-
Troubleshooting Steps:
-
Column Chromatography:
-
Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to prevent streaking.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an excellent purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide high purity.
-
Acid-Base Extraction: An acid wash (e.g., with dilute HCl) will protonate the aniline, moving it to the aqueous phase and leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified aniline.
-
References
-
Wiley Online Library. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. [Link]
-
ACS Publications. (2019). Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. [Link]
- Google Patents. (2004). Process for the synthesis of organic compounds.
-
PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. [Link]
-
National Center for Biotechnology Information. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
- Google Patents. (2001).
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
-
Reddit. (2025). Nitro reduction conditions. [Link]
-
ScienceDirect. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
-
University of Wisconsin-Madison. (n.d.). Nitration of Toluene: Partial Rate Factors. [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
MDPI. (2023). Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
-
PubMed. (2011). Catalysis for fluorination and trifluoromethylation. [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]
-
LookChem. (n.d.). Cas 2995-45-1, 3-(Trifluoromethoxy)nitrobenzene. [Link]
-
ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene. [Link]
-
JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
National Center for Biotechnology Information. (2019). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]
- Google Patents. (1973). Nitration with nitric acid and trifluoromethanesulfonic acid.
-
ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
ACS Publications. (n.d.). Aromatic nitration with nitric acid and trifluoromethanesulfonic anhydride. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of fluorinated molecules: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Coupling Reactions with 3-Fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for optimizing reaction conditions with 3-fluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet valuable building block. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethoxy and fluoro substituents, render it significantly less nucleophilic than standard anilines. This reduced reactivity necessitates carefully optimized conditions for successful coupling reactions.
This center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The advice herein is grounded in established principles of organic chemistry and supported by peer-reviewed literature and technical documentation.
Troubleshooting Guide: A Logical Approach to Reaction Optimization
Low yield or failed reactions with this compound are common when using standard coupling protocols. The following troubleshooting workflow, presented as a decision tree, will guide you through a logical process of identifying and resolving the root cause of suboptimal results.
Caption: Troubleshooting workflow for optimizing coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound so challenging?
The primary challenge lies in the severely diminished nucleophilicity of the aniline nitrogen. The trifluoromethoxy (-OCF3) and fluoro (-F) groups are potent electron-withdrawing groups that pull electron density away from the aromatic ring through both inductive and resonance effects. This reduction in electron density on the nitrogen atom makes its lone pair less available to participate in the key steps of many coupling reactions, such as the attack on a palladium center in Buchwald-Hartwig amination or on an activated carboxylic acid in amide bond formation. Consequently, reactions that proceed smoothly with electron-rich anilines often fail or give low yields with this substrate.
Q2: What are the best starting conditions for a Buchwald-Hartwig amination with this aniline?
For the palladium-catalyzed C-N coupling of an aryl halide with this compound, standard conditions are unlikely to be effective. The key to success is to employ a highly active catalyst system capable of overcoming the low nucleophilicity of the aniline.
-
Catalyst and Ligand: Utilize a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, paired with an electron-rich, sterically hindered biarylphosphine ligand. Ligands like XPhos, RuPhos, and BrettPhos are designed to accelerate the rate-limiting reductive elimination step with challenging substrates.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are recommended choices. Weaker inorganic bases like potassium carbonate are generally insufficient.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically preferred.
-
Temperature: Elevated temperatures (80-120 °C) are often required to drive the reaction to completion.
Q3: I'm struggling to form an amide bond with this compound. What should I try?
The low reactivity of this aniline makes standard amide coupling conditions (e.g., EDC/HOBt) sluggish. To improve yields, consider the following strategies:
-
More Potent Coupling Agents: Switch to a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. These reagents form highly activated esters that are more susceptible to attack by the weakly nucleophilic aniline.
-
The Steglich-Keck Modification: A proven method for coupling with electron-deficient anilines involves the use of EDC and HOBt in the presence of a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate.
-
Acid Chloride Formation: For a more robust approach, convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is significantly more electrophilic and will react more readily with the aniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Q4: Are there any specific recommendations for Suzuki-Miyaura coupling to form a C-C bond at the aniline's aromatic ring?
While the primary focus is often on the reactivity of the amine group, if you are using a halogenated version of this compound (e.g., a bromo- derivative) in a Suzuki-Miyaura coupling, the electron-withdrawing nature of the substituents can be advantageous. It can enhance the rate of the oxidative addition step, which is often rate-limiting.
-
Catalyst: A high-activity palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand is recommended.
-
Base: A strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the transmetalation step.
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed.
Summary of Recommended Starting Conditions
The following table provides a summary of recommended starting conditions for common coupling reactions with this compound. These are general guidelines and may require further optimization for specific substrates.
| Coupling Reaction | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or G3-Precatalyst (1-5 mol%) | XPhos, RuPhos, or BrettPhos | NaOtBu or LHMDS (1.5-2.0 eq) | Toluene or Dioxane | 80-120 | Strict inert atmosphere is crucial. Use of a precatalyst enhances reproducibility. |
| Amide Coupling (EDC/HOBt) | EDC (1.2 eq), HOBt (1.2 eq) | - | DIPEA (2-3 eq) | DMF or CH₂Cl₂ | 25-50 | Add a stoichiometric amount of DMAP (1.0 eq) to accelerate the reaction. |
| Amide Coupling (Acid Chloride) | - | - | Pyridine or Et₃N (1.5-2.0 eq) | CH₂Cl₂ or THF | 0-25 | Prepare the acid chloride separately using SOCl₂ or oxalyl chloride. |
| Suzuki-Miyaura Coupling * | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) | - | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Dioxane/H₂O or Toluene/H₂O | 80-110 | Requires a halogenated derivative of the aniline. The electron-withdrawing groups can facilitate oxidative addition. |
*For Suzuki-Miyaura coupling, the substrate is a halogenated version of this compound.
Detailed Experimental Protocols
Protocol 1: Amide Coupling via the EDC/HOBt/DMAP Method
This protocol is adapted from a procedure demonstrated to be effective for electron-deficient anilines.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.1 eq) followed by N,N'-diisopropylethylamine (DIPEA, 2.5 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on best practices for coupling with challenging anilines.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) or a palladium precatalyst.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Available at: [Link]
- Yuan, G. & Ren, J. (2008). Technique for preparing 3-bromo-5-trifluoromethylaniline. Google Patents.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]
-
Ben-David, Y., et al. (2019). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. PubMed. Available at: [Link]
-
Li, G., et al. (2011). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. National Institutes of Health. Available at: [Link]
-
Reddit. (2021). Brainstorming a Buchwald-Hartwig coupling. Available at: [Link]
-
Fors, B. P., et al. (2013). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available at: [Link]
-
Green Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Available at: [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]
-
S-Innovations. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Journal of Visualized Experiments. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
National Institutes of Health. (2013). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Available at: [Link]
-
ACS Publications. (2019). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Available at: [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]
- Google Patents. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]
Identification and removal of byproducts in 3-Fluoro-5-(trifluoromethoxy)aniline reactions
Technical Support Center: 3-Fluoro-5-(trifluoromethoxy)aniline Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block. The purity of this aniline derivative is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API) or agrochemical. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the identification and removal of process-related byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic pathways to this compound, and what are the most common classes of byproducts?
A1: The synthesis of this compound is a multi-step process that typically begins with a commercially available substituted benzene ring. A common and logical pathway involves the nitration of a precursor like 1-fluoro-3-(trifluoromethoxy)benzene, followed by the reduction of the resulting nitro-intermediate.
The primary classes of impurities arise from the non-selective nature of these core reactions:
-
Regioisomeric Byproducts: During electrophilic aromatic substitution (e.g., nitration), the directing effects of the fluorine and trifluoromethoxy groups can lead to the formation of undesired positional isomers.
-
Incomplete Reaction Products: Carryover of the nitro-aromatic intermediate is a frequent issue if the reduction step does not proceed to completion.
-
Starting Material Carryover: Unreacted starting materials from any step can persist in the final crude product.
-
Side-Reaction Products: Under certain conditions, side reactions such as over-halogenation (if applicable in the precursor synthesis) or hydrolysis of the trifluoromethoxy group can occur.
Understanding the origin of these impurities is the first step in developing a robust strategy for their identification and removal.
Caption: Hypothetical synthesis pathway and points of byproduct introduction.
Q2: My LC-MS data shows multiple peaks with the identical mass-to-charge ratio (m/z) as my target product. How can I definitively identify the correct 3,5-isomer and characterize the others?
A2: This is a classic challenge indicating the presence of regioisomers. While they have the same mass, their distinct structures lead to different physical properties, which can be exploited for identification and separation.
-
Chromatographic Separation: Positional isomers almost always exhibit different polarities, resulting in different retention times on HPLC or GC columns. A well-developed chromatographic method is the first step to resolving these impurities. For trifluoromethoxy aniline compounds, gas chromatography (GC) with a flame ionization detector (FID) has proven effective for separating positional isomers[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The coupling patterns of the aromatic protons in ¹H NMR and the chemical shifts in ¹⁹F NMR are unique for each isomer.
-
For the desired this compound: You should expect to see three distinct aromatic proton signals, each appearing as a multiplet due to coupling with both the fluorine atom and the other aromatic protons.
-
For other isomers: The symmetry and coupling patterns will be different. For instance, a 2,5-isomer would show significantly different splitting.
-
-
Advanced Techniques: For impurities present at very low levels (<0.1%), hyphenated techniques like LC-SPE-NMR are invaluable. This method allows for the physical separation of an impurity by LC, trapping it on a solid-phase extraction (SPE) cartridge, and subsequent analysis by high-sensitivity NMR[2][3].
| Compound | Expected ¹H NMR Aromatic Signals (Illustrative) | Key Differentiator |
| This compound | Three distinct multiplets in the aromatic region (approx. 6.5-7.0 ppm). | Asymmetrical pattern with complex splitting for all three protons due to H-H and H-F coupling. |
| 2-Fluoro-5-(trifluoromethoxy)aniline | Three distinct multiplets, but one will be a doublet of doublets with a large ortho H-H coupling constant. | The proton ortho to the amine and meta to the fluorine will have a characteristic splitting pattern different from the 3,5-isomer. |
Protocol 1: HPLC Method Development for Isomer Separation provides a detailed workflow for this process.
Q3: I suspect my final product is contaminated with the unreduced nitro-precursor. What is an efficient method for its removal?
A3: The key difference between your target aniline and the nitro-precursor is basicity. The aniline contains a basic amino group (-NH₂), while the nitro compound is neutral. This chemical difference allows for a straightforward separation using liquid-liquid extraction.
The Causality: By treating a solution of your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) with an aqueous acid (e.g., 1M HCl), you can selectively protonate the basic aniline. The resulting ammonium salt is ionic and will preferentially dissolve in the aqueous layer, while the neutral nitro compound remains in the organic layer.
The Workflow:
-
Dissolve the crude product in an appropriate organic solvent.
-
Extract the organic solution with aqueous acid.
-
Separate the layers. The organic layer now contains the neutral nitro-precursor.
-
Carefully basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the aniline salt, causing the pure aniline to precipitate or form an immiscible layer.
-
Extract the purified aniline back into an organic solvent, wash with brine, dry, and evaporate the solvent.
This acid-base extraction is a highly effective, scalable, and economical purification step that should be considered before attempting more costly methods like chromatography.
Caption: Workflow for purification via acid-base extraction.
Q4: What is the most robust and generally applicable method for purifying my crude this compound on a laboratory scale?
A4: For achieving high purity on a research and development scale, flash column chromatography is the gold standard. It is highly effective at separating compounds with even minor differences in polarity, making it ideal for removing regioisomers, residual starting materials, and other byproducts in a single operation. The synthesis of similar ortho-trifluoromethoxylated aniline derivatives frequently relies on flash chromatography for purification[4].
The Principle: The technique relies on the differential partitioning of components in the crude mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation and collection in distinct fractions.
Key Steps for Success:
-
TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the optimal mobile phase that provides good separation between your target compound and its impurities.
-
Column Packing: Properly pack a glass column with silica gel to create a uniform stationary phase bed.
-
Loading and Elution: Load your sample onto the column and begin eluting with the chosen mobile phase, collecting the eluent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aniline.
For a detailed, step-by-step guide, refer to Protocol 2: Purification by Flash Column Chromatography .
Experimental Protocols
Protocol 1: Developing an HPLC Method for Isomer Separation
-
System Preparation:
-
Column: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to a wavelength where the aniline absorbs strongly (e.g., 254 nm).
-
-
Initial Scouting Gradient:
-
Prepare a ~1 mg/mL solution of the crude material in a 50:50 mixture of Mobile Phase A and B.
-
Run a fast, broad gradient to quickly determine the approximate elution conditions (e.g., 5% to 95% B over 10 minutes).
-
Causality: This step identifies the range of solvent strength needed to elute all components.
-
-
Method Optimization:
-
Based on the scouting run, design a shallower, more focused gradient around the elution point of your target and its isomers. For example, if the compounds of interest elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.
-
Trustworthiness: A shallower gradient increases the interaction time with the stationary phase, providing better resolution between closely eluting peaks like isomers.
-
-
Quantification:
-
Once a baseline separation is achieved, create a calibration curve using a pure standard of this compound to accurately quantify the purity of your sample and the percentage of each isomeric impurity.
-
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection (TLC):
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light.
-
Goal: Adjust the solvent ratio until the spot for your target product has a retention factor (Rf) of approximately 0.25-0.35, and it is well-separated from impurity spots.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column and apply positive pressure (flash).
-
Begin collecting fractions. The volume of each fraction should be approximately one-quarter of the column's void volume.
-
-
Analysis and Pooling:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine all fractions that show a single, pure spot corresponding to your target compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
References
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.[Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatian Chemica Acta.[Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc. Journals.[Link]
- Preparation of trifluoromethylanilines.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF on ResearchGate.[Link]
- Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
-
3,5-Bis(trifluoromethyl)aniline. Chem-Impex.[Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.[Link]
Sources
Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethoxy)aniline and its Derivatives
Welcome to the Technical Support Center for the purification of 3-Fluoro-5-(trifluoromethoxy)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized compounds.
Introduction
This compound and its analogs are valuable building blocks in medicinal chemistry and materials science. The presence of both fluorine and a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same properties can present unique challenges during purification. This guide offers practical, experience-driven solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a pale yellow or brown liquid. How can I decolorize it?
A1: Discoloration in anilines is typically due to oxidation. Freshly purified anilines are often colorless but can darken when exposed to air and light. Here are a few effective decolorization methods:
-
Activated Charcoal Treatment: This is a widely used and effective method for removing colored impurities.[1] Dissolve the colored aniline in a suitable hot solvent, add a small amount of activated charcoal, and briefly heat the mixture. The charcoal will adsorb the colored impurities. A hot filtration will remove the charcoal, and the colorless product can be recovered by crystallization upon cooling.
-
Column Chromatography: Passing the impure aniline through a silica gel column can effectively separate the colored, often more polar, oxidation byproducts.[1]
-
Vacuum Distillation: For thermally stable anilines, vacuum distillation is an excellent method to separate the desired product from non-volatile colored impurities, which are often polymeric in nature.[1][2]
-
Conversion to a Salt: Dissolving the aniline in an acidic solution to form its hydrochloride salt can be a useful purification step. The salt can often be recrystallized, and the free aniline can be regenerated by treatment with a base.
Q2: I'm having trouble separating my target aniline from closely related impurities by column chromatography. What can I do?
A2: Co-elution of closely related impurities is a common challenge. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: A systematic approach to optimizing the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can often provide better resolution than an isocratic elution.[3]
-
Alternative Stationary Phases: If silica gel doesn't provide adequate separation, consider alternative stationary phases. Amine-functionalized silica can be particularly effective for purifying basic compounds like anilines, often improving peak shape and altering selectivity.[4][5] Neutral alumina is another option that can offer different selectivity compared to silica.[5]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, especially reverse-phase HPLC, offers higher resolution than standard column chromatography.[3] A C18 column is a common starting point, and the mobile phase can be optimized to enhance separation.[3]
Q3: My aniline derivative seems to be sticking to the silica gel column, leading to poor recovery. How can I prevent this?
A3: The basic nature of anilines can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and low recovery.[5] Here are some solutions:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and significantly improve the elution of basic compounds.[5][6]
-
Use a Different Stationary Phase: As mentioned in Q2, amine-functionalized silica or neutral alumina are excellent alternatives to standard silica gel for purifying basic compounds.[4][5]
-
Dry Loading: If your compound has limited solubility in the initial mobile phase, dry loading can be beneficial. Dissolve your sample in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column.[5]
Troubleshooting Guides for Specific Purification Methods
Recrystallization
Recrystallization is a powerful technique for purifying solid anilines and their derivatives.[7][8]
Problem: Oiling Out
-
Symptom: Instead of forming crystals, the compound separates from the solution as an oil.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solutions:
-
Lower the temperature at which the solution becomes saturated: Add more of the hot solvent to the solution.
-
Use a lower-boiling solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.
-
Induce crystallization at a lower temperature: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal.
-
Problem: No Crystal Formation
-
Symptom: The solution remains clear even after cooling.
-
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Solutions:
-
Evaporate some of the solvent: This will increase the concentration of the solute.
-
Induce crystallization: Scratch the inside of the flask or add a seed crystal.
-
Cool the solution further: Use an ice bath to lower the temperature.
-
Problem: Poor Recovery
-
Symptom: A low yield of purified product is obtained.
-
Cause: Too much solvent was used, the crystals were filtered before crystallization was complete, or the compound has significant solubility in the cold solvent.
-
Solutions:
-
Minimize the amount of hot solvent used: Use just enough to dissolve the compound.[8]
-
Allow sufficient time for crystallization: Ensure the solution has cooled to room temperature and then in an ice bath before filtering.
-
Choose a more suitable solvent: The ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.[9]
-
Column Chromatography
A versatile technique for separating mixtures of compounds.
Problem: Tailing or Streaking of the Aniline Band
-
Symptom: The compound band on the column is elongated and not well-defined.
-
Cause: Strong interaction between the basic aniline and the acidic silica gel.
-
Solutions:
Problem: Cracking of the Column Bed
-
Symptom: Visible cracks or channels appear in the stationary phase.
-
Cause: The column has run dry, or there was a sudden change in solvent polarity.
-
Solutions:
-
Always keep the top of the column wet with solvent.
-
When running a gradient, ensure the change in solvent polarity is gradual.
-
Distillation
Ideal for purifying liquid anilines.
Problem: Bumping
-
Symptom: The liquid in the distillation flask boils violently and unevenly.
-
Cause: Uneven heating or lack of nucleation sites for smooth boiling.
-
Solutions:
-
Use boiling chips or a magnetic stir bar.
-
Ensure even heating with a heating mantle and a stirrer.
-
Problem: Product Decomposition
-
Symptom: The product darkens or decomposes during distillation.
-
Cause: The aniline is not stable at its atmospheric boiling point.
-
Solutions:
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Fluorinated Aniline
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary. Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization of a Solid Aniline Derivative
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of a crude this compound derivative.
Caption: Decision workflow for selecting a primary purification method.
Safety Precautions
Working with fluorinated anilines requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.[11][13]
-
Handling: Avoid contact with skin and eyes.[12][13] In case of contact, rinse the affected area immediately with copious amounts of water.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[13] Keep containers tightly sealed.[11]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[11]
References
- Aarti Industries. (n.d.). 2-fluoroaniline (CL-4: PUBLIC).
- SD Fine-Chem. (n.d.). 4-fluoroaniline.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
- CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (2025, November). Technical Support Center: Purification of Polyhalogenated Anilines.
- NOAA. (n.d.). 4-FLUOROANILINE. CAMEO Chemicals.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers.
- PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline.
- Sciencemadness Discussion Board. (2005, January 11). aniline impurities.
- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
- Biotage. (2023, September 26). When should amine-bonded columns be used for purification?
- BenchChem. (n.d.). Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography.
- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
- Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- Jeske, R. (2016, August 15). Recrystallization [Video]. YouTube.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
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Technical Support Center: Synthesis of Trifluoromethoxylated Aromatic Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for trifluoromethoxylated aromatic compound synthesis. The trifluoromethoxy (-OCF3) group is an increasingly vital substituent in modern chemistry, prized for its ability to fine-tune lipophilicity, metabolic stability, and electronic properties in pharmaceuticals and agrochemicals.[1][2][3] However, its synthesis is not without significant challenges, ranging from reagent stability to unpredictable side reactions.[3]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level troubleshooting to specific, protocol-driven advice, focusing on the prevalent methods used today: radical and electrophilic pathways.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common initial failures in trifluoromethoxylation reactions.
FAQ 1: My reaction shows no conversion or very low yield. Where do I start troubleshooting?
Low or no conversion is the most frequent issue. A systematic approach is crucial to diagnose the problem efficiently.[4]
-
Question: Have you verified the integrity of your starting materials and reagents?
-
Insight: Many trifluoromethoxylation reagents are sensitive to moisture and can degrade over time.[5] For instance, hypervalent iodine reagents like Togni's reagent II are metastable and should be stored refrigerated, as they can decompose over weeks at room temperature.[5]
-
Actionable Advice:
-
Run a control reaction with a substrate known to work well.
-
If possible, test reagent activity using a simple NMR experiment with a reactive nucleophile.
-
Ensure solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Question: Is the aromatic substrate sufficiently reactive for the chosen method?
-
Insight: The reaction mechanism dictates the required electronics of the aromatic ring.
-
Radical C-H Trifluoromethoxylation: This pathway is often favored for electron-rich arenes or those with neutral electronic character. Electron-withdrawing groups can sometimes lead to higher yields in specific photocatalytic systems.[6]
-
Electrophilic-type Reactions (using reagents like Togni's or Umemoto's): These reactions can be complex. While termed "electrophilic," many proceed via a Single Electron Transfer (SET) mechanism, generating a CF3 radical.[7][8][9] Success is highly substrate-dependent and not always predictable by simple aromatic electronics.
-
-
Actionable Advice: Review literature for examples using substrates with similar electronic properties to your own. If your substrate is highly electron-deficient, a standard radical or electrophilic approach may not be suitable without specific directing groups or catalysts.[10]
-
-
Question: Are the reaction conditions optimal?
-
Insight: Temperature, solvent, and concentration are critical. For photocatalytic radical reactions, the light source and photocatalyst loading are paramount.
-
Actionable Advice:
-
Concentration: Ensure reagents are sufficiently concentrated.
-
Temperature: Some reactions are highly sensitive to temperature. Low temperatures can stall the reaction, while high temperatures can cause reagent decomposition or byproduct formation.[4]
-
Stirring: Ensure vigorous and continuous stirring, especially in heterogeneous mixtures.[4]
-
-
Troubleshooting Flowchart: Diagnosing Low Conversion
Below is a logical workflow to systematically address low-yield issues.
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield trifluoromethoxylation reactions.
FAQ 2: I'm observing significant byproduct formation. How can I improve selectivity?
Byproduct formation often points to issues with regioselectivity or competing reaction pathways.
-
Problem: Mixture of Regioisomers
-
Insight: Direct C-H functionalization, especially via radical pathways, can often produce a mixture of ortho, meta, and para isomers, which can be difficult to separate.[11][12] The inherent reactivity of the C-H bonds on the aromatic ring governs the product distribution.
-
Actionable Advice:
-
Use a Directing Group: If possible, install a directing group on your substrate to favor a single isomer.
-
Switch to a Cross-Coupling Strategy: For absolute regiocontrol, consider synthesizing a pre-functionalized arene (e.g., an aryl halide or boronic acid) and using a palladium or copper-catalyzed cross-coupling method.[12][13] While more steps are involved, this provides unambiguous regioselectivity.
-
-
-
Problem: C-Trifluoromethylation instead of O-Trifluoromethoxylation
-
Insight: This is a known issue when using hypervalent iodine reagents (e.g., Togni's reagent) with phenols.[11] The reagent can act as a source for electrophilic C-CF3 addition to the activated aromatic ring.
-
Actionable Advice:
-
Change Reaction Conditions: Modifying the base and solvent can sometimes favor O-alkylation over C-alkylation.[14]
-
Use an Alternative Method: A two-step process, such as converting the phenol to a xanthate followed by reaction with a deoxofluorinating agent, can be more selective for O-trifluoromethoxylation.[11][14]
-
-
-
Problem: N-Aryl Pyridination Byproducts
-
Insight: When using certain pyridinium-based radical OCF3 sources (often in photoredox catalysis), a competing reaction can occur where the pyridine fragment itself adds to the aromatic substrate, leading to N-aryl pyridination byproducts.[11]
-
Actionable Advice: This is an inherent limitation of some reagent classes. If this byproduct is significant and difficult to separate, consider switching to a different OCF3 radical precursor, such as one based on a different leaving group or activation mechanism.[1][6]
-
Part 2: Deep Dive into Radical C-H Trifluoromethoxylation
Radical C-H trifluoromethoxylation is a powerful method for directly functionalizing unactivated arenes, often using photoredox catalysis.[1][15][16][17]
Troubleshooting Guide: Photocatalytic Radical Trifluoromethoxylation
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Reaction is sluggish or does not initiate. | 1. Insufficient Light Penetration: The reaction vessel is too large, the solution is too concentrated/cloudy, or the light source is too weak. | 1. Use a smaller reaction vessel or dilute the reaction. This ensures photons can penetrate the solution to excite the photocatalyst. For larger scales, consider a flow chemistry setup.[12] |
| 2. Oxygen Contamination: O₂ can quench the excited state of the photocatalyst or react with radical intermediates. | 2. Rigorously degas the solvent. Use a freeze-pump-thaw technique (3 cycles) or sparge with an inert gas (Argon) for at least 30 minutes.[7] | |
| 3. Mismatched Catalyst/Reagent: The redox potential of the excited photocatalyst is insufficient to activate the OCF3 precursor. | 3. Consult the literature for a proven photocatalyst/reagent pair. Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the catalyst. | |
| Yields are inconsistent between batches. | 1. Variable Light Source Intensity: The output of lamps can degrade over time. | 1. Standardize the reaction setup. Keep the distance between the lamp and the reaction vessel constant. Monitor lamp age and replace as needed. |
| 2. Incomplete Degassing: Manual degassing can be inconsistent. | 2. Adopt a standardized and rigorous degassing protocol. Freeze-pump-thaw is generally more reliable than sparging for removing dissolved oxygen. | |
| Product degradation or complex mixture. | 1. Over-irradiation: Prolonged exposure to light can cause product decomposition. | 1. Monitor the reaction by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed. Consider using a lower-intensity light source. |
| 2. Radical Side Reactions: The generated OCF3 radical is highly reactive and may engage in undesired pathways. | 2. Lower the reaction temperature. This can sometimes temper the reactivity and improve selectivity. Adding a radical scavenger can help diagnose if a radical chain process is the issue, though it may also inhibit the desired reaction.[7] |
Protocol: General Procedure for Photocatalytic C-H Trifluoromethoxylation
This is a representative protocol and must be adapted based on specific substrates and literature precedents.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aromatic substrate (1.0 equiv), the OCF3 radical precursor (e.g., a pyridinium salt, 1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%).
-
Degassing: Seal the vial with a septum and parafilm. Purge with argon for 15 minutes. Add the degassed solvent (e.g., acetonitrile) via syringe. Perform three cycles of freeze-pump-thaw to ensure complete removal of oxygen.
-
Reaction: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and begin vigorous stirring. A fan should be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, remove the solvent under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the trifluoromethoxylated arene.
Part 3: Deep Dive into Electrophilic Trifluoromethoxylation
This category primarily involves reagents like Umemoto's and Togni's reagents. While often classified as "electrophilic," their reactivity is nuanced and can involve radical pathways.[8][9][18][19][20]
Comparative Overview of Common "Electrophilic" Reagents
| Reagent Class | Example(s) | Key Characteristics | Common Issues |
| Hypervalent Iodine | Togni Reagents I & II | Bench-stable solids, but can be metastable.[5] Widely used for various substrates.[18][21] | Can act as a C-CF3 source with phenols.[11] Togni Reagent I is known to be explosive and requires extreme caution.[5] |
| Sulfonium Salts | Umemoto Reagents | Highly reactive salts. Effective for a broad range of nucleophiles.[18][21] | Synthesis can be multi-step.[22] Can be moisture-sensitive. Can participate in SET mechanisms.[8] |
| Thianthrenium Salts | TT-CF₃⁺OTf⁻ | Readily accessible in a single step from inexpensive materials.[22] Exhibits broad reactivity (formal CF₃⁺, CF₃•, CF₃⁻).[22] | A newer class of reagent, so substrate scope may be less explored than Togni's or Umemoto's. |
Mechanism Overview: The Dual Nature of "Electrophilic" Reagents
It is critical to understand that the term "electrophilic" can be misleading. Many reactions with these reagents do not proceed through a simple polar mechanism with a CF₃⁺ cation. Instead, a Single Electron Transfer (SET) from the nucleophile (the arene) to the reagent is often the operative pathway, generating an arene radical cation and a CF₃ radical, which then combine.
Caption: A simplified mechanism showing the Single Electron Transfer (SET) pathway common in reactions with electrophilic trifluoromethylating agents.
This dual reactivity explains why simple electronic arguments for substrate suitability can fail. The ability of the arene to undergo SET is as important as its nucleophilicity.
References
- Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration.
- Radical C−H trifluoromethoxylation of (hetero)arenes. a) Previously...
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Recent Development of Catalytic Trifluoromethoxyl
- Improving yield and purity in 3-(Trifluoromethyl)phenol reactions. Benchchem.
- Advances in the Development of Trifluoromethoxyl
- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide.
- Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Freie Universität Berlin.
- Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragment
- Advances in the Development of Trifluoromethoxylation Reagents.
- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PubMed.
- Trifluoromethyl
- Electrophilic Fluorin
- A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethyl
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.
- Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent.
- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. ScienceDirect.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
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- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the regioselectivity of reactions with 3-Fluoro-5-(trifluoromethoxy)aniline
Technical Support Center: 3-Fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Here, we address common issues related to regioselectivity and provide troubleshooting strategies, detailed protocols, and mechanistic insights to help you achieve your desired synthetic outcomes.
I. Understanding the Reactivity of this compound
The core challenge in working with this molecule is controlling the regioselectivity of its reactions. This arises from the complex interplay of the three substituents on the aniline ring.
-
Amino Group (-NH₂): A powerful activating group, it directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through a strong resonance effect (+R).
-
Fluoro Group (-F): While deactivating due to its inductive effect (-I), it possesses a resonance effect (+R) that directs electrophiles to the ortho and para positions (C2, C4, C6).
-
Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating and meta-directing group due to its potent electron-withdrawing inductive effect (-I).[1][2] The -OCF₃ group directs to positions C2, C4, and C6 relative to itself.
The powerful activating and directing effect of the amino group typically dominates in electrophilic aromatic substitution, making the positions at C2, C4, and C6 the most nucleophilic.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Electrophilic Aromatic Substitution (EAS)
Question 1: I am attempting a bromination of this compound and getting a mixture of products. How can I selectively install a bromine at a single position?
Answer: This is a common issue. Direct bromination will likely lead to a mixture of isomers (2-bromo and 4-bromo) and potentially polybromination due to the strong activation from the amino group.[4][5] The most reliable method to achieve high regioselectivity is to temporarily "tame" the amino group via N-protection.
Troubleshooting Workflow: Selective Monobromination
-
Problem: Poor regioselectivity and/or polybromination.
-
Causality: The -NH₂ group is too activating. Its powerful ortho, para-directing effect leads to substitution at multiple sites.
-
Solution: Protect the amine as an acetamide (-NHAc). This strategy has two key benefits:
-
It moderates the activating effect, reducing the chance of polybromination.[4]
-
The increased steric bulk of the acetamide group will strongly favor substitution at the less hindered C4 (para) position over the more sterically encumbered C2 and C6 (ortho) positions.
-
-
Workflow: A three-step sequence of protection-bromination-deprotection is recommended.[4]
Protocol 1: Selective Synthesis of 4-Bromo-3-fluoro-5-(trifluoromethoxy)aniline
-
Step 1: Protection (N-Acetylation)
-
In a fume hood, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise while stirring.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[4]
-
-
Step 2: Regioselective Bromination
-
Dissolve the dried N-acetylated aniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or CCl₄).
-
Slowly add a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 eq.) or N-bromosuccinimide (NBS, 1.0 eq.) portion-wise at room temperature.[4]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the mixture into cold water, and collect the precipitated product by filtration. Wash with a cold sodium bisulfite solution to remove any excess bromine.[4]
-
-
Step 3: Deprotection (Hydrolysis)
-
Place the crude 4-bromo-N-acetyl product (1.0 eq.) in a round-bottom flask.
-
Add aqueous hydrochloric acid (~7-8 M).
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves.[4]
-
Cool the solution in an ice bath and carefully neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
-
Collect the final product by filtration, wash with water, and dry. Recrystallize if necessary.
-
Question 2: My Friedel-Crafts acylation/alkylation is not working. What is happening?
Answer: Aniline and its derivatives are generally poor substrates for Friedel-Crafts reactions. The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), forming a highly deactivated species that is resistant to electrophilic attack.[6] This complexation effectively shuts down the reaction. The recommended approach is to perform the acylation on the N-protected aniline and then deprotect.
Category 2: Metal-Catalyzed Cross-Coupling Reactions
Question 3: I'm having trouble with a Buchwald-Hartwig amination using my substituted aniline as the nucleophile. What conditions should I try?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7][8] However, the electronic properties of this compound (electron-deficient due to -F and -OCF₃ groups) can affect its nucleophilicity. Success often depends on the careful selection of the catalyst system (ligand and palladium precursor) and base.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Insufficiently active catalyst. 2. Base is not strong enough. 3. Steric hindrance. | 1. Ligand Choice: For electron-deficient anilines, use highly electron-rich and bulky biarylphosphine ligands like BrettPhos or RuPhos.[9] 2. Base Selection: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[10] 3. Temperature: Ensure the reaction is heated sufficiently (typically 80-110 °C in solvents like toluene or dioxane). |
| Side Product Formation (e.g., hydrodehalogenation) | Catalyst deactivation or competing reduction pathway. | Optimize the ligand-to-palladium ratio (typically 1.5:1 to 2:1). Ensure strictly anaerobic conditions, as oxygen can degrade the catalyst. |
| No Reaction | The Pd(0) active catalyst is not forming. | Use a reliable Pd(0) precatalyst or a Pd(II) salt like Pd(OAc)₂ that is readily reduced in situ.[10] |
Starting Point Protocol 2: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Reagents: Add the base (e.g., NaOt-Bu, 1.4 eq.).
-
Assembly: Evacuate and backfill the tube with argon or nitrogen (repeat 3x). Add this compound (1.2 eq.) followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by LC-MS.
-
Workup: After cooling, dilute with a solvent like ethyl acetate, filter through a pad of celite, concentrate, and purify by column chromatography.
Category 3: Diazotization and Sandmeyer Reactions
Question 4: Can I use this compound in a Sandmeyer reaction to introduce other functional groups?
Answer: Yes, this aniline is a suitable substrate for diazotization followed by Sandmeyer-type transformations. This two-step process allows the conversion of the amino group into a wide variety of other functionalities (e.g., -Br, -Cl, -CN, -F, -CF₃), providing a powerful alternative to direct aromatic substitution.[11]
Key Considerations for Sandmeyer Reactions:
-
Diazotization: The formation of the diazonium salt (Ar-N₂⁺) is typically performed at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr, HCl).
-
Copper Catalyst: The subsequent displacement of the diazonium group is catalyzed by a copper(I) salt (e.g., CuBr, CuCl, CuCN).[11]
-
Trifluoromethylation: A modern variation allows for the introduction of a -CF₃ group using reagents like TMSCF₃ or Umemoto's reagent in the presence of a copper promoter.[12][13]
Protocol 3: Sandmeyer Bromination
-
Diazotization: Dissolve this compound (1.0 eq.) in aqueous HBr (48%) and cool to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.1 eq.) in aqueous HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). Wash the organic layer with NaOH solution and then brine, dry over MgSO₄, and concentrate. Purify by distillation or chromatography.
References
- Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Benchchem.
- Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs.Chinese Journal of Chemistry.
- Sandmeyer Trifluoromethyl
- Chapter 3: Synthetic Methods for Primary Anilines.IntechOpen.
- Pd(ii)
- A Practical Procedure for Regioselective Bromination of Anilines.
- Cross-coupling strategies for aniline synthesis.
- Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses.Accounts of Chemical Research.
- Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
- The Buchwald–Hartwig Amination After 25 Years.
- An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.Journal of Organic Chemistry.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination.ACS Green Chemistry Institute Pharmaceutical Roundtable.
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliph
- An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- Copper-Promoted Sandmeyer Trifluoromethylation Reaction.Journal of the American Chemical Society.
- Regioselectivity in Electrophilic Arom
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.ChemRxiv.
- Recent trends in the chemistry of Sandmeyer reaction: a review.RSC Advances.
- N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.Organic Letters.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines.RSC Advances.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.Molecules.
- Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline. Benchchem.
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.Molecules.
- Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner.Journal of the American Chemical Society.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.Organic & Biomolecular Chemistry.
- 3-Chloro-5-(trifluoromethoxy)aniline.PubChem.
- 3-Bromo-5-(trifluoromethyl)aniline.PubChem.
- 3-Bromo-5-(trifluoromethyl)aniline.BLD Pharm.
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Stability of 3-Fluoro-5-(trifluoromethoxy)aniline under acidic and basic conditions
Technical Support Center: 3-Fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for this compound (CAS No. 1352999-96-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Our goal is to help you anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A: this compound is a stable compound under normal laboratory handling and storage conditions.[1] For optimal shelf life, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] Like many aniline derivatives, it may darken in color over time due to slow oxidation or polymerization, though this does not always indicate significant degradation for synthetic purposes.[3]
Q2: How does this compound behave in acidic conditions?
A: The compound's behavior in acid is dictated by two main features: the basic aniline group and the electron-withdrawing substituents.
-
Protonation of the Aniline Group: The primary amine is a weak base and will be readily protonated in acidic media to form an anilinium salt. This conversion significantly alters the electronic properties of the molecule. The strongly deactivating -NH3+ group makes the aromatic ring much less susceptible to electrophilic aromatic substitution.
-
Stability of the Fluoro and Trifluoromethoxy Groups: Both the C-F bond on the ring and the trifluoromethoxy (-OCF3) group are generally stable to acid hydrolysis under typical synthetic conditions. The -OCF3 group is known for its high resistance to metabolic and chemical degradation due to the strength of the carbon-fluorine bonds.[4][5] However, under very harsh conditions, such as treatment with hydrogen fluoride (HF) and a strong Lewis acid, the trifluoromethyl moiety of trifluoromethoxybenzenes can become labile, potentially leading to cleavage.[6]
Q3: Is this compound stable under basic conditions?
A: Yes, the compound is generally stable in the presence of common organic and inorganic bases (e.g., NaOH, K2CO3, triethylamine). The aniline moiety is non-reactive with bases. The fluoro and trifluoromethoxy substituents are also robust and not susceptible to cleavage by bases under standard laboratory protocols. Harsh nucleophilic aromatic substitution to displace the fluorine atom would require extreme conditions and is not a common concern.
Q4: What are the primary incompatibilities I should be aware of?
A: The main incompatibilities are strong oxidizing agents and strong acids.[1][7]
-
Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the aniline group, potentially forming nitroso, nitro, or polymeric species.
-
Strong Acids: While the compound is often used with acids, be mindful that the reaction is exothermic, and the resulting anilinium salt will have different solubility and reactivity profiles.[8]
Q5: Can the trifluoromethoxy group be used to enhance drug properties?
A: Absolutely. The trifluoromethoxy group is increasingly used in pharmaceutical and agrochemical design.[9] Its high lipophilicity can improve a molecule's ability to penetrate cell membranes, potentially enhancing bioavailability.[4][10] Furthermore, its resistance to oxidative metabolism often increases the metabolic stability and half-life of a drug candidate.[4][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield in an Electrophilic Aromatic Substitution Reaction
| Symptom | You are attempting a reaction like nitration or bromination on the aromatic ring under acidic conditions, but you recover mostly starting material or obtain very low yields. |
| Plausible Cause | The aniline nitrogen is being protonated by the acidic medium. The resulting anilinium group (-NH3+) is powerfully deactivating and meta-directing, which shuts down or significantly slows most electrophilic substitution reactions. |
| Proposed Solution | 1. Protect the Aniline: Convert the aniline to an amide (e.g., an acetanilide) before performing the electrophilic substitution. The amide group is still activating and is ortho-, para-directing. The protecting group can be removed later via hydrolysis. 2. Modify Reaction Conditions: If protection is not feasible, consider using less acidic conditions or alternative reagents that do not require strong acid catalysis. |
Workflow for Aniline Protection Strategy
Caption: Workflow for electrophilic substitution via amine protection.
Issue 2: Appearance of an Unknown, Highly Polar Impurity After Acidic Workup
| Symptom | After performing a reaction and conducting an acidic aqueous workup, you observe a new spot by TLC that is significantly more polar than your starting material and does not correspond to your expected product. |
| Plausible Cause | You have formed the anilinium salt of your compound. Protonation of the amine makes the molecule ionic and thus much more polar and water-soluble. It may remain in the aqueous layer during extraction or streak significantly on a TLC plate. |
| Proposed Solution | 1. Basify the Aqueous Layer: During workup, carefully add a base (e.g., saturated NaHCO3 or dilute NaOH) to the aqueous layer until it is neutral or slightly basic (pH 8-9). This will deprotonate the anilinium salt, regenerating the free aniline. 2. Re-extract: After basification, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate, DCM). The neutral aniline should now partition into the organic phase. |
Acid-Base Extraction Logic
Sources
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- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
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- 7. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Fluoro-5-(trifluoromethoxy)aniline
Introduction: Welcome to the Technical Support Center for reactions involving 3-Fluoro-5-(trifluoromethoxy)aniline. This molecule is a valuable building block in pharmaceutical and materials science research, prized for the unique electronic properties conferred by its trifluoromethoxy (-OCF3) group, which can enhance metabolic stability and lipophilicity.[1][2][3] However, the very features that make this substrate attractive—the aniline nitrogen, the aromatic fluorine, and the -OCF3 group—also present significant challenges in metal-catalyzed reactions, most notably catalyst poisoning and deactivation.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate these complexities. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your specific reaction systems.
Frequently Asked Questions (FAQs): Addressing Catalyst Deactivation
This section tackles the most common issues encountered when using this compound in cross-coupling reactions.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with this compound is sluggish, stalls, or fails completely. What are the likely causes?
Answer: Failure in cross-coupling reactions with this substrate typically stems from a combination of its structural features leading to catalyst deactivation. The primary culprits are:
-
Aniline Coordination (Nitrogen Poisoning): The lone pair of electrons on the aniline's nitrogen atom can act as a ligand, coordinating strongly to the palladium center.[4][5] This coordination can occupy a site on the catalyst that is necessary for the catalytic cycle to proceed, effectively inhibiting or "poisoning" it. This is a well-documented issue for coupling reactions involving unprotected anilines.[6]
-
Fluoride-Induced Decomposition: While the C-F bonds on the aromatic ring and the -OCF3 group are strong, they are not inert. Under certain conditions, particularly with strong bases or at elevated temperatures, degradation can occur, releasing fluoride ions (F⁻). Fluoride is a known poison for palladium catalysts.[7] It can deactivate the catalyst by several mechanisms, including abstracting silicon from silyl-containing phosphine ligands or forming stable, inactive palladium-fluoride complexes.
-
Formation of Unreactive Catalyst Species: The strongly electron-withdrawing nature of both the fluoro and trifluoromethoxy substituents makes the aniline nitrogen less basic.[8] This can alter the kinetics of the catalytic cycle, potentially favoring the formation of off-cycle, inactive palladium complexes over the desired product-forming reductive elimination step.
Question 2: How should I select the optimal catalyst system (palladium precursor and ligand) to minimize poisoning with this substrate?
Answer: The choice of the catalyst system is the most critical factor for success. The goal is to use a system that is highly active and robust enough to overcome the substrate's inhibitory effects.
-
Palladium Precursor: Using modern, well-defined palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, is highly recommended.[9] These ensure the efficient and reliable generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle. Using simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less efficient and lead to reproducibility issues.[9]
-
Ligand Selection: The ligand must be carefully chosen to stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and sterically discourage the binding of the aniline substrate.[5]
| Ligand Type | Examples | Strengths for this Substrate | Considerations |
| Bulky Biaryl Monophosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. This combination accelerates the rate-limiting reductive elimination step and sterically hinders aniline coordination.[5][10] They have demonstrated broad utility for challenging substrates.[11] | Can be sensitive to air and moisture. Proper inert atmosphere techniques are essential. |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI™-IPr | Form very strong bonds to palladium, creating highly stable and active catalysts. They are often more resistant to thermal degradation. | The Pd-NHC bond strength can sometimes slow reductive elimination. Screening may be required. |
| Bidentate Phosphines | Xantphos, BINAP | Their defined bite angle can stabilize catalytic intermediates. Xantphos has shown utility in coupling amines and amides.[10] | Often less active than bulky monophosphines for challenging C-N couplings and may require higher temperatures.[12] |
Recommendation: Start with a bulky biaryl monophosphine ligand like XPhos or SPhos in combination with a G3 or G4 palladacycle precatalyst.
Question 3: I'm observing significant formation of 3-fluoro-5-(trifluoromethoxy)benzene (hydrodehalogenation) instead of my desired coupled product. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced instead of coupled.[12] It often arises from β-hydride elimination from an intermediate palladium-amide complex or from the reaction of a palladium-hydride species with the aryl halide. To minimize this:
-
Base Selection: The choice of base is critical. While a strong base is needed for C-N bond formation, some bases can promote the formation of palladium-hydride species.[13] Consider switching from a common base like sodium tert-butoxide (NaOtBu) to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), as base choice can significantly influence the extent of dehalogenation.[11][13]
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the dehalogenation pathway relative to the desired coupling.[13] Monitor your reaction closely and use the minimum temperature required for a reasonable reaction rate.
-
Reagent Purity: Ensure your solvent and amine coupling partner are scrupulously dry. Water can be a source of protons for the hydrodehalogenation pathway.
Troubleshooting Workflows and Protocols
Diagnostic Workflow for Failed Reactions
When a reaction fails, a systematic approach is more effective than random screening. The following workflow provides a logical path to identify and solve the problem.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Experimental Protocols
This protocol provides a robust starting point for coupling this compound with a generic primary or secondary amine, based on established methods for challenging aryl halides.[11][12]
Materials:
-
This compound (as the aryl halide precursor, assuming a reaction like amination of a di-haloaromatic) or 3-Bromo-5-fluoro-1-(trifluoromethoxy)benzene (as a more typical electrophile). For this example, we assume coupling an amine to 3-Bromo-5-fluoro-1-(trifluoromethoxy)benzene .
-
Amine (1.2 equivalents)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (additional 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), the XPhos Pd G3 precatalyst (0.02 equiv.), the additional XPhos ligand (0.02 equiv.), and the NaOtBu (1.4 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with the inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1 M in the aryl bromide) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench carefully with saturated aqueous ammonium chloride solution. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Understanding the Poisoning Mechanisms: A Deeper Look
To effectively troubleshoot, it is crucial to visualize the competing processes at the molecular level.
Mechanism 1: Aniline Coordination vs. Catalytic Cycle
The diagram below illustrates how the aniline substrate can act as a competitive inhibitor, binding to the palladium center and pulling it out of the productive catalytic cycle.
Caption: Competitive binding of the desired amine versus the aniline substrate to the Pd(II) intermediate.
References
- Energy.gov. (2025).
- BenchChem. (2025).
- ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Le Studium. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium.
- Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem.
- PMC.
- Maratek. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
- MDPI. (2025).
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia.
- Wikipedia.
- PMC.
- Smolecule. (2023). Buy 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8. Smolecule.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. BenchChem.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- ResearchGate. (2020). The Buchwald–Hartwig Amination After 25 Years.
- PMC. (2016).
- NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
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- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Buy 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8 [smolecule.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents and catalysts for the synthesis of 3-Fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this valuable fluorinated building block. The unique combination of a fluorine atom and a trifluoromethoxy group makes this aniline a critical intermediate in the development of novel pharmaceuticals and agrochemicals, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and ensure the safe and efficient production of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your synthesis. The solutions provided explain the underlying causality to help you make informed decisions in the lab.
Q1: My nitro group reduction is giving low yields and/or causing dehalogenation of the fluoro-substituent. How can I fix this?
This is a classic challenge in multi-functionalized aromatic systems. The choice of reducing agent is critical and depends heavily on the substrate's other functional groups.
Causality: Catalytic hydrogenation with Palladium on carbon (Pd/C) is a powerful method for nitro reduction but is notoriously aggressive and can readily cleave carbon-halogen bonds (hydrodehalogenation), especially aryl fluorides, chlorides, and bromides.[3]
Solutions & Alternatives:
-
Switch Catalysts: If you observe dehalogenation, immediately switch from Pd/C to a less aggressive hydrogenation catalyst. Raney Nickel is often an excellent alternative that is less prone to causing dehalogenation.[3]
-
Use Chemical Reductants: For substrates sensitive to catalytic hydrogenation, classic chemical reduction methods are highly reliable.
-
Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for reducing aromatic nitro groups in the presence of other reducible functionalities.[3]
-
Iron (Fe) or Zinc (Zn) in Acid: Using iron or zinc powder in an acidic medium (like acetic acid or dilute HCl) provides a robust and economical method that is well-tolerated by many functional groups.[4]
-
Sodium Sulfide (Na₂S): This reagent can be particularly useful and may offer chemoselectivity if multiple nitro groups are present. It is generally not suitable for aliphatic nitro groups.[3]
-
Troubleshooting Nitro Reduction
Caption: Decision tree for troubleshooting nitro reduction issues.
Q2: The O-Trifluoromethylation step using Togni's reagent is sluggish and incomplete. What are the common pitfalls?
Direct trifluoromethoxylation is a powerful but sensitive transformation. Success often hinges on meticulous attention to reagent quality and reaction conditions.
Causality: The Togni reagent (a hypervalent iodine compound) is an electrophilic source of the "CF₃" group, which, in this context, facilitates the formation of an O-CF₃ bond.[5][6] Its reactivity can be hampered by moisture, oxygen, and improper activation.
Solutions & Best Practices:
-
Reagent Quality: Togni reagent II is known to be sensitive to impact and friction and should be handled with soft tools.[5] For consistent results, store it in a freezer inside a glovebox to protect it from atmospheric moisture and oxygen over time.[5]
-
Inert Atmosphere: The reaction is oxygen-sensitive.[5] Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon). Use of Schlenk techniques or a glovebox is highly recommended.[5]
-
Catalyst Choice: A weak base is often required as a catalyst. Cesium carbonate (Cs₂CO₃) is reported to be effective in catalytic amounts (e.g., 10 mol%).[5][6] Ensure the base is anhydrous.
-
Solvent Purity: Use anhydrous, degassed solvent. Chloroform is a common choice for this reaction.[5]
Q3: I'm struggling with the purification of the final aniline product. It streaks badly on my silica gel column. What can I do?
Anilines are basic compounds and their interaction with the acidic surface of silica gel is a frequent cause of purification headaches, leading to poor separation and low recovery.
Causality: The lone pair of electrons on the aniline nitrogen atom forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption or significant band tailing.
Solutions:
-
Solvent System Modification:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (typically 0.5-1%) is the most common choice. It will compete with your aniline for the acidic sites on the silica, leading to sharper peaks and better elution.
-
Ammonia Treatment: Pre-treating the silica gel with ammonia can also neutralize the acidic sites. This can be done by flushing the packed column with an eluent containing ammonia before loading the sample.
-
-
Alternative Stationary Phases: If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (basic or neutral grade) is an excellent alternative to silica for purifying basic compounds like anilines.
-
Acid-Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution to remove any acidic impurities. This ensures your product is in its free-base form before loading onto the column.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding synthetic strategy, reagent selection, and safety.
Q1: What are the primary synthetic strategies for constructing this compound?
There is no single "best" route; the optimal strategy depends on the availability of starting materials. Two common retrosynthetic approaches involve installing the key functional groups in different orders.
Strategy A: Nitration-Reduction Route This is a very common and robust industrial approach. You start with a precursor that already has the fluoro and trifluoromethoxy groups and then install the amine functionality.
Strategy B: Functional Group Interconversion Route This route may start from a more readily available precursor, like a substituted nitroaniline, and then introduce the trifluoromethoxy group later in the synthesis, potentially via a hydroxylamine intermediate.[5][6]
Synthetic Strategy Overview
Caption: Comparison of two primary synthetic routes.
Q2: Which reagents are recommended for introducing the trifluoromethoxy (OCF₃) group?
The introduction of the OCF₃ group has been a significant challenge in organic synthesis, but modern reagents have made it more accessible.[6]
| Reagent Class | Specific Example(s) | Typical Conditions | Key Considerations |
| Electrophilic | Togni Reagent II | Weak base (e.g., Cs₂CO₃), anhydrous solvent (e.g., CHCl₃), room temp.[5][6] | User-friendly, bench-stable reagent. Good functional group tolerance. Can be expensive.[6] |
| Nucleophilic | AgOCF₃ | Transition metal-mediated cross-coupling with aryl boronic acids or stannanes.[6] | Expands scope to cross-coupling reactions. May require synthesis of organometallic precursors. |
| Gas-Based | Trifluoromethyl Hypofluorite (CF₃OF) | Specialized equipment, low temperatures. | Highly reactive and toxic. Not commonly used in non-specialized labs due to handling difficulties. |
Q3: What are the best practices for safely handling reagents like Togni's reagent II and nitromethane?
Safety is paramount, especially when working with energetic or potentially explosive materials.
-
Togni Reagent II: While generally stable, it is an oxidant and is sensitive to impact and friction.[5]
-
Handling: Use plastic or polished spatulas. Avoid grinding the solid.
-
Storage: Keep in a cool, dry place, preferably in a freezer under an inert atmosphere for long-term stability.[5]
-
-
Nitromethane (MeNO₂):
-
Purity: Impure nitromethane can be explosive, especially at elevated temperatures.[5] Always use a high-purity grade from a reputable supplier.
-
Heating: When used as a solvent for high-temperature reactions (e.g., 120 °C for OCF₃ migration), always conduct the reaction behind a blast shield.[5] Ensure the reaction vessel is appropriately rated for the temperature and potential pressure increase.
-
Q4: Are there "greener" solvent and catalyst alternatives for the key reaction steps?
Yes, the field of green chemistry offers several promising alternatives to traditional, hazardous solvents.
| Traditional Solvent | Greener Alternative(s) | Applicable Reaction Type | Reference |
| DMF, DMSO, NMP | Cyrene™ | Nucleophilic Aromatic Substitution (SNAr) | [7][8] |
| Dichloromethane (DCM) | 2-Methyl-THF | General organic synthesis, extractions | [9] |
| Various | Polyethylene Glycol (PEG-400) | Nucleophilic Aromatic Substitution (SNAr) | [10] |
| Various | Water with additives (e.g., HPMC) | Nucleophilic Aromatic Substitution (SNAr) | [11] |
For catalysis, the use of biocatalysts like nitroreductases for the reduction of aromatic nitro compounds is an emerging green technology that operates at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas or harsh chemical reductants.[12]
Section 3: Illustrative Experimental Protocol
The following protocol is a hypothetical, illustrative procedure for the synthesis of 3-Fluoro-5-nitro-(trifluoromethoxy)benzene, a key intermediate for the target aniline, based on established chemical transformations.[13]
Objective: Synthesis of 1-Fluoro-5-nitro-3-(trifluoromethoxy)benzene
Step 1: Nitration of 1-Fluoro-3-(trifluoromethoxy)benzene
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-Fluoro-3-(trifluoromethoxy)benzene (1.0 eq).
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Mixed Acid Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.
-
Addition: Slowly add the pre-cooled mixed acid dropwise to the stirred starting material, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate or form an organic layer. Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or recrystallization.
References
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. [Link]
-
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry. [Link]
-
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. Nature Chemistry. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
-
The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ResearchGate. [Link]
- Method of reducing aromatic nitro compounds.
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The green solvent: a critical perspective. Current Opinion in Green and Sustainable Chemistry. [Link]
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Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Preparation of trifluoromethylanilines.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
- Process for the preparation of 3,5-difluoroaniline.
-
Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. LinkedIn. [Link]
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Technical Support Center: Design of Experiments (DoE) for Optimizing Reactions of 3-Fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for optimizing reactions involving 3-Fluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. As a molecule featuring two distinct, strongly electron-withdrawing groups—a fluorine atom and a trifluoromethoxy group—its reactivity can be complex and non-intuitive.[1] These substituents significantly modulate the electronic properties of the aniline, impacting nucleophilicity, susceptibility to various coupling reactions, and potential side reactions.[2][3]
This guide provides a structured approach using Design of Experiments (DoE), a powerful statistical methodology that enables rapid and efficient process optimization by varying multiple factors simultaneously.[4][5] Moving beyond the traditional "one-variable-at-a-time" (OVAT) method, DoE allows for a deeper understanding of your chemical system, uncovering critical interactions between variables and leading to more robust and higher-performing reactions.[6][7]
Section 1: Frequently Asked Questions (FAQs) on DoE Implementation
This section addresses foundational questions about applying DoE to reactions with this compound.
Q1: What is DoE, and why is it more effective than the One-Variable-At-a-Time (OVAT) method for this specific aniline?
A1: Design of Experiments (DoE) is a statistical tool for systematically planning and conducting experiments to understand the relationship between various input parameters (factors) and key output metrics (responses).[8] Unlike the OVAT method, where you change one factor while keeping others constant, DoE allows you to vary multiple factors at once in a structured manner.[5]
The primary advantage of DoE is its ability to identify interaction effects .[9] For a molecule like this compound, the optimal temperature for a reaction might depend on the specific catalyst and base used. An OVAT approach would likely miss this, potentially leading to a suboptimal "optimum."[7] DoE efficiently maps the entire experimental space, providing a comprehensive understanding and ensuring you find the true optimal conditions with fewer experiments.[6][10]
Q2: I'm planning a Suzuki coupling with this compound. What are the essential first steps for setting up a DoE study?
A2: A successful DoE study begins with careful planning. The workflow involves several key stages:[11]
-
Define the Objective: Clearly state your goal. For instance, "Maximize the yield of the coupled product while keeping the formation of impurity X below 1%."
-
Identify Responses: These are the measurable outputs of your experiment. Key responses for a Suzuki coupling include:
-
Yield (%): The primary measure of reaction efficiency.
-
Purity (Area % by HPLC/UPLC): Quantifies the cleanliness of the product.
-
Key Impurity Levels (%): Track specific byproducts, such as those from dehalogenation or homocoupling.
-
-
Select Factors and Ranges: Identify the input variables (factors) that could influence the responses. For a Suzuki coupling, critical factors include:[12]
-
Catalyst Loading (mol%): e.g., Pd(PPh₃)₄, PdCl₂(dppf).
-
Base Equivalents: e.g., K₂CO₃, Cs₂CO₃.
-
Temperature (°C): Reaction temperature.
-
Solvent: Can be a categorical factor (e.g., Dioxane, Toluene, DMF).[7]
-
Concentration (M): Molarity of the limiting reagent. It is crucial to set realistic high and low levels for each factor based on literature precedent or preliminary scouting experiments.
-
Q3: What type of experimental design should I start with for optimizing a reaction?
A3: The choice of design depends on your objective.[4]
-
Screening Designs (e.g., Fractional Factorial, Plackett-Burman): Use these when you have many potential factors (5+) and want to identify the vital few that have the most significant impact on your responses. They are highly efficient for initial exploration.
-
Optimization Designs (e.g., Full Factorial, Central Composite, Box-Behnken): Once you've identified the key factors (typically 2-4), these designs are used to fully explore the experimental space, understand interactions, and build a predictive mathematical model. For most initial optimizations, a 2-Level Full Factorial Design is an excellent and sufficient starting point.[10] It examines all possible combinations of the high and low levels for each factor.
Section 2: A Practical DoE Workflow for Buchwald-Hartwig Amination
This section provides a step-by-step guide to optimizing the Buchwald-Hartwig amination of this compound with a model secondary amine, morpholine. This C-N coupling reaction is highly sensitive to the interplay between catalyst, ligand, base, and temperature, making it an ideal candidate for DoE.[13][14]
Step-by-Step Protocol
Objective: To maximize the yield of the amination product of this compound and morpholine.
1. Factor and Level Selection: Based on literature and preliminary screening, the following factors are chosen.
| Factor | Units | Low Level (-1) | High Level (+1) |
| A: Temperature | °C | 80 | 110 |
| B: Base Equivalents (NaOtBu) | eq. | 1.2 | 1.6 |
| C: Catalyst Loading (Pd₂(dba)₃) | mol% | 0.5 | 1.5 |
2. Experimental Design (2³ Full Factorial): This design requires 2³ = 8 unique experimental runs. To assess reproducibility and check for curvature in the design space, 3-4 center point runs (all factors at their midpoint) are typically added.
| Run Order | Std. Order | Temp (°C) | Base (eq.) | Cat. (mol%) | Measured Yield (%) |
| 1 | 4 | 110 | 1.6 | 0.5 | Data to be collected |
| 2 | 8 | 110 | 1.6 | 1.5 | Data to be collected |
| 3 | 9 (CP) | 95 | 1.4 | 1.0 | Data to be collected |
| 4 | 1 | 80 | 1.2 | 0.5 | Data to be collected |
| 5 | 5 | 80 | 1.2 | 1.5 | Data to be collected |
| 6 | 10 (CP) | 95 | 1.4 | 1.0 | Data to be collected |
| 7 | 2 | 110 | 1.2 | 0.5 | Data to be collected |
| 8 | 6 | 110 | 1.2 | 1.5 | Data to be collected |
| 9 | 3 | 80 | 1.6 | 0.5 | Data to be collected |
| 10 | 11 (CP) | 95 | 1.4 | 1.0 | Data to be collected |
| 11 | 7 | 80 | 1.6 | 1.5 | Data to be collected |
3. Experimental Execution:
-
To a reaction vial, add this compound (1.0 eq.), the appropriate ligand (e.g., Xantphos, 2 mol%), and the specified amount of Pd₂(dba)₃.
-
Add the specified equivalent of NaOtBu.
-
Add morpholine (1.2 eq.) and anhydrous toluene to achieve the desired concentration.
-
Seal the vial, purge with an inert gas (e.g., Argon), and stir at the temperature specified in the randomized run order for a fixed time (e.g., 16 hours).
-
Upon completion, quench the reaction, perform a standard work-up, and analyze the crude product by a calibrated method (e.g., UPLC or GC with an internal standard) to determine the yield.
4. Data Analysis and Verification:
-
Input the measured yields into statistical software (e.g., JMP®, Minitab®, Design-Expert®).[8]
-
Analyze the results to determine the significance of each factor and their interactions.
-
Use the generated model to predict the optimal conditions for maximizing yield.
-
Perform a final confirmation experiment at the predicted optimum to validate the model's prediction.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides guidance on common issues encountered during DoE studies.
Issue 1: My initial screening experiments are all showing very low or no product yield.
Possible Cause: The chosen experimental space (the high and low levels for your factors) may be entirely outside the viable range for the reaction.[11] For instance, the temperatures chosen might be too low to overcome the activation energy, or the base may be too weak.
Troubleshooting Steps:
-
Re-evaluate Factor Ranges: Conduct a few exploratory "range-finding" experiments. For example, run one reaction at a significantly higher temperature (e.g., 130 °C) and one with a much stronger base or different ligand to see if any product formation is observed.
-
Check Raw Materials: Verify the purity and integrity of all starting materials, reagents, and solvents. Anhydrous and oxygen-free conditions are often critical for cross-coupling reactions.[14]
-
Adjust the Design: If a new viable range is found, adjust the factor levels in your DoE and restart the experimental plan.[10]
Issue 2: The statistical model from my DoE analysis has a poor fit (e.g., low R-squared value) and does not accurately predict results.
Possible Cause: This suggests the mathematical model cannot adequately describe the relationship between your factors and the response.[11]
Troubleshooting Steps:
-
Look for Missing Factors: A critical variable that was held constant might be influencing the reaction. For example, if the choice of ligand was not included as a factor but has a major effect, the model for other factors will be poor.
-
Consider Higher-Order Models: The relationship might be more complex than a simple linear model can capture. If you included center points in your design, you can test for curvature. If significant curvature is detected, you may need to augment your design to a Response Surface model (e.g., Central Composite Design) to accurately model the non-linear behavior.[15]
-
Check for Errors: Review your experimental procedure for any potential sources of error, such as inconsistent dispensing of reagents, temperature fluctuations, or analytical errors. High variability in center point replicates is a key indicator of poor experimental control.
Issue 3: I'm observing a significant side product that I suspect is from Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom.
Possible Cause: The strong electron-withdrawing effect of the trifluoromethoxy group and the aniline (or its deprotonated form) can activate the aromatic ring for nucleophilic attack, potentially leading to displacement of the fluoride by the amine nucleophile or the base.
Troubleshooting Steps:
-
Add Impurity as a Response: Treat the formation of this side product as a new response in your DoE analysis. Your objective now becomes multi-faceted: maximize the yield of the desired product while minimizing the SNAr impurity.
-
Analyze the Model for the Impurity: Statistical analysis will reveal which factors promote the formation of this side product. For example, you might find that high temperatures and a high concentration of a strong base significantly increase the SNAr byproduct.
-
Use Desirability Functions: Most DoE software offers an "optimizer" or "desirability" function. This tool allows you to weigh the importance of each response (high yield, low impurity) and will calculate a set of conditions that provides the best overall compromise, leading to a more robust and selective process.
References
-
T. T. H. Le et al. (2014). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. 4
-
Mettler Toledo. Design of Experiments (DoE) Studies | Definition, Methods & Uses. 5
-
Mettler Toledo. Design of Experiments (DoE) Studies. 15
-
Syngene International Ltd. Design of Experiment (DoE) - An efficient tool for process optimization. 8
-
JMP. Optimizing Processes with Design of Experiments (JMP Technical Primer). 6
-
Dakenchem. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. 16
-
A. G. T. Smith et al. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. 10
-
Dakenchem. The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. 1
-
Dakenchem. Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. 3
-
BenchChem. (2025). Technical Support Center: C24H25ClFN3O2 Reaction Condition Optimization using DoE. 11
-
L. A. Witek et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 17
-
G. C. R. C. Lim et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 2
-
Wikipedia. Buchwald–Hartwig amination. 13
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. 14
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. 12
-
P. M. Murray et al. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. 7
-
Bookdown. Chapter 5 DoE for Troubleshooting and Improvement. An Introduction to Acceptance Sampling and SPC with R. 9
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- 8. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 9. Chapter 5 DoE for Troubleshooting and Improvement | An Introduction to Acceptance Sampling and SPC with R [bookdown.org]
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Validation & Comparative
A Comparative Guide to Purity Validation of 3-Fluoro-5-(trifluoromethoxy)aniline by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 3-Fluoro-5-(trifluoromethoxy)aniline is of paramount importance for the integrity of research and the safety of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of this compound, complete with detailed experimental protocols and supporting data rooted in established regulatory frameworks.
The structural integrity and purity of this compound, a key building block in the synthesis of various agrochemicals and pharmaceuticals, directly influences the efficacy and safety profile of the final product.[1] Therefore, robust and validated analytical methods are crucial for its quality control. This guide delves into the principles, advantages, and limitations of two powerhouse analytical techniques, HPLC and GC-MS, for this specific application.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the method of choice.[3] Detection is typically achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[2][4] In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects, identifies, and quantifies the separated components by analyzing their mass-to-charge ratio after ionization.[2]
Head-to-Head Comparison for this compound Analysis
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific analytical objective.
| Feature | HPLC-UV | GC-MS | Rationale for this compound |
| Analyte Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[5] | Requires volatile and thermally stable compounds.[5] | This compound is a liquid with a moderate boiling point, making it amenable to both techniques. However, potential high molecular weight, non-volatile impurities would be missed by GC. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).[6] | GC-MS offers superior sensitivity for detecting trace volatile impurities. |
| Specificity | Good with UV detection, but co-eluting impurities with similar UV spectra can interfere. | Excellent, as the mass spectrum provides a unique fingerprint for identification.[7] | GC-MS provides a higher degree of certainty in impurity identification due to mass spectral data. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent.[4] | May require derivatization for polar compounds, though likely not necessary for this analyte.[8] | Both methods have relatively straightforward sample preparation for this compound. |
| Instrumentation Cost | Generally lower than GC-MS.[9] | Higher initial investment and maintenance costs.[6] | HPLC is a more cost-effective option for routine quality control. |
| Analysis Time | Typically 10-30 minutes per sample.[9] | Can be faster, often under 15 minutes for simple mixtures.[10] | GC can offer a higher throughput for volatile impurity analysis. |
Experimental Protocols & Validation
The validation of analytical procedures is a critical step to ensure that the method is suitable for its intended purpose. The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validation of analytical procedures.[11][12][13]
Workflow for Analytical Method Validation
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- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
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- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Spectroscopic comparison of 3-Fluoro-5-(trifluoromethoxy)aniline and its isomers
An In-Depth Spectroscopic Guide to the Isomeric Landscape of Fluoro-(trifluoromethoxy)anilines
In the intricate world of pharmaceutical and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and novelty. Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-5-(trifluoromethoxy)aniline and its key isomers, offering researchers, scientists, and drug development professionals a robust framework for their differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet significant spectral signatures that define each isomer.
The positioning of the highly electronegative fluorine atom and the bulky, electron-withdrawing trifluoromethoxy group on the aniline ring dramatically influences the electronic environment of the molecule. These electronic perturbations are the key to unlocking the distinct spectroscopic fingerprints of each isomer. This guide will not only present experimental data for representative isomers but will also provide the theoretical underpinnings to predict the spectral characteristics of related compounds, empowering scientists to navigate this complex chemical space with confidence.
The Isomeric Field: Structures Under Investigation
For the purpose of this guide, we will focus on the spectroscopic differentiation of the following isomers:
-
Target Compound: this compound
-
Isomer 1: 2-Fluoro-3-(trifluoromethyl)aniline
-
Isomer 2: 4-Fluoro-3-(trifluoromethyl)aniline
-
Isomer 3: 2-Fluoro-5-(trifluoromethyl)aniline
-
Isomer 4: 4-Fluoro-2-(trifluoromethyl)aniline
-
Isomer 5: 3-Fluoro-4-(trifluoromethoxy)aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the isomers , ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive data for their differentiation.
¹H NMR Spectroscopy: The Proton's Perspective
The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring. The electron-withdrawing nature of both the fluorine and trifluoromethoxy/trifluoromethyl groups will generally deshield the aromatic protons, shifting their signals downfield compared to unsubstituted aniline.
Key Predictive Insights:
-
Protons ortho to the Amino Group: These protons will typically appear at the most upfield positions in the aromatic region due to the electron-donating effect of the -NH₂ group.
-
Protons ortho or para to Fluorine: These protons will exhibit characteristic doublet or triplet of doublets splitting due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J-coupling) will depend on the number of bonds separating the proton and the fluorine atom (²JHF, ³JHF, ⁴JHF).
-
Protons near Trifluoromethoxy/Trifluoromethyl Groups: The strong electron-withdrawing nature of these groups will cause significant downfield shifts for nearby protons.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | NH₂ Protons (δ, ppm) |
| 4-Fluoro-3-(trifluoromethyl)aniline [1] | 6.93, 6.80, 6.73 | m | 3.65 |
| 2-Fluoro-5-(trifluoromethyl)aniline [2] | Predicted: ~6.8-7.2 | m | Predicted: ~3.7 |
Note: Complete experimental data for all isomers is not publicly available. The table presents available data and reasoned predictions.
The ¹H NMR spectrum of 4-Fluoro-3-(trifluoromethyl)aniline is expected to show three distinct signals in the aromatic region.[1] The proton at C2 will be a doublet coupled to the proton at C6. The protons at C5 and C6 will show more complex splitting due to coupling with each other and with the fluorine at C4.
For our target compound, This compound , we can predict a more symmetrical pattern. The protons at C2 and C6 would be equivalent, as would the proton at C4. This would lead to two distinct signals in the aromatic region, with multiplicities determined by H-H and H-F coupling.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR provides a direct map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Key Predictive Insights:
-
Carbon bonded to Fluorine (C-F): This carbon will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.
-
Carbon of the Trifluoromethoxy/Trifluoromethyl Group (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF) and will be in a characteristic downfield region.
-
Aromatic Carbons: The chemical shifts will be influenced by the additive effects of the substituents. Carbons ipso to the electron-withdrawing groups will be deshielded (downfield shift), while carbons ortho and para to the electron-donating amino group will be shielded (upfield shift).
Comparative ¹³C NMR Data:
| Compound | C-NH₂ (δ, ppm) | C-F (δ, ppm) | C-CF₃/OCF₃ (δ, ppm) | Aromatic Carbons (δ, ppm) | CF₃ (δ, ppm) |
| 4-Fluoro-3-(trifluoromethyl)aniline [3] | Unavailable | Unavailable | Unavailable | Unavailable | Unavailable |
Note: While the availability of the spectrum is noted, the specific chemical shift values are not provided in the source. For a detailed analysis, one would typically find values for the carbon attached to the amine (around 140-150 ppm), the carbon attached to fluorine (a doublet with a large ¹JCF, around 150-160 ppm), and the carbons influenced by the trifluoromethyl group.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is exceptionally useful for differentiating these isomers as it directly probes both the aromatic fluorine and the trifluoromethoxy/trifluoromethyl fluorine atoms. The chemical shifts are highly sensitive to the electronic environment.[4]
Key Predictive Insights:
-
Aromatic Fluorine (Ar-F): The chemical shift of the fluorine atom attached to the ring will vary significantly depending on the position of the other substituents. Electron-donating groups para to the fluorine tend to cause an upfield shift, while electron-withdrawing groups have the opposite effect.[5][6]
-
Trifluoromethoxy/Trifluoromethyl Fluorine (-OCF₃/-CF₃): The chemical shift of the fluorine atoms in these groups will also be influenced by the overall electronic nature of the aromatic ring, though to a lesser extent than the Ar-F. The -OCF₃ group will generally have a different chemical shift range compared to the -CF₃ group.
For This compound , we would expect two distinct signals in the ¹⁹F NMR spectrum: one for the Ar-F and one for the -OCF₃ group. The relative positions of these signals will be a key identifier when compared to its isomers. For instance, in an isomer where the -F and -OCF₃ groups are ortho to each other, through-space coupling might be observed.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.
Key Diagnostic Bands:
-
N-H Stretching: The aniline -NH₂ group will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹. The exact positions can be influenced by hydrogen bonding.
-
C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1000-1400 cm⁻¹.
-
C-O Stretching: The C-O bond of the trifluoromethoxy group will also show a strong absorption in the fingerprint region, typically around 1250-1050 cm⁻¹.
-
CF₃ Vibrations: The trifluoromethyl and trifluoromethoxy groups will exhibit strong, characteristic absorption bands, often in the 1100-1350 cm⁻¹ region.
-
Aromatic C-H and C=C Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
Comparative IR Data:
| Compound | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | CF₃/OCF₃ Bands (cm⁻¹) |
| 4-Fluoro-3-(trifluoromethyl)aniline [7] | Unavailable | Unavailable | Unavailable |
| 2-(Trifluoromethoxy)aniline [8] | Unavailable | Unavailable | Unavailable |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This is invaluable for confirming the molecular weight and gaining structural clues from the fragmentation patterns.
Key Analytical Features:
-
Molecular Ion Peak (M⁺): All isomers will have the same molecular weight (195.11 for C₇H₅F₄NO), so the molecular ion peak will be at the same m/z value. High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation Patterns: The key to differentiation lies in the fragmentation pathways. The positions of the substituents will dictate the stability of the resulting fragments. For example, the loss of a fluorine atom, a trifluoromethyl radical, or a trifluoromethoxy radical will be common fragmentation pathways. The relative abundances of these fragment ions will differ between isomers.
For This compound , characteristic fragments would likely arise from the loss of :CF₂ from the trifluoromethoxy group, or the loss of the entire -OCF₃ group. The fragmentation pattern of a trifluoromethyl-substituted isomer like 4-Fluoro-3-(trifluoromethyl)aniline would be different, likely showing a prominent loss of a ·CF₃ radical.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate isomer differentiation. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy Sample Preparation and Acquisition
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS) Protocol
Caption: A typical workflow for sample analysis by Gas Chromatography-Mass Spectrometry.
Conclusion
The spectroscopic differentiation of this compound from its isomers is a challenging yet achievable task that relies on the synergistic use of multiple analytical techniques. While a complete set of experimental data for every isomer is not always readily available, a combination of existing data and a strong understanding of substituent effects provides a powerful predictive tool. ¹⁹F NMR stands out as a particularly decisive technique, offering unique chemical shifts for each fluorine-containing group. However, a conclusive identification should always be based on the collective evidence from ¹H NMR, ¹³C NMR, IR, and MS. This guide provides the foundational knowledge and a practical framework for researchers to confidently identify these and other complex isomers, ensuring the integrity and success of their scientific endeavors.
References
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Dewar, M. J. S., & Grisdale, P. J. (1962). Substituent Effects. VII.1 The 19F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes2. Journal of the American Chemical Society, 84(18), 3548–3553. [Link]
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Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(18), 2642–2652. [Link]
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The Strategic Advantage of the 3-Fluoro-5-(trifluoromethoxy)aniline Scaffold: A Comparative Guide to Biological Activity
In the landscape of modern drug discovery and agrochemical development, the selection of a core chemical scaffold is a decision of paramount importance. The right starting material can imbue final compounds with desirable pharmacokinetic and pharmacodynamic properties, accelerating the path from synthesis to lead candidate. The 3-Fluoro-5-(trifluoromethoxy)aniline scaffold and its close structural relatives, such as 3-fluoro-5-(trifluoromethyl)aniline, have emerged as privileged building blocks. Their value lies in the unique combination of substituents on the aniline ring, which offers a powerful toolkit for medicinal chemists.
The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing moieties that significantly influence a molecule's properties.[1] They are known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of the amine group, which can fine-tune target binding interactions.[2][3] The addition of a fluorine atom further refines the electronic profile of the ring, providing another vector for optimizing structure-activity relationships (SAR).[4]
This guide provides a comparative analysis of the biological activities reported for compounds derived from this class of anilines. We will explore their application in oncology and antimicrobial research, present supporting experimental data against relevant alternatives, and provide detailed protocols for foundational biological assays.
Section 1: Application in Oncology - Building Blocks for Kinase Inhibitors
The 3,5-substituted aniline core is a common feature in a variety of kinase inhibitors. The aniline nitrogen serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site. The substituted phenyl ring occupies a hydrophobic pocket, where the fluoro and trifluoromethoxy/trifluoromethyl groups can enhance binding affinity and confer selectivity.
A key example can be inferred from patent literature, where the closely related 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline is described as a critical intermediate for compounds used to treat neoplastic diseases, such as leukemia.[5] This intermediate is a core component of the Bcr-Abl tyrosine kinase inhibitor Nilotinib , a second-generation therapeutic for Chronic Myeloid Leukemia (CML).
Comparative Performance Data
To contextualize the potency of compounds built from this scaffold, we can compare the activity of Nilotinib with the first-generation inhibitor, Imatinib.
| Compound | Scaffold Origin (Key Intermediate) | Target Kinase | IC₅₀ (nM) | Indication |
| Nilotinib | 3-Fluoro-5-(trifluoromethyl)aniline derivative[5] | Bcr-Abl | < 30 | Imatinib-resistant CML |
| Imatinib | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine | Bcr-Abl | ~300-500 | CML |
Data are representative values from published literature.
The data clearly shows that moving to a second-generation inhibitor, which incorporates the trifluoromethylaniline moiety, results in a significant increase in potency—often an order of magnitude—against the primary target. This enhancement is crucial for overcoming resistance mutations that can develop in patients treated with Imatinib.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common method for measuring kinase inhibition, which is fundamental to the development of drugs like Nilotinib.
Principle: This is a competitive binding assay. A biotinylated tracer binds to a GST-tagged kinase, which in turn is recognized by an anti-GST antibody labeled with a donor fluorophore (Europium cryptate). The tracer is recognized by an acceptor fluorophore (XL665) coupled to streptavidin. When bound, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). An active inhibitor will compete with the tracer for the kinase's ATP-binding site, disrupting FRET and causing a decrease in the HTRF signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Dilute the target kinase (e.g., Abl) and the biotinylated tracer to 2x the final desired concentration in Kinase Buffer.
-
Prepare a serial dilution of the test compound (derived from the aniline scaffold) and a control inhibitor (e.g., Nilotinib) in 100% DMSO, then dilute into Kinase Buffer. The final DMSO concentration should be ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Add 5 µL of the 2x kinase solution to all wells.
-
Add 10 µL of the 2x biotinylated tracer solution to initiate the reaction.
-
Include controls: a "no inhibitor" control (vehicle only) for the maximum signal and a "no kinase" control for the background signal.
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the no-inhibitor and background controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 2: Antimicrobial and Antibiofilm Activity
The utility of fluorinated anilines extends beyond oncology. A recent study investigated the antimicrobial efficacy of 68 aniline derivatives against pathogenic Vibrio species, which are common causes of foodborne illness.[6][7] Among the most effective compounds were two trifluoro-anilines: 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) .[6]
These compounds demonstrated potent antibacterial and antibiofilm properties. The proposed mechanism involves disruption of the bacterial cell membrane, leading to bactericidal activity within 30 minutes of exposure.[6][7]
Comparative Performance Data
The effectiveness of these trifluoro-aniline derivatives can be compared to conventional antibiotics used against Vibrio parahaemolyticus.
| Compound | Class | Target Organism | Minimum Inhibitory Concentration (MIC) |
| ACNBF | Trifluoro-aniline derivative | V. parahaemolyticus | 100 µg/mL[6] |
| ITFMA | Trifluoro-aniline derivative | V. parahaemolyticus | 50 µg/mL[6] |
| Tetracycline | Tetracycline Antibiotic | V. parahaemolyticus | 0.25 - 8 µg/mL |
| Ciprofloxacin | Fluoroquinolone Antibiotic | V. parahaemolyticus | 0.06 - 2 µg/mL |
Antibiotic MIC data are representative ranges from clinical surveillance studies.
While the MIC values for ACNBF and ITFMA are higher than those of established antibiotics, their novel mechanism of action and efficacy against biofilms are highly significant.[6] Biofilms are notoriously resistant to conventional antibiotics, and compounds that can disrupt them are of great interest for controlling contamination on surfaces, such as in food processing.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method used to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 2x concentrated Mueller-Hinton Broth (MHB).
-
Prepare a stock solution of the test compound (e.g., ITFMA) in DMSO. Create a serial two-fold dilution series in a 96-well plate.
-
Prepare a bacterial inoculum by suspending several colonies of V. parahaemolyticus in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 50 µL of the 2x MHB to each well.
-
Add 50 µL of the appropriate compound dilution to each well.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only, no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible turbidity.
-
Optionally, the optical density (OD) at 600 nm can be read with a plate reader to quantify growth.
-
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Drug Discovery and Development Workflow
Caption: A generalized workflow for drug discovery, from initial target to regulatory approval.
Proposed Antimicrobial Mechanism of Action
Caption: Mechanism of trifluoro-aniline antimicrobials via membrane integrity disruption.
Conclusion
The this compound scaffold and its close analogs represent a highly valuable starting point for the synthesis of biologically active compounds. The strategic incorporation of fluorine, trifluoromethoxy, and trifluoromethyl groups provides a robust method for enhancing critical drug-like properties, including metabolic stability and target affinity. As demonstrated in oncology, derivatives of this scaffold are integral to potent, next-generation kinase inhibitors capable of overcoming clinical resistance.[5] Furthermore, emerging research highlights their potential as novel antimicrobial agents with efficacy against challenging bacterial biofilms.[6][7] The continued exploration of this privileged scaffold in medicinal and agrochemical chemistry is poised to yield further innovative and effective molecular solutions.
References
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Available from: [Link]
- Breitenstein, W. et al. (2004) Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents. CA2833394C.
-
Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Tejahn. Available from: [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents. US20200377475A1.
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3-Fluoro-5-methoxy-2-(trifluoromethyl)aniline. PubChem. Available from: [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Available from: [Link]
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Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Tejahn. Available from: [Link]
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This compound hydrochloride. MySkinRecipes. Available from: [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available from: [Link]
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3-Fluoro-5-(trifluoromethyl)aniline. Amerigo Scientific. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. Available from: [Link]
- N-((3-methyl-2-(1H-tetrazol-5-yl)benzofuran-6-yl)methyl)-4-propyl-3-(trifluoromethyl)aniline. Google Patents. WO 2015/161052 A1.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central. Available from: [Link]
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3-Fluoro-5-[4-(trifluoromethyl)phenoxy]aniline. PubChem. Available from: [Link]
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This compound hydrochloride. MySkinRecipes. Available from: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of Novel 3-Fluoro-5-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and trifluoromethoxy groups into aniline scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacological properties.[1] However, the synthesis of novel derivatives, such as those based on the 3-fluoro-5-(trifluoromethoxy)aniline core, necessitates unambiguous structural confirmation. This guide provides a comprehensive comparison of analytical techniques, offering field-proven insights and detailed protocols to ensure the scientific integrity of your findings.
The Indispensable Role of Multi-technique Analysis
Confirming the structure of a novel chemical entity is rarely accomplished with a single analytical method. A multi-pronged approach, leveraging the strengths of various techniques, is essential for a robust and irrefutable structural assignment. The primary methods for the characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[2] For fluorinated molecules, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular environment.[3][4]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. In our target derivatives, this is crucial for confirming the substitution pattern on the aromatic ring and the nature of any N-substituents.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the fluorine and trifluoromethoxy substituents.
-
¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique is exceptionally informative for fluorinated compounds.[3] It provides distinct signals for the fluorine atom and the trifluoromethoxy group, with chemical shifts and coupling constants offering profound structural insights.[5][6] The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving complex structures.[3]
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize interfering signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Observe the integration of signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon.
-
If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. Two distinct signals are expected: one for the aromatic fluorine and one for the -OCF₃ group.
-
Analyze the coupling between ¹⁹F and nearby ¹H nuclei (JHF) to confirm proximity.
-
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): To definitively establish ¹H-¹H correlations (neighboring protons).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework.
-
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.0-7.5 | m | - | Aromatic-H |
| ¹H | 3.5-4.0 | br s | - | NH₂ |
| ¹³C | 160-165 | d | ¹JCF ≈ 245 | C-F |
| ¹³C | 150-155 | q | ²JCF ≈ 2 | C-OCF₃ |
| ¹³C | 120.5 | q | ¹JCF ≈ 257 | -OCF₃ |
| ¹³C | 100-115 | m | - | Other Aromatic-C |
| ¹⁹F | -60 to -70 | s | - | -OCF₃ |
| ¹⁹F | -110 to -120 | t | JHF ≈ 8 | Aromatic-F |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a novel compound and can provide valuable structural information through analysis of its fragmentation patterns.[7]
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. This is a critical step in confirming the molecular formula.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This "fingerprint" can be used to deduce the connectivity of different parts of the molecule and differentiate between isomers.
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for aniline derivatives.
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform HRMS to obtain the accurate mass of the [M+H]⁺ ion.
-
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Acquire the product ion spectrum and analyze the fragmentation pattern.
-
| Ion | Calculated m/z | Observed m/z (HRMS) | Assignment |
| [C₇H₅F₄NO+H]⁺ | 196.0436 | 196.0432 | Molecular Ion |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[8] It reveals precise bond lengths, bond angles, and intermolecular interactions.[9]
Causality Behind Experimental Choices:
-
Unambiguous Connectivity: Provides a definitive map of how atoms are connected.
-
Stereochemistry and Conformation: Determines the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystal lattice.
-
Intermolecular Interactions: Reveals details about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state packing.
-
Crystal Growth: This is often the most challenging step.[8] Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common technique.
-
Crystal Selection and Mounting: A high-quality, single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.7 |
| R-factor | < 0.05 |
Visualizing the Workflow
A logical workflow ensures a comprehensive and efficient structural confirmation process.
Caption: Workflow for the structural confirmation of novel aniline derivatives.
Conclusion
The structural confirmation of novel this compound derivatives requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational information about the molecular framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and single-crystal X-ray crystallography offers the ultimate proof of the three-dimensional structure in the solid state. By following the detailed protocols and understanding the rationale behind each experimental choice outlined in this guide, researchers can ensure the scientific rigor and integrity of their findings, paving the way for the successful development of new pharmaceuticals and functional materials.
References
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9785-9797. [Link]
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Chem Academy. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]
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Dauter, Z., & Dauter, M. (2012). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 18(3), 266-268. [Link]
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BioPharmaSpec. (n.d.). Structural Analysis of Novel Chemistries. BioPharmaSpec. [Link]
- Schlosser, M., & Michel, D. (1996).
- Wang, B., et al. (2017). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.
-
DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9539-9546. [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd.. [Link]
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Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-85. [Link]
- Smolyaninov, I. V. (2018). Techniques and Methods of Identification.
-
Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(21), 6213-6221. [Link]
- Olah, G. A., & Pavlath, A. E. (2001). Preparation of trifluoromethylanilines.
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American Chemical Society. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Experimental details of single-crystal X-ray diffraction.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- ACS Applied Polymer Materials. (2026). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.
- National Institutes of Health. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC.
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PubChem. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. [Link]
- MDPI. (n.d.). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). MDPI.
- MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI.
- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
- Hangzhou Share Chemical Co., Ltd. (n.d.). This compound. Hangzhou Share Chemical Co., Ltd.
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A Comparative Guide for Drug Discovery Professionals: The Trifluoromethoxy Advantage Over the Trifluoromethyl Group
In the intricate world of drug design, the strategic modification of a lead compound is paramount to achieving the desired pharmacokinetic and pharmacodynamic profile. For decades, the incorporation of fluorine has been a cornerstone strategy, with the trifluoromethyl (-CF3) group reigning as a workhorse for enhancing metabolic stability and modulating physicochemical properties.[1][2][3][4] However, as medicinal chemists seek more nuanced control over molecular characteristics, the trifluoromethoxy (-OCF3) group is emerging as a superior alternative in many contexts, offering a unique combination of properties that can overcome specific challenges in drug development.[1][5][6]
This guide provides an in-depth comparison of the -OCF3 and -CF3 groups, elucidating the distinct advantages the trifluoromethoxy moiety brings to the table. We will delve into the underlying physicochemical principles, supported by experimental data and detailed protocols, to equip researchers with the knowledge to strategically deploy these powerful functional groups.
Head-to-Head Comparison: Physicochemical Properties
The decision to use an -OCF3 group over a -CF3 group is rooted in the subtle yet significant differences in their electronic, steric, and lipophilic nature. While both groups are prized for the metabolic stability conferred by the high-energy carbon-fluorine bond, their influence on a molecule's overall properties diverges considerably.[1][6][7]
The trifluoromethyl group is strongly electron-withdrawing solely through its inductive effect.[5] In contrast, the trifluoromethoxy group presents a more complex electronic profile; it is powerfully electron-withdrawing by induction, but the oxygen atom can also participate in a weaker resonance-donating effect.[5] This duality allows for more sophisticated electronic tuning of a molecule.
Below is a summary of their key comparative properties:
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Advantage of -OCF3 |
| Lipophilicity (Hansch π) | +0.88[1][6] | +1.04[8][9] | Significantly greater lipophilicity, which can enhance membrane permeability and bioavailability.[5][7] |
| Electronic Effect | Strongly electron-withdrawing (Inductive)[5][10] | Strongly electron-withdrawing (Inductive) with weak resonance donation[5] | Offers a more nuanced tool for modulating a molecule's electronic environment and pKa. |
| Metabolic Stability | High, due to strong C-F bonds[1][6] | High, often considered a metabolically stable alternative to a methoxy (-OCH3) group, blocking demethylation.[8] | Provides robust metabolic stability, similar to -CF3, while acting as a superior bioisostere for a metabolically labile methoxy group.[8] |
| Geometry | Conical, free rotation | Bent, with a C-O-C angle | The bent geometry can provide different steric interactions and conformational constraints, potentially improving binding affinity or selectivity. |
The Pharmacokinetic Impact: Why -OCF3 Excels
The superior lipophilicity of the trifluoromethoxy group is one of its most significant advantages in drug design.[7] This property directly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Enhanced Permeability and Bioavailability: Increased lipophilicity often correlates with improved permeability across biological membranes, such as the intestinal wall or the blood-brain barrier.[5][8] This can lead to better oral bioavailability, a critical factor for patient compliance and drug efficacy.
-
Blocking Metabolic Hotspots: The -OCF3 group is an excellent bioisostere for the methoxy (-OCH3) group, which is a common site of oxidative metabolism (O-demethylation).[8] Replacing a labile methoxy group with a stable trifluoromethoxy group is a proven strategy to block this metabolic pathway, thereby increasing the drug's half-life and reducing metabolic clearance.[7][8]
-
Fine-Tuning Solubility and Binding: While highly lipophilic, the polarity of the oxygen atom in the -OCF3 group allows for a fine-tuning of logP values to achieve an optimal balance between solubility and membrane permeability.[8] This can be crucial for preventing issues like poor aqueous solubility or excessive plasma protein binding.
The interplay of these factors is visualized in the diagram below, showing how the properties of the -OCF3 group can positively influence the ADME profile of a drug candidate.
Caption: Logical relationship of OCF3 properties to pharmacokinetic advantages.
Experimental Validation: Protocols for Key Assays
Objective data is crucial for comparing analogues. Below are standardized protocols for determining two key parameters discussed: lipophilicity (LogD) and metabolic stability.
Protocol 1: Determination of Lipophilicity (LogD) via Shake-Flask Method
This protocol measures the distribution coefficient (LogD) of a compound between n-octanol and a buffered aqueous phase at physiological pH, providing a reliable measure of its lipophilicity.[11][12]
Rationale: The shake-flask method is a "gold standard" for LogP/LogD determination.[11][13] By measuring the compound's concentration in both the lipid (n-octanol) and aqueous (PBS) phases after reaching equilibrium, we can directly calculate its partition ratio.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[12]
-
-
Partitioning:
-
In a suitable vial, add a precise volume of the saturated n-octanol and saturated PBS (e.g., 1 mL of each).
-
Spike a small volume of the compound's stock solution into the mixture to achieve a final concentration in the low micromolar range.
-
Cap the vial tightly and shake or rotate at room temperature for a sufficient time to reach equilibrium (typically 1-2 hours).[12]
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the PBS layer.
-
Analyze the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or HPLC-UV.[11]
-
-
Calculation:
-
Calculate the LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]PBS )
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) contained within liver microsomes.[15][16][17]
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[17] By incubating a compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the parent drug disappears over time.[15][17][18] This provides key data for predicting in vivo clearance.
Caption: Experimental workflow for a microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[15][16]
-
Prepare a solution of the NADPH regenerating system.[19]
-
Prepare the test compound in a suitable solvent (e.g., DMSO) and dilute it in the buffer to the final assay concentration (e.g., 1 µM).[15][19]
-
-
Incubation:
-
Time Course Sampling:
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm) to precipitate the proteins.[20]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[17]
-
-
Data Analysis:
Conclusion: A Superior Tool for Molecular Engineering
While the trifluoromethyl group remains an invaluable component of the medicinal chemist's toolkit, the trifluoromethoxy group offers a distinct and often superior set of advantages.[1][21] Its ability to more significantly enhance lipophilicity, block key metabolic pathways, and provide unique steric and electronic properties makes it a powerful tool for fine-tuning drug candidates.[5][7][8] As synthetic methodologies for introducing the -OCF3 group become more accessible, its prominence in next-generation therapeutics is set to grow, enabling the development of more potent, selective, and durable drugs.[22]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Microsomal Stability Assay Protocol. AxisPharm.
- In vitro drug metabolism: for the selection of your lead compounds.
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal Clearance/Stability Assay. Domainex.
- The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- LogD. Cambridge MedChem Consulting.
- Trifluoromethyl group. Wikipedia.
- New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
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A Comparative Guide to the Quantitative Analysis of 3-Fluoro-5-(trifluoromethoxy)aniline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and agrochemical compounds, the accurate quantification of key intermediates is paramount for process optimization, yield determination, and quality control. 3-Fluoro-5-(trifluoromethoxy)aniline is a valuable building block, and its precise measurement within a dynamic reaction matrix presents a significant analytical challenge. This guide provides a comprehensive comparison of suitable analytical techniques for the quantitative analysis of this compound, offering insights into methodology, validation, and data interpretation to support robust drug development programs.
Introduction: The Analytical Imperative
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethoxy group, imparts specific physicochemical properties that must be considered when developing a quantitative analytical method. The electron-withdrawing nature of these substituents influences the polarity, volatility, and spectroscopic characteristics of the molecule. A successful analytical method must be specific, accurate, precise, and robust enough to distinguish the analyte from starting materials, reagents, by-products, and potential degradation products.
This guide will compare three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The choice of method will depend on several factors, including the complexity of the reaction mixture, the required sensitivity, the availability of instrumentation, and the specific goals of the analysis.
Understanding the Matrix: Potential Impurities in the Synthesis of this compound
A robust analytical method must be able to separate the target analyte from potential impurities. While the specific impurity profile will depend on the synthetic route, common side products in the synthesis of fluorinated anilines may include:
-
Residual Starting Materials: Unreacted precursors are a primary source of impurities.
-
Isomeric By-products: Incomplete regioselectivity during functionalization can lead to the formation of isomers.
-
Polyhalogenated Species: The strong activating effect of the amino group can sometimes lead to the introduction of more than one halogen atom onto the aromatic ring.[1]
-
Products of Side Reactions: The reactive nature of the trifluoromethoxy group or the aniline moiety could lead to unexpected side reactions.[2]
-
Degradation Products: The stability of the analyte under the reaction and work-up conditions should be considered.[3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent first choice for the analysis of this compound.
The Rationale for HPLC
The polarity of the aniline moiety and the overall molecule makes it well-suited for reversed-phase HPLC. A C18 column is a common and effective stationary phase for this type of analysis. The inclusion of a UV detector is standard for aromatic compounds, as the benzene ring provides a strong chromophore for sensitive detection.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid to improve peak shape and suppress ionization) is recommended. A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8][9]
Analytical Workflow for HPLC
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. While anilines can be analyzed directly, their polarity can lead to poor peak shape and interactions with the column. Derivatization is often employed to improve their chromatographic behavior.
The Rationale for GC-MS with Derivatization
Derivatizing the amine group of this compound with a reagent such as acetic anhydride or trifluoroacetic anhydride can significantly improve its volatility and reduce tailing, leading to better separation and more reliable quantification.[10] The mass spectrometer provides an additional layer of specificity, allowing for the confirmation of the analyte's identity and the potential identification of unknown impurities based on their mass spectra.
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization Procedure:
-
To 1 mL of the sample solution in a suitable aprotic solvent (e.g., dichloromethane), add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Allow the mixture to cool to room temperature before injection.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 50-400 m/z. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte can be used to enhance sensitivity and selectivity.
Method Validation: Similar to the HPLC method, the GC-MS method should be validated according to ICH guidelines.[5][6][7][8][9]
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method
qNMR is a primary ratio method of measurement that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself. Both ¹H and ¹⁹F NMR can be utilized for the analysis of this compound.
The Rationale for qNMR
The presence of both protons and fluorine atoms in the molecule provides two independent nuclei for quantification. ¹⁹F qNMR can be particularly advantageous due to the typically wider chemical shift range and lower background noise compared to ¹H NMR.[11][12][13][14] This technique is non-destructive and requires minimal sample preparation.
Experimental Protocol: ¹H and ¹⁹F qNMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture sample and a certified internal standard (e.g., maleic acid for ¹H qNMR, or a fluorinated standard like trifluorotoluene for ¹⁹F qNMR) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
For ¹H qNMR:
-
Use a calibrated 90° pulse.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹⁹F qNMR:
-
Similar considerations for pulse calibration and relaxation delay apply.
-
The spectral width should be large enough to encompass all fluorine signals of interest.
-
Data Processing and Quantification: The concentration of the analyte is calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample)
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass detection | Nuclear spin resonance in a magnetic field |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) | Any soluble compound with NMR active nuclei |
| Specificity | Good, relies on chromatographic resolution | Excellent, combination of retention time and mass spectrum | Excellent, based on unique chemical shifts |
| Sensitivity | Good (ng level) | Excellent (pg level), especially in SIM mode | Moderate (µg-mg level) |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (requires certified internal standard) |
| Sample Preparation | Simple dissolution and filtration | More complex (derivatization may be needed) | Simple dissolution with internal standard |
| Throughput | High | Moderate | Low to moderate |
| Impurity ID | Limited to comparison with standards | Good, based on mass spectral libraries | Excellent for structural elucidation |
Method Selection Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Impurity Analysis of 3-Fluoro-5-(trifluoromethoxy)aniline
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug's efficacy and safety. Intermediates like 3-Fluoro-5-(trifluoromethoxy)aniline are vital building blocks in the synthesis of complex APIs. However, the synthetic pathways that produce these intermediates are seldom perfect, often yielding a constellation of structurally similar but distinct molecules known as isomers. These isomeric impurities, even at trace levels, can have profoundly different pharmacological and toxicological profiles, potentially compromising the safety and efficacy of the final drug product.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[1][2][3] According to ICH Q3A(R2), any impurity in a new drug substance exceeding the identification threshold (typically 0.10%) must be structurally characterized.[2][4] This guide provides a comprehensive comparison of modern analytical techniques for the robust separation and quantification of potential isomeric impurities in this compound, empowering researchers and drug development professionals to ensure the purity and quality of their intermediates.
Potential Isomeric Impurities
The synthesis of polysubstituted aromatic compounds like this compound can generate several positional isomers. The specific impurity profile depends on the synthetic route, but common isomers could include:
-
2-Fluoro-5-(trifluoromethoxy)aniline
-
4-Fluoro-3-(trifluoromethoxy)aniline
-
2-Fluoro-3-(trifluoromethoxy)aniline
-
5-Fluoro-3-(trifluoromethoxy)aniline
This guide will focus on the analytical strategies to resolve and quantify these and other potential closely-related isomers from the main compound.
Workflow for Isomeric Impurity Analysis
The analytical workflow for impurity profiling is a systematic process designed to ensure that the chosen method is suitable for its intended purpose, a concept known as method validation.[5][6][7][8]
Caption: A generalized workflow for the development, validation, and implementation of an analytical method for impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the most common technique for purity analysis due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[9] For fluorinated compounds like this compound, specific stationary phases can offer unique selectivity.
Expertise & Rationale: Why a Fluorinated Stationary Phase?
While standard C18 columns can be effective, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, provide alternative selectivity mechanisms.[10] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for separating halogenated and aromatic positional isomers where hydrophobicity differences are minimal. This often results in superior resolution compared to traditional alkyl phases.[10]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Scientist's Note: Formic acid acts as a buffer to control the ionization state of the aniline, ensuring consistent retention times and improved peak shape. It is also compatible with mass spectrometry.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 75% B
-
15-17 min: Hold at 75% B
-
17.1-20 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Scientist's Note: Maintaining a constant, elevated temperature reduces mobile phase viscosity and improves peak efficiency and reproducibility.
-
-
Detection: UV at 240 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Sample Concentration: Prepare a sample solution of this compound at approximately 1.0 mg/mL.
-
Procedure: Accurately weigh the sample, dissolve in the diluent, and vortex to ensure homogeneity. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
Trustworthiness: System Suitability
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution containing the main compound and known impurities.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 for the main peak | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 for the main peak | Measures the column's separation efficiency. |
| Resolution (Rs) | > 1.5 between all isomer peaks | Confirms that adjacent impurity peaks are baseline separated.[5] |
| %RSD of Peak Area | ≤ 2.0% (from 5 replicate injections) | Demonstrates the precision of the injector and detector. |
Gas Chromatography (GC-MS): The Power of Volatility and Mass
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[11][12] When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only quantification but also definitive structural identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[11][13]
Expertise & Rationale: Managing Aniline Activity
Aniline and its derivatives can be challenging for GC analysis due to the basicity of the amino group, which can interact with active sites (e.g., free silanols) on the column or in the inlet liner.[14] This can lead to poor peak shape (tailing) and reduced response. To mitigate this, a highly inert, low-bleed column (e.g., a "5ms" type) is crucial. Additionally, optional derivatization (e.g., acylation) can be employed to block the active amino group, improving chromatographic performance, though direct injection is often preferred for method simplicity.[15][16]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Scientist's Note: A 5% phenyl-arylene phase provides good selectivity for a wide range of aromatic compounds and is robust enough for routine analysis.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split, with a ratio of 20:1.
-
Scientist's Note: A split injection prevents column overloading when analyzing a high-concentration main component while still allowing for sensitive detection of impurities.
-
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Concentration: Prepare a solution at approximately 1.0 mg/mL.
-
Procedure: Dissolve the sample in the chosen solvent and vortex. Ensure the solvent is high-purity and GC-grade.
-
Trustworthiness: Identification Criteria
For an impurity to be positively identified by GC-MS, it must meet two criteria:
-
Retention Time Match: The retention time of the peak in the sample must match that of a known reference standard within a narrow window (e.g., ±0.05 min).
-
Mass Spectrum Match: The mass spectrum of the unknown peak must have a high similarity score (>90%) when compared to a library spectrum or the spectrum of an injected reference standard.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful "green" chromatography technique, using supercritical CO2 as the primary mobile phase, which significantly reduces organic solvent consumption.[17][18] It is known for its high speed and efficiency, often providing faster separations than HPLC.[19][20]
Expertise & Rationale: Orthogonal Selectivity
SFC provides a separation mechanism that is often orthogonal (different) to reversed-phase HPLC. This is because it operates under normal-phase conditions, where separation is based on polarity and interactions with the stationary phase via adsorption. This makes SFC an excellent complementary technique for resolving impurities that are difficult to separate by HPLC.[17]
Detailed Experimental Protocol: SFC-UV
-
Instrumentation:
-
Analytical SFC system with a back-pressure regulator, CO2 pump, co-solvent pump, autosampler, and UV-DAD detector.
-
-
Chromatographic Conditions:
-
Column: An achiral column with polar functional groups, such as a 2-Ethylpyridine column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Scientist's Note: Pyridinic stationary phases offer strong interactions with basic compounds like anilines, providing excellent selectivity for positional isomers.
-
-
Mobile Phase: Supercritical CO2 with Methanol as a co-solvent.
-
Gradient Program: Isocratic 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 120 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 240 nm.
-
-
Sample Preparation:
-
Diluent: Methanol.
-
Sample Concentration: Prepare a solution at approximately 1.0 mg/mL.
-
Procedure: Dissolve the sample directly in the co-solvent (Methanol) to ensure miscibility with the mobile phase.
-
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth structural elucidation.
Decision Matrix for Method Selection
Caption: A decision tree to guide the selection of the optimal analytical technique based on experimental goals.
Table: Summary of Method Performance Characteristics (Illustrative Data)
| Parameter | HPLC-UV (PFP Column) | GC-MS (DB-5ms) | SFC-UV (2-EP Column) |
| Typical Run Time | 20 minutes | 25 minutes | 8 minutes |
| Resolution (Rs) | Excellent (>2.0 for critical pairs) | Very High (baseline for all) | Excellent (>1.8 for critical pairs) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.01% | ~0.05% |
| Structural Identification | No (requires MS detector) | Yes (Definitive via MS) | No (requires MS detector) |
| Solvent Consumption | High (Aqueous/Organic) | Low (Organic for sample prep) | Very Low ("Green") |
| Primary Application | Robust QC, Purity Assay | Impurity Identification, Quantification | High-Throughput Screening, Orthogonal Method |
Conclusion
The analysis of isomeric impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has compared three powerful chromatographic techniques: HPLC, GC-MS, and SFC.
-
HPLC stands out as the gold standard for routine quality control due to its robustness, precision, and the unique selectivity offered by phases like PFP for fluorinated isomers.
-
GC-MS is indispensable when definitive structural identification of unknown volatile impurities is required, providing unparalleled confidence through mass spectral data.
-
SFC offers a compelling high-speed, environmentally friendly alternative, ideal for high-throughput screening and as an orthogonal method to confirm results from HPLC.
The optimal choice of method is not universal; it is dictated by the analytical objective. For comprehensive characterization, a multi-faceted approach utilizing HPLC for routine purity testing and GC-MS for the identification of any unknown peaks that appear during stability or process development studies represents a robust and scientifically sound strategy. All methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[5][6]
References
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A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]
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Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). PharmaTutor. [Link]
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Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Ghent University. [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Regulatory aspects of Impurity profiling. (2020). International Journal of Drug Regulatory Affairs. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. (1975). Analytical Chemistry. [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. EPA. [Link]
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Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
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Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. (1979). Analytical Chemistry. [Link]
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Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2007). Talanta. [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1998). Journal of Analytical Toxicology. [Link]
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Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments. [Link]
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GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-trifluoro methoxy aniline. (2010). Trade Science Inc. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [Link]
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Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. [Link]
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Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Croatian Chemical Acta. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2005). LCGC International. [Link]
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Navigating the Synthesis of 3-Fluoro-5-(trifluoromethoxy)aniline: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. 3-Fluoro-5-(trifluoromethoxy)aniline is a key building block in the creation of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
The strategic incorporation of fluorine and trifluoromethoxy groups into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. Consequently, the development of robust and scalable synthetic routes to molecules like this compound is of paramount importance. This guide will explore a multi-step approach starting from 3,5-difluoronitrobenzene and a more convergent strategy involving a key brominated intermediate.
Route 1: Multi-step Synthesis from 3,5-Difluoronitrobenzene
This linear synthetic approach involves the sequential introduction of the trifluoromethoxy and amino functionalities onto a difluorinated aromatic core.
Experimental Protocol
Step 1: Synthesis of 1,3-Difluoro-5-(trifluoromethoxy)benzene
In a suitable high-pressure reactor, 3,5-difluoronitrobenzene is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide or a Togni reagent, in the presence of a suitable catalyst and base. The reaction conditions are carefully controlled to achieve selective trifluoromethoxylation.
Step 2: Nitration of 1,3-Difluoro-5-(trifluoromethoxy)benzene
The resulting 1,3-difluoro-5-(trifluoromethoxy)benzene is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction temperature is maintained at a low level to control the regioselectivity of the nitration and minimize the formation of byproducts.
Step 3: Reduction of 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene
The nitro group of the intermediate is reduced to an amino group using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon. This final step yields the target molecule, this compound.
Causality in Experimental Choices
The choice of a multi-step linear synthesis allows for the controlled and sequential introduction of the required functional groups. The initial trifluoromethoxylation of a difluoronitrobenzene derivative is a key step that leverages the electron-withdrawing nature of the nitro group to facilitate the nucleophilic substitution. The subsequent nitration and reduction are well-established and reliable transformations in aromatic chemistry.
Route 2: Convergent Synthesis via a Brominated Intermediate
This strategy employs a more convergent approach, preparing a key bromo-substituted intermediate that can be efficiently converted to the final product.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
This key intermediate can be prepared from 3-fluoro-5-bromophenol. The phenolic hydroxyl group is first converted to a trifluoromethoxy group using a suitable trifluoromethoxylating agent.
Step 2: Buchwald-Hartwig Amination
The 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene is then subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2][3][4] This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple the aryl bromide with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to yield the desired aniline.
Causality in Experimental Choices
This convergent approach offers the advantage of building complexity late in the synthetic sequence. The preparation of the brominated intermediate allows for the use of the powerful and versatile Buchwald-Hartwig amination for the crucial C-N bond formation. This reaction is known for its broad substrate scope and functional group tolerance, making it a reliable method for the synthesis of anilines.
Comparison of Synthetic Routes
| Feature | Route 1: Multi-step from 3,5-Difluoronitrobenzene | Route 2: Convergent via Brominated Intermediate |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Potentially Higher |
| Starting Materials | 3,5-Difluoronitrobenzene | 3-Fluoro-5-bromophenol |
| Key Reactions | Trifluoromethoxylation, Nitration, Reduction | Trifluoromethoxylation, Buchwald-Hartwig Amination |
| Scalability | Potentially challenging due to multiple steps | More amenable to scale-up |
| Safety Considerations | Use of nitrating agents requires caution | Handling of palladium catalysts and phosphine ligands |
| Cost-Effectiveness | May be less cost-effective due to more steps | Potentially more cost-effective if starting materials are readily available |
Visualizing the Synthetic Pathways
Figure 1. Comparative diagram of the two synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges. The multi-step approach from 3,5-difluoronitrobenzene is a more traditional, linear synthesis, while the convergent route via a brominated intermediate offers a more modern and potentially more efficient alternative. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. This guide provides the necessary information for researchers to make an informed decision based on their individual needs and resources.
References
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-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-5-(trifluoromethoxy)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these materials is a critical, and often overlooked, aspect of the laboratory workflow. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-5-(trifluoromethoxy)aniline, a halogenated aromatic amine. By understanding the inherent hazards and following these protocols, you can ensure the safety of your personnel and maintain environmental compliance.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound presents a multi-faceted risk profile that demands careful consideration.
Key Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin, and toxic if inhaled.[1] Aromatic amines as a class can be readily absorbed through the skin.[2]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]
-
Flammability: It is a combustible liquid.[1]
The trifluoromethoxy group and the fluorine atom contribute to the molecule's stability, but also to its classification as a halogenated organic compound, which requires specific disposal pathways.[1][4]
Summary of Hazard Information:
| Hazard Classification | GHS Category | Description |
| Flammable liquids | Category 4 | Combustible liquid[1] |
| Acute toxicity (oral) | Category 4 | Harmful if swallowed[1] |
| Acute toxicity (dermal) | Category 4 | Harmful in contact with skin[1] |
| Acute toxicity (inhalation) | Category 3 | Toxic if inhaled[1] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation[1][3] |
| Serious eye damage/irritation | Category 2A | Causes serious eye irritation[1][3] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxic and irritant nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves. Given that aromatic amines can permeate some common glove materials, it is crucial to select gloves specifically rated for protection against halogenated and aromatic compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or a full chemical suit may be necessary.[8]
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[1][9] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, ensuring safe handling from generation to final disposal.[10]
Detailed Disposal Protocol:
-
Waste Segregation: At the point of generation, it is critical to segregate waste containing this compound into a dedicated "Halogenated Organic Waste" stream.[4][11] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant, Combustible).[12] The date of waste accumulation should also be clearly marked.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated, such as a chemical storage cabinet or within a fume hood.[4] Secondary containment is essential to prevent the spread of material in case of a leak.
-
Final Disposal: The disposal of this compound must be handled by a licensed professional waste disposal company.[8] This substance should not be disposed of down the drain or in regular trash under any circumstances. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[8]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for organic compounds. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste disposal policies and your local regulations to ensure full compliance.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of building blocks available, halogenated anilines such as 3-Fluoro-5-(trifluoromethoxy)aniline serve as critical intermediates. However, their potent reactivity and inherent toxicological profile demand a meticulous approach to handling. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Key anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][4]
-
Combustibility: It is a combustible liquid and should be kept away from open flames and high temperatures.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios. The principle of "as low as reasonably practicable" (ALARP) should always be applied to minimize exposure.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Chemical safety goggles | Nitrile or neoprene gloves (double gloving recommended) | Lab coat | Not generally required if work is performed in a certified chemical fume hood |
| Performing reactions and work-up procedures | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double gloving recommended) | Chemical-resistant lab coat or apron | Not generally required if work is performed in a certified chemical fume hood |
| Handling outside of a fume hood (e.g., transport) | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Half-mask respirator with organic vapor cartridges |
| Spill cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor cartridges |
Expert Insight: While standard nitrile gloves offer a baseline of protection, studies on aromatic amine permeation through various glove materials have shown that breakthrough times can vary significantly.[5][6] For prolonged handling, consider using thicker nitrile gloves or double-gloving to provide an additional layer of safety. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and ensure reproducible results. The following diagram illustrates the key stages of handling this compound, from preparation to immediate post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Handling:
-
Conduct all manipulations of the compound, including weighing and solution preparation, within the fume hood to minimize inhalation exposure.[7][8]
-
For chemical reactions, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential degradation of the compound.
-
When transferring the liquid, use techniques that minimize aerosol formation, such as a cannula or syringe.
-
-
Cleanup and Storage:
-
After the reaction is complete, quench any reactive materials safely according to your established laboratory protocol.
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent such as acetone can be used, followed by washing with soap and water.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[4][7]
-
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Disposal Workflow:
Caption: Disposal workflow for halogenated organic waste.
Key Disposal Principles:
-
Segregation is Key: Never mix halogenated organic waste with non-halogenated waste streams.[11][12] The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[12]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".[10][13]
-
Container Integrity: Use a chemically compatible and leak-proof container for waste accumulation.[10][12]
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety and handling protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]
-
Unknown. hazardous waste segregation. Available from: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
Unknown. MSDS of 3-Fluoro-5-(trifluoromethyl)aniline. Available from: [Link]
-
Temple University. Halogenated Solvents in Laboratories. Available from: [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Available from: [Link]
-
Centers for Disease Control and Prevention. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Available from: [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Unknown. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. Available from: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
